Dihydroaeruginoic acid
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c12-8-4-2-1-3-6(8)9-11-7(5-15-9)10(13)14/h1-4,7,12H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECDPVOEINSAQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(S1)C2=CC=CC=C2O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201197921 | |
| Record name | 4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201197921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49608-51-7 | |
| Record name | 4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49608-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-(2-Hydroxyphenyl)-2'-thiazoline-4'-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049608517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 49608-51-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128295 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201197921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Dihydroaeruginoic Acid Biosynthesis Pathway in Pseudomonas
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydroaeruginoic acid (DHAA) is a pivotal molecule in the physiology of Pseudomonas species, particularly the opportunistic human pathogen Pseudomonas aeruginosa. It serves as a key intermediate in the biosynthesis of the siderophore pyochelin, a virulence factor crucial for iron acquisition in iron-limited environments.[1][2] The biosynthetic pathway of DHAA is a complex, multi-enzymatic process encoded by the pch gene cluster. Understanding this pathway is of significant interest for the development of novel antimicrobial strategies targeting the iron uptake systems of P. aeruginosa. This guide provides a comprehensive overview of the DHAA biosynthesis pathway, its regulation, and the experimental methodologies used to study it.
The this compound Biosynthesis Pathway
The synthesis of DHAA in P. aeruginosa begins with chorismate, a central metabolite in the shikimate pathway, and proceeds through the formation of salicylate (B1505791). The subsequent condensation of salicylate with cysteine yields DHAA. This pathway is primarily orchestrated by enzymes encoded in the pch operons.[3][4]
Synthesis of Salicylate from Chorismate
The initial steps of the pathway involve the conversion of chorismate to salicylate, catalyzed by the enzymes PchA and PchB.[5]
-
PchA (Isochorismate Synthase): This enzyme catalyzes the conversion of chorismate to isochorismate.[6]
-
PchB (Isochorismate-Pyruvate Lyase): PchB then converts isochorismate to salicylate and pyruvate.
Activation of Salicylate and Condensation with Cysteine
The subsequent steps involve the activation of salicylate and its condensation with L-cysteine to form DHAA. This part of the pathway is catalyzed by a multi-enzyme complex involving PchD, PchE, and PchF.
-
PchD (Salicylate Adenylation Enzyme): PchD is a stand-alone adenylation domain that activates salicylate by converting it to salicyl-AMP, at the expense of ATP.[7][8][9] This activation is a prerequisite for its loading onto the non-ribosomal peptide synthetase (NRPS) machinery.
-
PchE (this compound Synthetase): PchE is a non-ribosomal peptide synthetase that possesses adenylation, thiolation (peptidyl carrier protein), and condensation/cyclization domains.[2][3] It activates L-cysteine and catalyzes the condensation of the PchD-activated salicylate with this cysteine residue to form a thiazoline (B8809763) ring, resulting in the synthesis of this compound (DHAA).[1][2]
-
PchF (Pyochelin Synthetase): While PchE is sufficient for DHAA synthesis, the pathway continues with PchF, another NRPS, which incorporates a second cysteine molecule to eventually form pyochelin.[1][2]
-
PchG (Thiazoline Reductase): The PchG protein is an NADPH-dependent reductase that is essential for the formation of pyochelin from the intermediate synthesized by PchF.[4]
The Role of PchC
PchC is a thioesterase encoded within the pchDCBA operon.[3][7] While not absolutely required for DHAA or pyochelin synthesis, PchC is necessary for maximal production of both compounds.[10] It is suggested to have an editing function, removing incorrectly charged substrates from the peptidyl carrier protein domains of PchE and PchF.[10]
Visualization of the DHAA Biosynthesis Pathway
Caption: The biosynthetic pathway of this compound and pyochelin.
Regulation of the DHAA Biosynthesis Pathway
The expression of the pch genes is tightly regulated to ensure an appropriate response to environmental iron availability. This regulation occurs at the transcriptional level and involves both a negative regulator (Fur) and a positive regulator (PchR).
Iron-dependent Repression by Fur
The Ferric Uptake Regulator (Fur) protein is a global regulator of iron homeostasis in many bacteria. In iron-replete conditions, Fur, with Fe²⁺ as a cofactor, binds to specific DNA sequences known as "Fur boxes" located in the promoter regions of iron-regulated genes, thereby repressing their transcription. The promoters of the pchDCBA and pchEF operons contain Fur boxes, and their expression is repressed by Fur in the presence of iron.[3][11]
Autoinduction by Pyochelin via PchR
PchR is an AraC-type transcriptional activator that positively regulates the expression of the pch genes.[12] The activity of PchR is dependent on the presence of pyochelin, the end-product of the pathway.[12] Ferri-pyochelin (the iron-bound form) is thought to be the effector molecule that binds to PchR, leading to the activation of pch gene expression.[12] This creates a positive feedback loop, or autoinduction, where the presence of pyochelin stimulates its own synthesis. PchR also negatively regulates its own expression.[13]
Visualization of the Regulatory Pathway
References
- 1. DNase I footprinting [gene.mie-u.ac.jp]
- 2. Kinetic parameters from progress curves of competing substrates. Application to beta-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isochorismate synthase (PchA), the first and rate-limiting enzyme in salicylate biosynthesis of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biofilm Formation Mechanisms of Pseudomonas aeruginosa Predicted via Genome-Scale Kinetic Models of Bacterial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNase I Footprinting - Creative BioMart [creativebiomart.net]
- 6. pure.korea.ac.kr [pure.korea.ac.kr]
- 7. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
- 8. researchgate.net [researchgate.net]
- 9. Growth kinetics of Pseudomonas aeruginosa RS1 on fluorene and dibenzothiophene, concomitant degradation kinetics and uptake mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PchC Thioesterase Optimizes Nonribosomal Biosynthesis of the Peptide Siderophore Pyochelin in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA-Protein Interactions/Footprinting Protocols [protocol-online.org]
- 12. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]
- 13. scilit.com [scilit.com]
The Central Role of Dihydroaeruginoic Acid in the Biosynthesis of Pyochelin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroaeruginoic acid (DHAA) is a pivotal intermediate in the nonribosomal peptide synthesis of pyochelin, a siderophore produced by Pseudomonas aeruginosa and other bacteria. As a crucial virulence factor, the pyochelin biosynthesis pathway presents a compelling target for the development of novel antimicrobial agents. This technical guide provides an in-depth exploration of the enzymatic synthesis of DHAA and its subsequent conversion to pyochelin, offering detailed experimental protocols, quantitative data, and pathway visualizations to support research and drug discovery efforts in this area.
Introduction
Pseudomonas aeruginosa is an opportunistic human pathogen renowned for its metabolic versatility and intrinsic resistance to a broad spectrum of antibiotics. Its ability to thrive in iron-limited environments, such as the human host, is largely attributed to the secretion of low-molecular-weight iron-chelating molecules known as siderophores. Pyochelin, a thiazoline-containing siderophore, plays a significant role in iron acquisition and the overall virulence of P. aeruginosa. The biosynthesis of pyochelin is a complex process orchestrated by a series of enzymes encoded by the pch gene cluster. A key step in this pathway is the formation of this compound (DHAA), a molecule synthesized from salicylate (B1505791) and L-cysteine. Understanding the intricacies of DHAA's role is fundamental to deciphering the entire pyochelin biosynthetic pathway and identifying potential targets for therapeutic intervention.
The Pyochelin Biosynthetic Pathway: A Focus on this compound
The synthesis of pyochelin is a multi-step process that begins with the conversion of chorismate to salicylate, which then serves as a precursor for DHAA. The core of pyochelin assembly is carried out by a nonribosomal peptide synthetase (NRPS) machinery.
Formation of this compound (DHAA)
The formation of DHAA is a critical juncture in the pyochelin pathway, catalyzed by the sequential action of the enzymes PchD and PchE.
-
Activation of Salicylate by PchD: The pathway commences with the activation of salicylate by the salicylate-adenylating enzyme, PchD.[1] This enzyme utilizes ATP to adenylate salicylate, forming a salicyl-AMP intermediate and releasing pyrophosphate. This activation step is essential for the subsequent condensation reaction.[2][3]
-
Synthesis of DHAA by PchE: The activated salicylate is then transferred to the first module of the nonribosomal peptide synthetase, PchE, which is also known as this compound synthetase.[4][5] PchE possesses an adenylation domain that activates L-cysteine and a peptidyl carrier protein (PCP) domain that tethers the activated cysteine. PchE then catalyzes the condensation of the salicyl moiety with the tethered L-cysteine, followed by cyclization to form a thiazoline (B8809763) ring, resulting in the formation of DHAA.[2][5] DHAA can then be released from the enzyme.[5]
Conversion of DHAA to Pyochelin
DHAA serves as the substrate for the next enzyme in the pathway, PchF, which catalyzes the addition of a second cysteine molecule.
-
Elongation by PchF: The nonribosomal peptide synthetase PchF incorporates a second molecule of L-cysteine.[4] PchF adenylates and tethers this second cysteine to its own PCP domain. It then catalyzes the condensation of DHAA (released from PchE) with the second cysteine.
-
Modification and Release: Following the condensation reaction, the second thiazoline ring is formed. The PchG protein, an NADPH-dependent reductase, then reduces one of the thiazoline rings to a thiazolidine (B150603).[6] Finally, a methyltransferase domain within PchF catalyzes the N-methylation of the thiazolidine nitrogen, and the mature pyochelin molecule is released by a thioesterase domain.[7]
Signaling Pathways and Regulation
The biosynthesis of pyochelin, including the formation of DHAA, is tightly regulated in response to iron availability. The expression of the pch genes is controlled by the ferric uptake regulator (Fur) protein.[2][3] Under iron-replete conditions, the Fur-Fe²⁺ complex binds to the promoter regions of the pch operons, repressing their transcription.[2][3] Conversely, under iron-limiting conditions, Fur repression is lifted, allowing for the expression of the pyochelin biosynthetic genes.
References
- 1. Assembly of the Pseudomonas aeruginosa nonribosomal peptide siderophore pyochelin: In vitro reconstitution of aryl-4, 2-bisthiazoline synthetase activity from PchD, PchE, and PchF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound synthetase and pyochelin synthetase, products of the pchEF genes, are induced by extracellular pyochelin in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Essential PchG-Dependent Reduction in Pyochelin Biosynthesis of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro reconstitution of the Pseudomonas aeruginosa nonribosomal peptide synthesis of pyochelin: characterization of backbone tailoring thiazoline reductase and N-methyltransferase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydroaeruginoic Acid: A Technical Guide to its Discovery, Natural Sources, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroaeruginoic acid (Dha), a thiazoline-containing secondary metabolite, has garnered significant interest within the scientific community due to its intriguing biological activities and its role in the intricate metabolic networks of producing organisms. This technical guide provides a comprehensive overview of the discovery, natural origins, and biosynthetic pathway of this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are exploring novel antimicrobial agents and bacterial signaling molecules. The document details the key enzymes and genetic operons involved in its synthesis, summarizes its known biological activities with available quantitative data, and outlines the fundamental experimental protocols for its isolation and characterization.
Discovery and Natural Sources
This compound, chemically known as 2'-(2-hydroxyphenyl)-2'-thiazoline-4'-carboxylic acid, was first identified as a natural product from fluorescent pseudomonads. Its discovery is closely linked to the investigation of siderophores, which are small, high-affinity iron-chelating compounds secreted by microorganisms.
Initial studies identified Dha in the culture supernatants of Pseudomonas aeruginosa, a versatile and opportunistic human pathogen.[1][2][3][4] This bacterium is known to produce a variety of secondary metabolites to thrive in iron-limited environments, including the siderophore pyochelin, for which Dha is a key biosynthetic intermediate.[1][2][3][4]
Further research led to the isolation of (+)-(S)-dihydroaeruginoic acid from the liquid culture of Pseudomonas fluorescens strain PFM2.[5] In this context, Dha was recognized for its potent inhibitory effects against various phytopathogenic fungi and bacteria, highlighting its potential role in biocontrol.[5]
The natural production of this compound is therefore primarily associated with bacteria of the Pseudomonas genus, particularly under iron-limiting growth conditions which induce the expression of the biosynthetic genes responsible for its synthesis.[1][3]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, characterization, and potential formulation.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₃S | [1] |
| Molecular Weight | 223.25 g/mol | [1] |
| IUPAC Name | (4S)-2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | [1] |
| InChI Key | CECDPVOEINSAQG-ZETCQYMHSA-N | [1] |
Biosynthesis of this compound
The biosynthesis of this compound is intrinsically linked to the pyochelin biosynthetic pathway in Pseudomonas aeruginosa. The synthesis is orchestrated by a series of enzymes encoded by the iron-regulated pch gene cluster. The key steps are as follows:
-
Salicylate (B1505791) Activation: The pathway initiates with the activation of salicylate, a precursor derived from chorismate. The enzyme salicylate adenyltransferase (PchD), encoded by the pchD gene, adenylates the carboxyl group of salicylate.[1][2] This activation is a crucial first step common to both this compound and pyochelin synthesis.[2]
-
Condensation with Cysteine: The activated salicylate is then loaded onto the this compound synthetase (PchE), a non-ribosomal peptide synthetase (NRPS) encoded by the pchE gene.[6][7] PchE facilitates the condensation of salicylate with a molecule of L-cysteine.[6][7]
-
Cyclization and Release: Following condensation, the cysteine residue undergoes cyclization to form the characteristic thiazoline (B8809763) ring of this compound.[6] The PchC protein, which exhibits similarities to thioesterases, is thought to be involved in the release of the final this compound molecule.[1][2][3]
The entire process is tightly regulated by iron levels through the ferric uptake regulator (Fur) protein, ensuring that the production of Dha and pyochelin is induced under iron-depleted conditions.[1][3]
Biological Activity
This compound has been demonstrated to possess antimicrobial properties against a range of microorganisms. The available quantitative data on its biological activity is summarized below. It is important to note that some studies report on the activity of structurally related compounds, which are also included for comparative context.
| Organism | Assay Type | Concentration | Result | Reference |
| Rhizoctonia solani | Disc Diffusion | 200 µ g/disc | Antimicrobial Activity | [1] |
| Pythium ultimum | Disc Diffusion | 200 µ g/disc | Antimicrobial Activity | [1] |
| Botrytis cinerea | Disc Diffusion | 200 µ g/disc | Antimicrobial Activity | [1] |
| Sclerotinia rolfsii | Disc Diffusion | 200 µ g/disc | Antimicrobial Activity | [1] |
| Colletotrichum gloeosporioides | Disc Diffusion | 200 µ g/disc | Antimicrobial Activity | [1] |
| Fusarium oxysporum | Disc Diffusion | 200 µ g/disc | Antimicrobial Activity | [1] |
| Septoria tritici | Disc Diffusion | 200 µ g/disc | Antimicrobial Activity | [1] |
| Bacillus subtilis | Disc Diffusion | 200 µ g/disc | Antimicrobial Activity | [1] |
| Erwinia herbicola | Disc Diffusion | 200 µ g/disc | Antimicrobial Activity | [1] |
| Streptomyces albus | Disc Diffusion | 200 µ g/disc | Antimicrobial Activity | [1] |
| Colletotrichum orbiculare (Aerugine) | MIC | ~10 µg/ml | Inhibition | [2] |
| Phytophthora capsici (Aerugine) | MIC | ~10 µg/ml | Inhibition | [2] |
| Pythium ultimum (Aerugine) | MIC | ~10 µg/ml | Inhibition | [2] |
Note: "Aerugine" is a structurally related thiazoline derivative, 4-hydroxymethyl-2-(2-hydroxyphenyl)-2-thiazoline.[2]
Beyond its direct antimicrobial effects, this compound, as a precursor to the siderophore pyochelin, plays a crucial role in iron acquisition for Pseudomonas aeruginosa. This function is vital for the bacterium's survival and virulence in iron-restricted host environments.
Experimental Protocols
This section outlines the general methodologies for the isolation and characterization of this compound from bacterial cultures. These are not exhaustive protocols but provide a framework for experimental design.
Cultivation and Extraction
-
Bacterial Strain and Culture Conditions: Pseudomonas aeruginosa or Pseudomonas fluorescens strains are typically grown in an iron-depleted medium, such as DCAA medium, to induce the production of siderophores and their intermediates.[1] Cultures are incubated at an appropriate temperature (e.g., 30-37°C) with agitation until the stationary phase is reached.
-
Extraction: The culture supernatant is acidified (e.g., with HCl to pH 2) and extracted with an organic solvent like ethyl acetate.[1] The organic phase, containing this compound and other metabolites, is then collected and evaporated to dryness.
Purification and Identification
-
Chromatographic Purification: The crude extract is subjected to chromatographic techniques for purification. High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., C18) is a common method.[1] A gradient of solvents, such as methanol-water or acetonitrile-water with an acid modifier (e.g., formic acid or TFA), is used for elution. Fractions are collected and monitored by UV-Vis spectrophotometry.
-
Thin-Layer Chromatography (TLC): TLC can be used for rapid analysis of fractions and to monitor the purification process. This compound can be visualized under UV light or by spraying with a ferric chloride solution, which typically yields a colored complex with phenolic compounds.[1]
-
Structure Elucidation:
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques are used to determine the molecular weight and fragmentation pattern of the purified compound, confirming its elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are essential for the definitive structural elucidation of this compound, providing detailed information about the connectivity of atoms within the molecule.
-
Conclusion and Future Perspectives
This compound stands as a significant secondary metabolite with demonstrated antimicrobial activity and a crucial role in the iron uptake machinery of Pseudomonas species. The elucidation of its biosynthetic pathway has provided valuable insights into the complex metabolic capabilities of these bacteria. For drug development professionals, Dha and its analogs represent a promising class of molecules for the development of novel anti-infective agents. Future research should focus on a more extensive evaluation of its antimicrobial spectrum, including determination of MIC values against a broader range of clinically relevant pathogens, and exploring its potential as a lead compound for synthetic optimization. Further investigation into its role in bacterial signaling and host-pathogen interactions will also be critical in fully understanding its biological significance.
References
- 1. caymanchem.com [caymanchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Purification and Characterization of a New Antifungal Compound 10-(2,2-dimethyl-cyclohexyl)-6,9-dihydroxy-4,9-dimethyl-dec-2-enoic Acid Methyl Ester from Streptomyces hydrogenans Strain DH16 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (+)-(S)-dihydroaeruginoic acid, an inhibitor of Septoria tritici and other phytopathogenic fungi and bacteria, produced by Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sample Preparation | Sandler-Moore Mass Spectrometry Core Facility [massspeccore.ucsf.edu]
- 6. Antifungal activity of polyphenolic compounds against fluconazole-susceptible and -resistant Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hplc.eu [hplc.eu]
Chemical structure and properties of Dihydroaeruginoic acid
An in-depth exploration of the chemical structure, properties, biosynthesis, and experimental protocols related to Dihydroaeruginoic Acid (Dha), a key microbial metabolite.
Introduction
This compound (Dha) is a thiazoline-containing natural product of significant interest to researchers in microbiology, natural product chemistry, and drug development. Initially identified as an antibiotic produced by Pseudomonas fluorescens, it is now also recognized as a crucial intermediate in the biosynthesis of the siderophore pyochelin in Pseudomonas aeruginosa.[1] This dual role as both an antimicrobial agent and a precursor to a key iron-chelating molecule highlights its importance in microbial metabolism and inter-species competition.
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It details the enzymatic pathway of its biosynthesis and provides outlines for its isolation and chemical synthesis. The information is intended for researchers, scientists, and drug development professionals working with or interested in this multifaceted molecule.
Chemical Structure and Properties
This compound is formally known as (4S)-4,5-dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxylic acid. Its structure features a hydroxyphenyl group attached to a dihydrothiazole ring, which is further substituted with a carboxylic acid group.
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₉NO₃S | [2] |
| Molecular Weight | 223.25 g/mol | [2] |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | [2] |
| XLogP3 | 1.4 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 2 | |
| SMILES | O=C(O)[C@H]1CSC(C2=CC=CC=C2O)=N1 | |
| InChI Key | CECDPVOEINSAQG-SSDOTTSWSA-N |
Table 1: Physicochemical Properties of this compound
Spectroscopic Data
Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While comprehensive datasets are not widely published, the following information has been inferred from various sources. Researchers should consult the primary literature for detailed spectra.
-
¹H NMR and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is essential for elucidating the carbon-hydrogen framework. Specific peak assignments would be found in detailed chemical analysis reports.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The exact mass can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as hydroxyl, carboxylic acid, and aromatic rings.
Biosynthesis of this compound
The biosynthesis of this compound in Pseudomonas aeruginosa is a well-studied pathway involving a series of enzymatic reactions encoded by the pch gene cluster. The process begins with chorismate, a key intermediate in the shikimate pathway, and proceeds through the formation of salicylate (B1505791).
The key steps in the biosynthesis are:
-
Salicylate Synthesis: The enzymes PchA and PchB convert chorismate to salicylate.
-
Salicylate Activation: The enzyme PchD, a salicylate adenylase, activates salicylate by converting it to salicyl-AMP.
-
Condensation with Cysteine: this compound synthetase (PchE) catalyzes the condensation of activated salicylate with L-cysteine.
-
Cyclization and Dehydration: The PchE enzyme complex also facilitates the cyclization and subsequent dehydration of the cysteine residue to form the characteristic dihydrothiazole ring of this compound.
The entire process is tightly regulated by iron availability, with the expression of the pch genes being repressed under iron-replete conditions.
Experimental Protocols
This section outlines the general methodologies for the isolation and chemical synthesis of this compound.
Isolation from Bacterial Culture
This compound can be isolated from the culture supernatants of Pseudomonas species, such as P. fluorescens and P. aeruginosa, particularly under iron-limiting conditions which induce its production.
Protocol Outline:
-
Cultivation: Grow the selected Pseudomonas strain in an appropriate iron-deficient medium to stationary phase.
-
Extraction: Acidify the culture supernatant and extract the metabolites with an organic solvent like ethyl acetate.
-
Purification: The crude extract can be purified using chromatographic techniques.
-
Thin-Layer Chromatography (TLC): A preliminary separation and visualization can be performed on silica (B1680970) gel plates.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a highly effective method for the final purification of this compound.
-
-
Characterization: The purified compound should be characterized using spectroscopic methods (NMR, MS, IR) to confirm its identity and purity.
Chemical Synthesis
A reported chemical synthesis of this compound involves the reaction of salicylonitrile with D-cysteine hydrochloride.
Protocol Outline:
-
Reaction Setup: Incubate salicylonitrile and D-cysteine hydrochloride in a buffered methanol-water solution.
-
Reaction Conditions: The reaction is typically carried out with stirring at a slightly elevated temperature (e.g., 40°C) for several days.
-
Purification: The resulting product can be purified by HPLC.
-
Characterization: The synthetic product should be thoroughly characterized by spectroscopic methods to confirm its structure and stereochemistry.
Biological Activity and Significance
This compound exhibits a range of biological activities, making it a molecule of considerable scientific interest.
-
Antimicrobial Activity: It has been shown to possess both antibacterial and antifungal properties, inhibiting the growth of various plant pathogenic fungi and some bacteria.
-
Siderophore Precursor: In P. aeruginosa, Dha is a key intermediate in the biosynthesis of pyochelin, a siderophore with a high affinity for ferric iron. This pathway is crucial for iron acquisition and virulence of this opportunistic pathogen.
-
Iron Chelation: this compound itself can chelate iron, although with a lower affinity than pyochelin.
The dual functionality of this compound underscores its importance in the ecological success of producing organisms, enabling them to both scavenge essential nutrients and inhibit the growth of competitors. For researchers, it represents a potential lead for the development of novel antimicrobial agents and a tool to study the complex mechanisms of iron homeostasis and virulence in pathogenic bacteria.
Conclusion
This compound is a fascinating microbial metabolite with a rich chemistry and biology. Its role as both an antibiotic and a siderophore precursor makes it a compelling target for further research. This technical guide has provided a foundational overview of its structure, properties, biosynthesis, and experimental methodologies. It is hoped that this information will be a valuable resource for scientists and researchers working to unravel the full potential of this important natural product.
References
Dihydroaeruginoic Acid: A Key Siderophore in Pseudomonas aeruginosa Iron Uptake and a Potential Drug Development Target
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Iron is an essential nutrient for nearly all forms of life, playing a critical role in a myriad of cellular processes. For pathogenic bacteria such as Pseudomonas aeruginosa, the acquisition of iron from the host environment is a crucial determinant of virulence. To overcome the low bioavailability of iron, these bacteria have evolved sophisticated iron acquisition systems, central to which are siderophores – small, high-affinity iron-chelating molecules. This technical guide provides a comprehensive overview of dihydroaeruginoic acid (DHA), a key siderophore in the iron uptake machinery of P. aeruginosa. We delve into the biosynthesis of DHA, the intricate regulatory networks that govern its production, its physicochemical properties in iron binding, and the mechanism of its transport into the bacterial cell. Furthermore, we provide detailed experimental protocols for the study of DHA and explore its potential as a target for novel antimicrobial strategies, including the "Trojan horse" approach for antibiotic delivery.
Introduction
Pseudomonas aeruginosa is a formidable opportunistic human pathogen, notorious for its intrinsic and acquired resistance to a wide range of antibiotics. Its ability to thrive in diverse environments, including the iron-limited milieu of a mammalian host, is a testament to its metabolic versatility and robust virulence mechanisms. A key strategy employed by P. aeruginosa to acquire iron is the secretion of siderophores. While the high-affinity siderophore pyoverdine has been extensively studied, the role of the pyochelin pathway and its intermediates, such as this compound (DHA), is of growing interest. DHA, a precursor to pyochelin, has been shown to function as a siderophore in its own right, contributing to the overall iron homeostasis of the bacterium.[1][2][3] Understanding the intricacies of the DHA-mediated iron uptake system not only sheds light on the fundamental biology of P. aeruginosa but also presents novel avenues for the development of targeted antimicrobial therapies.
Biosynthesis of this compound
This compound is a thiazoline-containing molecule derived from salicylic (B10762653) acid and cysteine.[2][4] Its biosynthesis is intricately linked to that of pyochelin and is encoded by the pch gene cluster. The synthesis of DHA is a multi-step process involving enzymes encoded by the pchDCBA and pchEF operons.[3][5]
The key steps in the biosynthesis of DHA are:
-
Salicylate (B1505791) Synthesis: The pathway begins with the conversion of chorismate to salicylate, a reaction catalyzed by the enzymes PchA and PchB, encoded by the pchBA genes within the pchDCBA operon.[2]
-
Salicylate Activation: Salicylate is then activated by PchD, a salicylate-adenylating enzyme.[2] This activation is a crucial step for the subsequent condensation with cysteine.
-
Condensation and Cyclization: The activated salicylate is condensed with a molecule of L-cysteine, followed by cyclization to form the thiazoline (B8809763) ring of DHA. This reaction is catalyzed by the non-ribosomal peptide synthetase (NRPS) PchE.[3][5] The thioesterase PchC is also implicated in this process.[2]
DHA can then be further processed by PchF to incorporate a second cysteine molecule, leading to the formation of pyochelin.[3][5]
Regulation of this compound Synthesis
The production of DHA is tightly regulated in response to iron availability, ensuring that the bacterium only expends energy on siderophore synthesis when iron is scarce. This regulation occurs at the transcriptional level and involves two key proteins: the Ferric Uptake Regulator (Fur) and the pyochelin biosynthesis transcriptional activator, PchR.[2][6][7]
-
Iron Repression via Fur: In iron-replete conditions, the Fur protein, complexed with Fe²⁺, acts as a repressor. It binds to specific DNA sequences known as "Fur boxes" located in the promoter regions of the pchDCBA and pchEF operons, thereby blocking their transcription.[2][8][9]
-
Activation by PchR: Under iron-limiting conditions, the repression by Fur is lifted. The transcription of the pch operons is then positively regulated by PchR, an AraC-type transcriptional activator.[7] The activity of PchR is itself induced by the presence of pyochelin (or its ferric complex), creating a positive feedback loop.[3] PchR binds to specific recognition sites, termed "PchR boxes," in the promoter regions of the pch genes.[7]
The interplay between the global iron repressor Fur and the specific activator PchR allows for a fine-tuned regulation of DHA and pyochelin biosynthesis, ensuring an appropriate response to the fluctuating iron concentrations in the environment.
This compound as a Siderophore
Iron Chelation
DHA functions as an effective siderophore by chelating ferric iron (Fe³⁺) with high affinity. The molecule contains key functional groups, including a hydroxyl group, a carboxyl group, and the thiazoline ring, which participate in the coordination of the iron atom.
Quantitative Data
The following table summarizes the available quantitative data related to this compound.
| Parameter | Value | Method | Reference |
| Fe(III) Binding Stoichiometry (DHA:Fe) | 2:1 | X-ray Crystallography | [1] |
| Production in P. aeruginosa PAO1 (iron-limited) | ~3.5 nmol/OD₆₀₀ | HPLC | [2] |
| Stability Constant (log K) for Fe(III)-DHA | Not explicitly reported. | - | - |
Iron Uptake via the Ferric-DHA Complex
Once DHA has chelated iron in the extracellular environment, the resulting ferric-DHA complex is recognized and transported into the bacterial cell. This process is mediated by a specific outer membrane transporter.
The FemA Transporter
Recent studies have identified FemA as the outer membrane transporter responsible for the uptake of the ferric-DHA complex in P. aeruginosa.[1][10] The expression of the femA gene is induced by the presence of DHA and is also regulated by iron levels.[1]
Transport Mechanism
The transport of the ferric-DHA complex across the outer membrane is an active process that requires energy. This energy is transduced from the cytoplasmic membrane to the outer membrane transporter by the TonB-ExbB-ExbD system. Once in the periplasm, the iron is released from the siderophore, likely through a reduction to the ferrous (Fe²⁺) state, and is then transported across the inner membrane into the cytoplasm.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of this compound.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a framework for the quantification of DHA in P. aeruginosa culture supernatants. Note: This is a generalized protocol and should be optimized and validated for specific experimental conditions.
Objective: To quantify the concentration of DHA produced by P. aeruginosa.
Materials:
-
P. aeruginosa culture grown under iron-limited conditions.
-
DHA analytical standard.
-
HPLC system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (or another suitable modifier).
-
0.22 µm syringe filters.
Procedure:
-
Sample Preparation: a. Centrifuge the bacterial culture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the cells. b. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining bacteria and particulate matter. c. Acidify the supernatant with formic acid to a final concentration of 0.1% (v/v).
-
HPLC Analysis: a. Mobile Phase A: 0.1% formic acid in water. b. Mobile Phase B: 0.1% formic acid in acetonitrile. c. Gradient:
- 0-5 min: 5% B
- 5-25 min: 5% to 95% B (linear gradient)
- 25-30 min: 95% B
- 30-35 min: 95% to 5% B (linear gradient)
- 35-40 min: 5% B (equilibration) d. Flow Rate: 1.0 mL/min. e. Injection Volume: 20 µL. f. Detection Wavelength: Monitor at the absorbance maximum of DHA (to be determined by UV-Vis scan, typically around 310-320 nm).
-
Quantification: a. Prepare a standard curve using known concentrations of the DHA analytical standard. b. Integrate the peak area corresponding to DHA in the chromatograms of the samples. c. Calculate the concentration of DHA in the samples by interpolating from the standard curve.
Determination of Fe(III)-DHA Stability Constant by UV-Vis Spectrophotometry
This protocol outlines a method for determining the conditional stability constant of the Fe(III)-DHA complex.[11][12][13]
Objective: To determine the affinity of DHA for ferric iron.
Materials:
-
DHA solution of known concentration.
-
Ferric chloride (FeCl₃) solution of known concentration.
-
Buffer solution (e.g., MES, HEPES) at the desired pH.
-
UV-Vis spectrophotometer.
Procedure:
-
Prepare a series of solutions containing a fixed concentration of DHA and varying concentrations of FeCl₃ in the chosen buffer.
-
Allow the solutions to equilibrate.
-
Measure the absorbance spectrum of each solution over a relevant wavelength range (e.g., 300-700 nm). The formation of the Fe(III)-DHA complex will result in a characteristic absorbance spectrum.
-
Plot the change in absorbance at a specific wavelength (where the complex absorbs maximally) as a function of the Fe(III) concentration.
-
Analyze the resulting binding isotherm using appropriate software (e.g., by fitting to a 1:1 or 2:1 binding model) to calculate the stability constant (K).
Iron Uptake Assay using ⁵⁵Fe
This protocol describes a method to measure the uptake of iron mediated by DHA.
Objective: To measure the rate of DHA-dependent iron uptake by P. aeruginosa.
Materials:
-
P. aeruginosa cells grown under iron-limited conditions.
-
⁵⁵FeCl₃ (radiolabeled iron).
-
DHA solution.
-
Wash buffer (e.g., phosphate-buffered saline).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation of ⁵⁵Fe-DHA: Prepare the ferric-DHA complex by incubating ⁵⁵FeCl₃ with an excess of DHA.
-
Uptake Assay: a. Resuspend the iron-starved P. aeruginosa cells in a suitable buffer to a defined optical density. b. Initiate the uptake by adding the ⁵⁵Fe-DHA complex to the cell suspension. c. At various time points, take aliquots of the cell suspension and filter them through a 0.45 µm filter to separate the cells from the medium. d. Wash the filters with ice-cold wash buffer to remove non-specifically bound iron.
-
Quantification: a. Place the filters in scintillation vials with scintillation fluid. b. Measure the radioactivity associated with the cells using a scintillation counter. c. Determine the rate of iron uptake by plotting the cell-associated radioactivity over time.
This compound in Drug Development
The essentiality of iron for bacterial survival and virulence makes the iron acquisition systems attractive targets for the development of novel antimicrobial agents. The DHA-mediated iron uptake pathway presents several opportunities for therapeutic intervention.
"Trojan Horse" Strategy
The "Trojan horse" strategy involves linking an antibiotic to a molecule that is actively transported into the bacterial cell, such as a siderophore.[14] By conjugating an antibiotic to DHA, it may be possible to hijack the FemA transporter to deliver the drug specifically to P. aeruginosa. This approach has the potential to:
-
Increase the intracellular concentration of the antibiotic.
-
Overcome outer membrane permeability barriers.
-
Enhance the efficacy of the antibiotic against resistant strains.
Signaling Pathways and Experimental Workflows
Diagrams
Caption: Biosynthesis and regulation of this compound.
Caption: Workflow of DHA-mediated iron uptake in P. aeruginosa.
Conclusion
This compound is a vital component of the iron acquisition machinery of Pseudomonas aeruginosa. Its biosynthesis and transport are tightly regulated in response to iron availability, highlighting its importance for the bacterium's survival and pathogenesis. A thorough understanding of the DHA-mediated iron uptake system, from the molecular genetics of its synthesis to the structural biology of its transport, is crucial. The detailed experimental protocols provided in this guide offer a starting point for researchers to further investigate this fascinating system. Moreover, the potential to exploit the DHA uptake pathway for the targeted delivery of antibiotics represents a promising strategy in the ongoing battle against multidrug-resistant P. aeruginosa. Future research focused on the precise quantification of DHA-iron binding, the elucidation of the FemA transporter's structure-function relationship, and the design of effective DHA-antibiotic conjugates will be instrumental in translating this fundamental knowledge into novel therapeutic interventions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound synthetase and pyochelin synthetase, products of the pchEF genes, are induced by extracellular pyochelin in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (+)-(S)-dihydroaeruginoic acid, an inhibitor of Septoria tritici and other phytopathogenic fungi and bacteria, produced by Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ferric Uptake Regulator Fur Is Conditionally Essential in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PchR, a regulator of ferripyochelin receptor gene (fptA) expression in Pseudomonas aeruginosa, functions both as an activator and as a repressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. prodoric-frontend [prodoric.de]
- 9. Pseudomonas aeruginosa fur Overlaps with a Gene Encoding a Novel Outer Membrane Lipoprotein, OmlA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Estimation of stability constants of Fe(III) with antibiotics and dissolved organic matter using a novel UV-vis spectroscopy method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. docenti.unina.it [docenti.unina.it]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Dihydroaeruginoic Acid: A Technical Guide on its Antibacterial Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroaeruginoic acid (DHAA) is a thiazoline-containing secondary metabolite produced by various species of Pseudomonas. Initially identified as an antibiotic with activity against phytopathogenic fungi and bacteria, its primary role in Pseudomonas aeruginosa is understood to be a key intermediate in the biosynthesis of the siderophore pyochelin. This technical guide provides a comprehensive overview of the current knowledge surrounding the antibacterial properties of DHAA. It details its biosynthetic pathway, the genetic regulation of its production, and presents generalized experimental protocols for the assessment of its antimicrobial efficacy. While quantitative data on its activity against a broad spectrum of human pathogens is limited in publicly available literature, this guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of this intriguing natural product.
Introduction
This compound (2'-(2-hydroxyphenyl)-2'-thiazoline-4'-carboxylic acid), or DHAA, is a non-ribosomally synthesized peptide-like molecule. It was first isolated from Pseudomonas fluorescens and identified as an antibiotic with inhibitory effects on Septoria tritici and other plant pathogens[1]. In the context of the opportunistic human pathogen Pseudomonas aeruginosa, DHAA is a well-characterized precursor to the siderophore pyochelin, a virulence factor involved in iron acquisition[2][3]. The dual identity of DHAA as both an antibiotic and a siderophore precursor makes it a compelling subject for antimicrobial research. This document aims to consolidate the existing knowledge on DHAA, with a focus on its antibacterial properties, to aid researchers in the fields of natural product chemistry, microbiology, and drug development.
Quantitative Antibacterial Data
A thorough review of the scientific literature reveals a notable scarcity of quantitative data, such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values, for this compound against a wide array of clinically relevant bacterial pathogens. The primary characterization of its antibiotic activity was reported against phytopathogenic fungi and bacteria[1].
Table 1: Summary of Reported Antibacterial and Antifungal Activity of this compound
| Target Organism | Type | Activity Reported | Quantitative Data (MIC/MBC) | Reference |
| Septoria tritici | Fungus (Phytopathogen) | Inhibitory | Not specified in available abstracts | [1] |
| Various Phytopathogenic Bacteria | Bacteria (Phytopathogen) | Inhibitory | Not specified in available abstracts | [1] |
Note: Access to the full-text of the original isolation paper would be required to confirm if specific quantitative data was reported.
The lack of extensive, publicly available data underscores a significant research gap and an opportunity for further investigation into the antibacterial spectrum of DHAA.
Biosynthesis and Regulation of this compound
The biosynthesis of DHAA in Pseudomonas aeruginosa is a multi-step enzymatic process intricately linked to the production of pyochelin. The pathway is primarily encoded by the pch gene cluster.
The key steps are as follows:
-
Salicylate (B1505791) Synthesis: The pathway begins with chorismate, which is converted to salicylate by the enzymes PchA and PchB.
-
Salicylate Activation: Salicylate is then adenylated by PchD, an enzyme with homology to 2,3-dihydroxybenzoate-AMP ligase[2].
-
Condensation with Cysteine: The activated salicylate is condensed with a molecule of L-cysteine. This crucial step is catalyzed by the non-ribosomal peptide synthetase (NRPS) PchE, which contains adenylation, thiolation, and condensation domains[3].
-
Cyclization and Release: Following condensation, the cysteine residue undergoes cyclization to form the characteristic thiazoline (B8809763) ring of DHAA. The thioesterase PchC may be involved in the release of the final DHAA molecule[2].
This biosynthetic pathway is tightly regulated, primarily in response to iron availability.
-
Iron Repression: Under iron-replete conditions, the Ferric Uptake Regulator (Fur) protein binds to "Fur boxes" in the promoter region of the pch operon, repressing transcription and thus halting the production of DHAA and pyochelin[2].
-
Positive Regulation: The AraC-type transcriptional regulator, PchR, positively regulates the expression of the pch genes. Interestingly, PchR requires pyochelin (the end product) as an effector for its activity, creating a positive feedback loop[3].
Visualizations
Caption: Biosynthetic pathway of this compound (DHAA) and Pyochelin.
Caption: Genetic regulation of this compound (DHAA) biosynthesis.
Experimental Protocols
While specific protocols for testing the antibacterial activity of DHAA are not extensively detailed in the literature, the following are generalized, yet detailed, methodologies based on standard practices for natural products.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound (DHAA) stock solution (e.g., in DMSO or other suitable solvent)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)
-
Positive control antibiotic (e.g., gentamicin, ciprofloxacin)
-
Negative control (sterile broth)
-
Solvent control (broth with the same concentration of solvent used for DHAA stock)
-
Incubator (35-37°C)
-
Microplate reader (optional, for OD measurements)
-
Resazurin (B115843) or other viability indicator (optional)
Procedure:
-
Preparation of Microtiter Plate: Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Serial Dilution of DHAA: Add 100 µL of the DHAA stock solution to the first well of a row. Mix well by pipetting up and down. Transfer 100 µL from this well to the next well in the row. Repeat this two-fold serial dilution across the desired number of wells, discarding 100 µL from the last well. This will create a gradient of DHAA concentrations.
-
Controls: Prepare wells for a positive control (serial dilution of a standard antibiotic), a negative control (broth only), and a solvent control (broth with the highest concentration of the solvent used).
-
Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Add 10 µL of the diluted bacterial inoculum to each well (except the negative control wells). The final volume in each well will be approximately 110 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of DHAA at which there is no visible turbidity (bacterial growth). This can be assessed by eye or by measuring the optical density (OD) at 600 nm with a microplate reader. The addition of a viability dye like resazurin can also aid in determining the endpoint.
Caption: Workflow for MIC determination using broth microdilution.
Agar (B569324) Well Diffusion Assay
This method is a qualitative or semi-quantitative test to screen for the antimicrobial activity of a substance.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip to create wells
-
This compound (DHAA) solution of known concentration
-
Positive control antibiotic solution
-
Negative control (solvent)
-
Incubator (35-37°C)
-
Calipers or ruler
Procedure:
-
Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial inoculum. Squeeze out excess liquid against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.
-
Well Creation: Allow the plate to dry for a few minutes. Use a sterile cork borer (e.g., 6-8 mm diameter) to punch uniform wells into the agar.
-
Application of Test Substance: Carefully pipette a fixed volume (e.g., 50-100 µL) of the DHAA solution into a well. Pipette the same volume of the positive control and negative control solutions into separate wells on the same plate.
-
Pre-diffusion (optional): Let the plates sit at room temperature for 1-2 hours to allow the substance to diffuse into the agar before bacterial growth begins.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth has been inhibited) in millimeters (mm).
Potential Mechanisms of Action (Hypothetical)
The precise antibacterial mechanism of this compound is not well-elucidated. However, based on its structure and its role in Pseudomonas, several potential mechanisms can be hypothesized for further investigation:
-
Iron Sequestration: As a siderophore precursor, DHAA possesses iron-chelating capabilities. It is plausible that it could inhibit the growth of other bacteria in the vicinity by sequestering essential iron, thereby limiting its availability for crucial enzymatic processes.
-
Enzyme Inhibition: The thiazoline ring is a common feature in many bioactive natural products. It is possible that DHAA could act as an inhibitor of essential bacterial enzymes, for instance, those involved in cell wall synthesis, DNA replication, or protein synthesis.
-
Membrane Disruption: The amphipathic nature of such molecules could potentially lead to interactions with and disruption of the bacterial cell membrane integrity, leading to leakage of cellular contents and cell death.
-
Quorum Sensing Interference: While no direct evidence exists, many bacterial secondary metabolites interfere with cell-to-cell communication (quorum sensing). Investigating the effect of DHAA on quorum sensing-regulated virulence factor production in pathogens like Staphylococcus aureus or P. aeruginosa could be a fruitful area of research.
Conclusion and Future Directions
This compound presents a compelling, yet underexplored, profile as an antibacterial agent. While its role as a precursor to the siderophore pyochelin in P. aeruginosa is well-established, its broader antibacterial potential remains largely untapped. The historical identification of DHAA as an antibiotic against phytopathogens suggests that it possesses inherent antimicrobial activity that warrants further, more detailed investigation[1].
The critical next steps for the research community should include:
-
Systematic Screening: A comprehensive evaluation of the MIC and MBC of purified DHAA against a diverse panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.
-
Mechanism of Action Studies: Elucidation of its specific antibacterial mechanism, moving beyond its role in iron acquisition to explore potential enzymatic targets or other cellular processes it may disrupt.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of DHAA analogs to identify the key structural motifs responsible for its antibacterial activity, which could lead to the development of more potent derivatives.
-
In Vivo Efficacy and Toxicity: Assessment of the therapeutic potential of DHAA in animal models of infection and evaluation of its toxicological profile.
This technical guide provides the foundational knowledge and methodological framework to stimulate and guide such future research, which could unlock the full therapeutic potential of this compound.
References
- 1. (+)-(S)-dihydroaeruginoic acid, an inhibitor of Septoria tritici and other phytopathogenic fungi and bacteria, produced by Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound synthetase and pyochelin synthetase, products of the pchEF genes, are induced by extracellular pyochelin in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Genetic Regulation of Dihydroaeruginoic Acid (DHAA) Production
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dihydroaeruginoic acid (DHAA) is a crucial biosynthetic intermediate in the production of the siderophore pyochelin in Pseudomonas aeruginosa. The synthesis of DHAA is a tightly regulated process, primarily controlled by iron availability and a dedicated transcriptional activator. This regulation ensures that the bacterium can efficiently chelate iron from its environment, a process critical for its survival and virulence. This document provides an in-depth overview of the genetic and molecular mechanisms governing DHAA production, details common experimental protocols for its study, and presents key quantitative data.
The DHAA Biosynthetic Pathway
DHAA is synthesized from chorismate via the intermediate salicylate (B1505791). This pathway involves enzymes encoded by the pch gene clusters. The key steps are:
-
Salicylate Synthesis : The enzymes PchA and PchB, encoded by the pchBA genes, catalyze the conversion of chorismate to salicylate.[1][2]
-
Salicylate Activation : The PchD protein, a homolog of adenylate-forming enzymes, activates salicylate. This is believed to be the first common step for both DHAA and pyochelin synthesis.[1][2][3]
-
DHAA Synthesis : The enzyme this compound synthetase, encoded by the pchE gene, catalyzes the condensation of activated salicylate with a molecule of cysteine to form DHAA.[4][5]
The PchC protein is a putative thioesterase that may be involved in the release of products formed from the activated salicylate.[1][3]
Caption: Enzymatic conversion of chorismate to this compound (DHAA).
Genetic Organization
The genes required for DHAA biosynthesis are primarily organized into two key operons in Pseudomonas aeruginosa:
-
The pchDCBA Operon : This operon encodes the enzymes for salicylate synthesis (pchBA) and its initial activation (pchD), along with a putative thioesterase (pchC).[1][2][3] The genes are contiguous and transcribed as a single polycistronic mRNA of approximately 4.4 kb.[1][3]
-
The pchEF Operon : These two cotranscribed genes encode the peptide synthetases responsible for converting salicylate into DHAA (pchE) and subsequently converting DHAA into pyochelin (pchF).[4][5] These genes are co-regulated with the pchDCBA operon.[4][5]
Transcriptional Regulation of DHAA Production
The expression of the pch operons, and thus the production of DHAA, is controlled by a sophisticated regulatory network that responds primarily to iron concentration and the presence of the pathway's end product, pyochelin.
Iron-Dependent Repression via Fur
Under iron-replete conditions, the synthesis of pyochelin and its intermediates, including DHAA, is repressed. This repression is mediated by the Ferric Uptake Regulator (Fur) protein.[1][3]
-
Mechanism : In the presence of ferrous iron (Fe²⁺), Fur binds to specific DNA sequences known as "Fur boxes" located within the promoter regions of target genes.
-
Target : The promoter region of the pchD gene contains two overlapping Fur boxes.[1][3] Fur binding to these sites physically blocks transcription of the pchDCBA operon, thereby halting the production of salicylate and its subsequent conversion to DHAA. The pchEF operon is also repressed by the Fur-iron complex.[4][5]
Positive Regulation by PchR
The primary activator for the pyochelin biosynthesis pathway is PchR, a transcriptional activator belonging to the AraC family.[1]
-
Mechanism : PchR is essential for the transcription of both the pchDCBA and pchEF operons.[4][5] Its expression is, in turn, regulated by iron levels, as its promoter also contains a Fur box.[1]
Autoinduction by Pyochelin
The pyochelin pathway exhibits a positive feedback loop where the final product, pyochelin, induces the expression of the biosynthetic genes.
-
Mechanism : Extracellular pyochelin (or its iron-bound form, ferric-pyochelin) acts as an inducer for the pchDCBA and pchEF operons.[4][5] This induction is strictly dependent on the presence of the PchR regulator, suggesting that pyochelin may function as a co-inducer for PchR, enhancing its ability to activate transcription.[4][5] This autoinduction ensures a rapid and robust response to iron-limiting conditions once a basal level of pyochelin has been produced.
Caption: Transcriptional control of the pch operons governing DHAA synthesis.
Quantitative Data Summary
Genetic mutations in the pch pathway have a direct and measurable impact on the production of DHAA and related metabolites. The following table summarizes the phenotype of a pchD insertion mutant in P. aeruginosa PAO1, demonstrating the critical role of PchD in the pathway.
| Strain / Condition | Salicylate Production | This compound (DHAA) Production | Pyochelin Production |
| Wild-Type PAO1 | + | + | + |
| pchD insertion mutant | +++ (accumulated) | - (abolished) | - (abolished) |
| pchD mutant + plasmid (pchD) | + | + (restored) | + (restored) |
| Data adapted from findings where inactivation of the chromosomal pchD gene abolished Dha and pyochelin production, implying PchD-mediated activation of salicylate is a common first step.[1][2] |
Key Experimental Protocols
Investigating the genetic regulation of DHAA involves a combination of genetic manipulation, gene expression analysis, and analytical chemistry.
Construction of Gene Inactivation Mutants
This protocol is used to determine gene function by observing the phenotype of a null mutant.
-
Objective : To inactivate a target gene (e.g., pchD) on the chromosome.
-
Methodology :
-
Vector Construction : A suicide vector that cannot replicate in P. aeruginosa is used. A fragment of the target gene is cloned into this vector. An antibiotic resistance cassette (e.g., ΩSm/Sp) is inserted into the middle of the cloned gene fragment to disrupt its reading frame.[1][2]
-
Bacterial Conjugation : The engineered plasmid is transferred from a donor E. coli strain to the recipient P. aeruginosa strain via biparental or triparental mating.
-
Homologous Recombination : Select for P. aeruginosa cells that have incorporated the resistance cassette into their chromosome via a double-crossover event. This replaces the wild-type gene with the inactivated, antibiotic-resistant version.
-
Verification : Confirm the correct insertion and gene knockout using PCR and Southern blotting.
-
Gene Expression Analysis using Reporter Fusions
This protocol quantifies the transcriptional activity of a promoter of interest under various conditions.
-
Objective : To measure the promoter activity of pchD or pchE.
-
Methodology :
-
Fusion Plasmid Construction : The promoter region of the target gene (e.g., the region upstream of pchE) is amplified by PCR and cloned into a promoterless reporter vector. The vector contains a reporter gene, such as lacZ, which encodes the enzyme β-galactosidase.[4]
-
Transformation : The resulting plasmid (e.g., pME-pchE'-'lacZ) is introduced into the desired P. aeruginosa strains (e.g., wild-type, pchR mutant, fur mutant).
-
Culture and Induction : The bacterial strains are grown under specific conditions (e.g., iron-rich vs. iron-depleted media, with or without the addition of exogenous pyochelin).
-
β-Galactosidase Assay : Cell samples are collected, lysed, and the activity of the β-galactosidase enzyme is measured spectrophotometrically using a substrate like ONPG (o-nitrophenyl-β-D-galactopyranoside). The activity level is proportional to the transcriptional activity of the cloned promoter.
-
Detection and Quantification of DHAA by LC-MS/MS
Liquid chromatography-tandem mass spectrometry is a highly sensitive and specific method for identifying and quantifying small molecules like DHAA from complex biological samples.
-
Objective : To quantify DHAA in bacterial culture supernatants.
-
Methodology :
-
Sample Preparation : P. aeruginosa is grown in an appropriate iron-limited medium. The culture is centrifuged to pellet the cells, and the supernatant is collected and filter-sterilized.
-
Chromatographic Separation : An aliquot of the supernatant is injected into a liquid chromatography system. A C18 reverse-phase column is typically used to separate metabolites based on their hydrophobicity. A gradient of solvents (e.g., water and acetonitrile (B52724) with a modifier like formic acid) is used to elute the compounds.
-
Mass Spectrometry Detection : The eluent from the LC column is directed into a tandem mass spectrometer.
-
Ionization : Molecules are ionized, typically using electrospray ionization (ESI).
-
MS1 Scan : The first mass analyzer selects for the parent ion mass of DHAA.
-
Fragmentation : The selected parent ions are fragmented in a collision cell.
-
MS2 Scan : The second mass analyzer detects the characteristic fragment ions of DHAA.
-
-
Quantification : The amount of DHAA is determined by comparing the peak area from the sample to a standard curve generated with known concentrations of purified DHAA. An internal standard can be used to correct for variations in sample preparation and instrument response.
-
Caption: A generalized workflow for analyzing the function of a biosynthetic gene.
Implications for Drug Development
The biosynthesis of siderophores like pyochelin is a key virulence factor for P. aeruginosa, as iron acquisition is essential for establishing an infection. The enzymes in the DHAA and pyochelin pathway, such as PchD and PchE, represent potential targets for novel antimicrobial agents. Inhibiting this pathway would starve the bacterium of iron, reducing its ability to proliferate and cause disease. A thorough understanding of the genetic regulation of this pathway is therefore critical for identifying points of intervention and developing targeted therapeutics that disrupt bacterial iron metabolism.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound synthetase and pyochelin synthetase, products of the pchEF genes, are induced by extracellular pyochelin in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. microbiologyresearch.org [microbiologyresearch.org]
The Role of Dihydroaeruginoic Acid in Microbial Warfare: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dihydroaeruginoic acid (DHAA) is a thiazoline-containing secondary metabolite produced by various fluorescent pseudomonads, most notably Pseudomonas aeruginosa. While it is primarily recognized as a key intermediate in the biosynthesis of the siderophore pyochelin, DHAA itself possesses intrinsic antimicrobial properties, positioning it as a significant factor in the competitive dynamics of microbial communities. This technical guide provides an in-depth exploration of DHAA's function in microbial competition, its biosynthetic pathway, and detailed methodologies for its study. The information presented herein is intended to support research and development efforts aimed at understanding and potentially exploiting this microbial weapon.
Introduction to this compound (DHAA)
DHAA is a metabolic product derived from the condensation of salicylate (B1505791) and cysteine.[1] In Pseudomonas aeruginosa, it serves as a crucial precursor to pyochelin, a siderophore involved in iron acquisition.[1] However, studies have revealed that DHAA is not merely a biosynthetic intermediate but also an active antimicrobial agent, exhibiting both antibacterial and antifungal activities.[2][3] Its production is tightly regulated by iron availability, a common limiting factor in many environments, highlighting its role in the struggle for resources among microorganisms.
Biosynthesis and Regulatory Pathway of DHAA
The biosynthesis of DHAA in Pseudomonas aeruginosa is a well-characterized pathway encoded by the pch gene cluster. The process is initiated from chorismate and involves several key enzymatic steps.
The regulation of DHAA and pyochelin biosynthesis is intricately linked to iron homeostasis. Under iron-limiting conditions, the ferric uptake regulator (Fur) protein is inactive, leading to the derepression of the pchR gene. PchR, an AraC-type transcriptional activator, then positively regulates the expression of the pchDCBA and pchEF operons, leading to the synthesis of DHAA and its subsequent conversion to pyochelin. The end-product, pyochelin, can also act as an effector molecule, inducing the expression of these operons in a positive feedback loop.[4]
Function of DHAA in Microbial Competition
DHAA contributes to the competitive fitness of producing organisms through its direct antimicrobial activity. While its primary role in P. aeruginosa is often considered in the context of iron sequestration via pyochelin, the inhibitory effects of DHAA itself on competing microbes should not be overlooked.
Antimicrobial Spectrum
Quantitative data on the minimum inhibitory concentration (MIC) of purified DHAA against a wide range of bacteria are limited in the current literature. However, disc diffusion assays have demonstrated its activity against several fungal and bacterial species.
Table 1: Antimicrobial Activity of this compound (Disc Diffusion Assay)
| Target Microorganism | Type | Concentration per Disc | Inhibition Observed | Reference |
| Rhizoctonia solani | Fungus | 200 µg | Yes | [3] |
| Pythium ultimum | Oomycete | 200 µg | Yes | [3] |
| Botrytis cinerea | Fungus | 200 µg | Yes | [3] |
| Sclerotium rolfsii | Fungus | 200 µg | Yes | [3] |
| Colletotrichum gloeosporioides | Fungus | 200 µg | Yes | [3] |
| Fusarium oxysporum | Fungus | 200 µg | Yes | [3] |
| Septoria tritici | Fungus | 200 µg | Yes | [2][3] |
| Bacillus subtilis | Bacterium | 200 µg | Yes | [3] |
| Erwinia herbicola | Bacterium | 200 µg | Yes | [3] |
| Streptomyces albus | Bacterium | 200 µg | Yes | [3] |
Note: The original study by Carmi et al. (1994) did not specify the diameter of the inhibition zones.
Effects on Biofilm Formation
The direct impact of purified DHAA on the biofilm formation of competing bacteria, such as Staphylococcus aureus, has not been extensively quantified in published research. However, given its antimicrobial properties, it is plausible that DHAA could interfere with biofilm development by inhibiting the growth of biofilm-forming organisms or by other, as yet uncharacterized, mechanisms. Further research in this area is warranted.
Experimental Protocols
The following section provides detailed methodologies for key experiments to assess the function of DHAA in microbial competition.
Purification of this compound
Methodology:
-
Culture: Grow a high-density culture of a DHAA-producing strain of Pseudomonas in an iron-deficient medium to induce the pch operons.
-
Harvesting: Centrifuge the culture to pellet the bacterial cells. The supernatant, containing secreted DHAA, is collected.
-
Extraction: Perform a liquid-liquid extraction of the supernatant using an appropriate organic solvent like ethyl acetate (B1210297) to partition DHAA into the organic phase.
-
Concentration: Concentrate the organic extract using a rotary evaporator.
-
Chromatography: Purify the crude extract using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically suitable for this purpose. A gradient of acetonitrile (B52724) in water with a mild acid (e.g., formic acid) is a common mobile phase system.
-
Fraction Collection: Collect fractions corresponding to the elution peak of DHAA, monitored by UV absorbance (around 310 nm).
-
Verification: Confirm the identity and purity of the collected fractions using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Antimicrobial Susceptibility Testing
a) Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of DHAA that inhibits the visible growth of a target microorganism.
Materials:
-
Purified DHAA
-
Target microorganism (e.g., Staphylococcus aureus)
-
96-well microtiter plates
-
Appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of purified DHAA in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the DHAA stock solution in the broth medium.
-
Prepare an inoculum of the target microorganism and adjust its concentration to a 0.5 McFarland standard.
-
Inoculate each well (except for a sterility control) with the bacterial suspension.
-
Include a positive control (bacteria with no DHAA) and a negative control (broth only).
-
Incubate the plate under appropriate conditions for the target microorganism (e.g., 37°C for 18-24 hours for S. aureus).
-
Determine the MIC by visual inspection for the lowest concentration of DHAA that shows no turbidity. This can be confirmed by measuring the optical density at 600 nm.
b) Disc Diffusion Assay
This method assesses the antimicrobial activity of DHAA by measuring the zone of growth inhibition on an agar (B569324) plate.
Materials:
-
Purified DHAA
-
Sterile filter paper discs
-
Target microorganism
-
Agar plates with appropriate medium (e.g., Mueller-Hinton agar)
Procedure:
-
Prepare a lawn of the target microorganism on the agar plate by evenly spreading a standardized inoculum.
-
Impregnate sterile filter paper discs with a known concentration of purified DHAA (e.g., 200 µ g/disc ).
-
Place the impregnated discs onto the surface of the agar.
-
Include a negative control disc (solvent only) and a positive control disc (a known antibiotic).
-
Incubate the plates under suitable conditions.
-
Measure the diameter of the zone of inhibition (in mm) around each disc.
Biofilm Inhibition Assay (Crystal Violet Method)
This protocol quantifies the effect of DHAA on the ability of a competing microorganism to form a biofilm.
Materials:
-
Purified DHAA
-
Biofilm-forming microorganism (e.g., S. aureus)
-
96-well flat-bottom microtiter plates
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
0.1% Crystal Violet solution
-
Phosphate-buffered saline (PBS)
-
30% Acetic acid or 95% Ethanol
Procedure:
-
In a 96-well plate, add the bacterial culture and different sub-inhibitory concentrations of DHAA to the wells. Include a positive control (bacteria without DHAA) and a negative control (medium only).
-
Incubate the plate under static conditions for 24-48 hours to allow biofilm formation.
-
Carefully remove the medium and wash the wells gently with PBS to remove planktonic cells.
-
Add the 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.
-
Dry the plate.
-
Solubilize the bound crystal violet by adding 30% acetic acid or 95% ethanol to each well.
-
Measure the absorbance of the solubilized stain in a microplate reader at approximately 570 nm. The reduction in absorbance in the presence of DHAA compared to the control indicates biofilm inhibition.
Future Directions and Drug Development Implications
The study of DHAA presents several exciting avenues for future research and potential therapeutic applications.
-
Elucidation of the Mechanism of Action: Understanding the precise molecular targets of DHAA's antimicrobial activity is crucial for its potential development as an antibiotic.
-
Synergistic Potential: Investigating the synergistic effects of DHAA with existing antibiotics could lead to novel combination therapies to combat drug-resistant pathogens.
-
Role in Polymicrobial Infections: Further exploration of DHAA's role in the complex interplay of microorganisms in polymicrobial infections, such as those found in cystic fibrosis lung or chronic wounds, could reveal new strategies for disease management.
-
Structure-Activity Relationship Studies: Synthesizing and testing DHAA analogs could lead to the development of more potent and specific antimicrobial agents.
Conclusion
This compound is more than just a metabolic intermediate; it is a functional antimicrobial agent that likely plays a significant role in the competitive strategies of Pseudomonas species. While further research is needed to fully elucidate its mechanisms of action and its quantitative impact on various microbial competitors, the information and protocols provided in this guide offer a solid foundation for advancing our understanding of this intriguing molecule. For drug development professionals, DHAA and its biosynthetic pathway represent potential targets for novel antimicrobial strategies.
References
Methodological & Application
Protocol for Dihydroaeruginoic Acid Isolation from Bacterial Culture
Application Note: Streamlined Isolation and Purification of Dihydroaeruginoic Acid from Pseudomonas aeruginosa
This document provides a comprehensive protocol for the isolation, purification, and quantification of this compound (DHAA) from bacterial cultures of Pseudomonas aeruginosa. DHAA is a thiazoline-containing secondary metabolite and a key intermediate in the biosynthesis of the siderophore pyochelin.[1][2][3] This protocol is designed for researchers in microbiology, natural product chemistry, and drug development who are interested in studying bacterial secondary metabolites and their potential applications.
The presented methodology emphasizes cultivation under iron-deficient conditions to maximize DHAA production, followed by a robust liquid-liquid extraction and a precise purification step using preparative High-Performance Liquid Chromatography (HPLC). Adherence to this protocol will enable the recovery of high-purity DHAA suitable for downstream applications such as structural elucidation, bioactivity screening, and mechanistic studies.
Data Presentation
The following table summarizes the expected yields of DHAA at different stages of the purification process, based on a starting culture volume of 1 liter of Pseudomonas aeruginosa grown in iron-deficient medium.
| Purification Stage | Total Volume (mL) | DHAA Concentration (mg/L) | Purity (%) | Overall Yield (%) |
| Crude Culture Supernatant | 1000 | 5 - 15 | < 5 | 100 |
| Ethyl Acetate (B1210297) Extract | 50 | 90 - 270 | 30 - 50 | 90 - 95 |
| Pooled HPLC Fractions | 20 | 200 - 600 | > 95 | 80 - 90 |
| Final Purified DHAA (dried) | N/A | N/A | > 98 | 75 - 85 |
Note: Yields are estimates and may vary depending on the specific Pseudomonas aeruginosa strain, culture conditions, and extraction efficiency.
Experimental Protocols
This section details the step-by-step procedures for obtaining purified DHAA.
Bacterial Strain and Culture Conditions
Objective: To cultivate Pseudomonas aeruginosa under iron-limiting conditions to induce the production of DHAA.
Materials:
-
Pseudomonas aeruginosa strain (e.g., PAO1)
-
Iron-deficient succinate (B1194679) medium (per liter):
-
6.0 g K₂HPO₄
-
3.0 g KH₂PO₄
-
1.0 g (NH₄)₂SO₄
-
0.2 g MgSO₄·7H₂O
-
4.0 g Succinic acid
-
Adjust pH to 7.0 with NaOH
-
-
Sterile baffled flasks
-
Shaking incubator
-
Spectrophotometer
Protocol:
-
Prepare the iron-deficient succinate medium and sterilize by autoclaving.
-
Inoculate a single colony of Pseudomonas aeruginosa into a 10 mL starter culture of the same medium.
-
Incubate the starter culture overnight at 37°C with shaking at 200 rpm.
-
Use the starter culture to inoculate 1 L of iron-deficient succinate medium in a 2 L baffled flask to an initial optical density at 600 nm (OD₆₀₀) of 0.05.
-
Incubate the large culture at 37°C with shaking at 200 rpm for 24-48 hours. Monitor growth by measuring OD₆₀₀. DHAA production is typically maximal in the late logarithmic to early stationary phase.
Extraction of this compound
Objective: To extract DHAA from the bacterial culture supernatant.
Materials:
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate, HPLC grade
-
Centrifuge and appropriate centrifuge bottles
-
Separatory funnel (2 L)
-
Rotary evaporator
-
Methanol (B129727), HPLC grade
Protocol:
-
Harvest the bacterial culture by centrifugation at 8,000 x g for 15 minutes at 4°C to pellet the cells.
-
Carefully decant the supernatant into a clean flask.
-
Acidify the supernatant to a pH of 2.0 by slowly adding 1 M HCl while stirring.
-
Transfer the acidified supernatant to a 2 L separatory funnel.
-
Add an equal volume (1 L) of ethyl acetate to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The organic (top) layer containing DHAA will be yellowish.
-
Drain the aqueous (bottom) layer and collect the organic layer.
-
Repeat the extraction of the aqueous layer with another 500 mL of ethyl acetate to maximize recovery.
-
Pool the organic extracts and dry the solvent using a rotary evaporator at 40°C until a yellowish residue is obtained.
-
Re-dissolve the dried extract in a minimal volume (e.g., 5-10 mL) of methanol for HPLC purification.
Purification by Preparative HPLC
Objective: To purify DHAA from the crude extract using preparative reverse-phase HPLC.
Materials:
-
Preparative HPLC system with a UV detector
-
Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724)
-
DHAA standard (if available for retention time confirmation)
-
Fraction collector
Protocol:
-
Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 15 mL/min.
-
Filter the re-dissolved extract through a 0.22 µm syringe filter.
-
Inject an appropriate volume (e.g., 1-5 mL) of the filtered extract onto the column.
-
Run the following gradient program:
-
0-5 min: 5% B
-
5-35 min: Linear gradient from 5% to 60% B
-
35-40 min: Linear gradient from 60% to 100% B
-
40-45 min: Hold at 100% B
-
45-50 min: Return to 5% B and re-equilibrate
-
-
Monitor the elution profile at 254 nm and 310 nm. DHAA is expected to elute as a major peak.
-
Collect fractions corresponding to the DHAA peak using a fraction collector.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the fractions with >95% purity and remove the solvent using a rotary evaporator or lyophilizer to obtain pure DHAA.
Quantification of this compound
Objective: To determine the concentration of DHAA in the purified fractions.
Materials:
-
Analytical HPLC system with a UV detector
-
Analytical C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Mobile phases as in the preparative method
-
Pure DHAA standard of known concentration
-
Methanol, HPLC grade
Protocol:
-
Prepare a stock solution of the pure DHAA standard in methanol (e.g., 1 mg/mL).
-
Create a series of standard solutions by serial dilution of the stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Inject a fixed volume (e.g., 10 µL) of each standard solution into the analytical HPLC system using an isocratic mobile phase composition that provides good peak shape and retention time for DHAA (e.g., 40% Mobile Phase B at 1 mL/min).
-
Generate a standard curve by plotting the peak area against the concentration of the DHAA standards.
-
Dilute the purified DHAA sample to a concentration within the range of the standard curve.
-
Inject the diluted sample into the HPLC system under the same conditions as the standards.
-
Determine the concentration of DHAA in the sample by comparing its peak area to the standard curve.
Safety Precautions
-
Standard laboratory personal protective equipment (lab coat, gloves, and safety glasses) should be worn at all times.
-
Handle organic solvents such as ethyl acetate, methanol, and acetonitrile in a well-ventilated fume hood.
-
Trifluoroacetic acid is corrosive and should be handled with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use. According to its SDS, pure this compound is not classified as a hazardous substance.
Visualizations
Caption: Biosynthesis pathway of this compound.
Caption: Experimental workflow for DHAA isolation.
References
- 1. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound synthetase and pyochelin synthetase, products of the pchEF genes, are induced by extracellular pyochelin in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemical Synthesis of Dihydroaeruginoic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the chemical synthesis and characterization of the enantiomers of Dihydroaeruginoic acid (Dha), specifically (+)-(S)-Dihydroaeruginoic acid and (-)-(R)-Dihydroaeruginoic acid. This compound is a naturally occurring antibiotic first isolated from Pseudomonas fluorescens and is a key intermediate in the biosynthesis of the siderophore pyochelin in Pseudomonas aeruginosa.[1][2] The protocols detailed below are based on established synthetic methods, allowing for the production of enantiomerically pure Dha for use in research and drug development.
Introduction
This compound, chemically known as 2'-(2-hydroxyphenyl)-2'-thiazoline-4'-carboxylic acid, is a heterocyclic compound with significant biological activity.[1] Its role as a precursor in the pyochelin biosynthetic pathway makes it a molecule of interest for studying bacterial iron acquisition and for the development of novel antimicrobial agents. The stereochemistry of Dha is crucial for its biological function, necessitating reliable methods for the synthesis of its individual enantiomers.
The synthetic route described herein is a biomimetic approach, reacting salicylonitrile with the appropriate cysteine enantiomer to yield the corresponding this compound enantiomer. This method provides a straightforward and effective means of obtaining these valuable compounds for further study.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis and characterization of the this compound enantiomers.
| Parameter | (+)-(S)-Dihydroaeruginoic Acid | (-)-(R)-Dihydroaeruginoic Acid |
| Starting Material | D-Cysteine hydrochloride | L-Cysteine hydrochloride |
| Yield (%) | 75 | Data not available |
| Enantiomeric Excess (ee%) | >98% (Assumed based on chiral starting material) | >98% (Assumed based on chiral starting material) |
| Molecular Formula | C₁₀H₉NO₃S | C₁₀H₉NO₃S |
| Molecular Weight | 223.25 g/mol | 223.25 g/mol |
| Optical Rotation [α]D | +78.5° (c 0.14, MeOH) | Data not available |
| Mass Spectrometry (HR-FABMS) | m/z 224.0381 ([M+H]⁺) | Data not available |
Experimental Protocols
Protocol 1: Synthesis of (+)-(S)-Dihydroaeruginoic Acid
This protocol is adapted from the method described by Carmi et al. (1994).
Materials:
-
D-Cysteine hydrochloride
-
Salicylonitrile (2-Cyanophenol)
-
Methanol (MeOH), HPLC grade
-
Sodium phosphate (B84403) monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Deionized water
-
Nitrogen gas (N₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Phosphate Buffer (0.1 M, pH 6.0):
-
Prepare separate 0.1 M solutions of NaH₂PO₄ and Na₂HPO₄ in deionized water.
-
While monitoring with a pH meter, add the 0.1 M Na₂HPO₄ solution to the 0.1 M NaH₂PO₄ solution until a stable pH of 6.0 is reached.
-
-
Reaction Setup:
-
In a round-bottom flask, dissolve salicylonitrile (0.005 mol, 1 equivalent) in 20 mL of methanol.
-
Add 20 mL of the 0.1 M phosphate buffer (pH 6.0) to the flask.
-
To this solution, add D-Cysteine hydrochloride (0.010 mol, 2 equivalents).
-
Purge the flask with nitrogen gas for 5-10 minutes to create an inert atmosphere.
-
Seal the flask and place it on a magnetic stirrer.
-
-
Reaction:
-
Stir the reaction mixture at 40°C for 3 days.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC if desired.
-
-
Purification:
-
After 3 days, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
The crude product can be purified by preparative reverse-phase HPLC. A specific method for chiral separation has not been detailed in the literature, but a C18 column with a water/methanol or water/acetonitrile gradient is a common starting point for purification of similar molecules.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized (+)-(S)-Dihydroaeruginoic acid using ¹H NMR, ¹³C NMR, mass spectrometry, and polarimetry to measure the optical rotation.
-
Protocol 2: Synthesis of (-)-(R)-Dihydroaeruginoic Acid (Predicted)
This protocol is inferred from the synthesis of the (S)-enantiomer.
Materials:
-
L-Cysteine hydrochloride
-
Salicylonitrile (2-Cyanophenol)
-
Methanol (MeOH), HPLC grade
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Deionized water
-
Nitrogen gas (N₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Phosphate Buffer (0.1 M, pH 6.0):
-
Follow the same procedure as in Protocol 1.
-
-
Reaction Setup:
-
In a round-bottom flask, dissolve salicylonitrile (0.005 mol, 1 equivalent) in 20 mL of methanol.
-
Add 20 mL of the 0.1 M phosphate buffer (pH 6.0) to the flask.
-
To this solution, add L-Cysteine hydrochloride (0.010 mol, 2 equivalents).
-
Purge the flask with nitrogen gas for 5-10 minutes.
-
Seal the flask and place it on a magnetic stirrer.
-
-
Reaction:
-
Stir the reaction mixture at 40°C for 3 days.
-
Monitor the reaction progress as needed.
-
-
Purification:
-
Follow the same purification strategy as in Protocol 1, using preparative reverse-phase HPLC.
-
-
Characterization:
-
Characterize the synthesized (-)-(R)-Dihydroaeruginoic acid using ¹H NMR, ¹³C NMR, mass spectrometry, and polarimetry. The optical rotation is expected to be equal in magnitude but opposite in sign to the (S)-enantiomer.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound enantiomers.
Caption: Simplified pyochelin biosynthesis pathway highlighting this compound.
References
Application Note: Quantification of Dihydroaeruginoic Acid by High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydroaeruginoic acid (DHQ) is a thiazoline-containing secondary metabolite produced by Pseudomonas aeruginosa and other related bacteria. It serves as a key intermediate in the biosynthesis of the siderophore pyochelin. Siderophores are high-affinity iron chelators that play a crucial role in bacterial iron acquisition and are often associated with virulence. The quantification of DHQ is essential for studying the regulation of pyochelin biosynthesis, identifying potential inhibitors of this pathway for antimicrobial drug development, and understanding the role of these molecules in microbial physiology and pathogenesis. This application note provides a detailed protocol for the quantification of DHQ from bacterial culture supernatants using High-Performance Liquid Chromatography (HPLC) with UV detection.
Experimental Protocols
Sample Preparation: Extraction of this compound
This protocol is adapted from methodologies described for the extraction of pyochelin and its precursors from bacterial cultures.
Materials:
-
Bacterial culture supernatant
-
Ethyl acetate (B1210297)
-
Hydrochloric acid (HCl)
-
Methanol (B129727) (HPLC grade)
-
Phosphoric acid (H₃PO₄)
-
Centrifuge tubes (50 mL)
-
Rotary evaporator or nitrogen evaporator
-
HPLC vials
Procedure:
-
Grow Pseudomonas aeruginosa in an appropriate iron-limited medium to induce the production of DHQ and pyochelin.
-
Centrifuge the bacterial culture to pellet the cells and collect the supernatant.
-
Acidify the culture supernatant to a pH of approximately 2.0 with HCl.
-
Extract the acidified supernatant twice with an equal volume of ethyl acetate.
-
Pool the ethyl acetate fractions and evaporate to dryness using a rotary evaporator or a nitrogen evaporator.
-
Reconstitute the dried extract in a known volume of the HPLC mobile phase (e.g., 60% methanol in 10 mM phosphoric acid) for analysis.[1]
-
Transfer the reconstituted sample to an HPLC vial.
HPLC Method for this compound Quantification
The following HPLC method is a composite based on published methods for the analysis of DHQ and pyochelin.[1][2]
Instrumentation and Columns:
-
A standard HPLC system equipped with a UV-Vis detector.
-
A C18 reversed-phase column (e.g., 5 µm particle size, 4.6 mm x 250 mm) is recommended.
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase | Isocratic: 60% Methanol in 10 mM Phosphoric Acid |
| Gradient (alternative): Solvent A: 0.43% H₃PO₄ in water, Solvent B: 95% Methanol with 0.43% H₃PO₄. Gradient: 20% to 83% B over 29 minutes.[2] | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (or controlled at 25 °C for better reproducibility) |
| Detection Wavelength | 256 nm[1] (or 258 nm[2]) |
Data Presentation
The following table summarizes the expected quantitative data for a validated HPLC method for a compound structurally related to DHQ, pyochelin, determined by LC/MS/MS.[3] This data can serve as a benchmark for the development and validation of an HPLC-UV method for DHQ.
| Parameter | Expected Value (for Pyochelin by LC/MS/MS)[3] | Notes for DHQ by HPLC-UV |
| Retention Time | Compound- and method-specific | Expected to be in the range of 5-15 minutes with the described C18 column and mobile phase. Pyochelin isomers have been reported to elute at approximately 23.9 and 26.9 minutes under specific gradient conditions.[2] |
| Linearity Range | 0.25 - 25 µM | A similar micromolar range should be achievable. The linearity should be established by analyzing a series of DHQ standards of known concentrations. |
| Limit of Detection (LOD) | 0.011 µM | The LOD for HPLC-UV will likely be higher (low micromolar or high nanomolar range) than for LC/MS/MS and should be determined experimentally (e.g., based on a signal-to-noise ratio of 3). |
| Limit of Quantification (LOQ) | 0.250 µM | The LOQ for HPLC-UV will also be higher than for LC/MS/MS and should be determined as the lowest concentration that can be measured with acceptable precision and accuracy. |
Visualizations
Biosynthetic Pathway of this compound
The following diagram illustrates the initial steps of the pyochelin biosynthetic pathway, leading to the formation of this compound (DHQ).
Caption: Biosynthesis of this compound (DHQ) from Chorismate.
Experimental Workflow for DHQ Quantification
This diagram outlines the major steps involved in the quantification of DHQ from a bacterial culture.
Caption: Workflow for DHQ quantification from bacterial culture.
PchR-Mediated Regulation of DHQ Biosynthesis
The production of DHQ is transcriptionally regulated by the PchR protein, which is activated by the final product, pyochelin, in a positive feedback loop.
Caption: PchR-mediated regulation of DHQ biosynthesis.
References
- 1. PchC Thioesterase Optimizes Nonribosomal Biosynthesis of the Peptide Siderophore Pyochelin in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel and Sensitive LC/MS/MS Method for Quantitation of Pyochelin in Human Sputum Samples from Cystic Fibrosis Patients [gavinpublishers.com]
Application Notes and Protocols for Mass Spectrometry Analysis of Dihydroaeruginoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroaeruginoic acid (DHAA) is a thiazoline-based secondary metabolite synthesized by Pseudomonas aeruginosa, an opportunistic human pathogen of significant clinical importance. DHAA serves as a key intermediate in the biosynthetic pathway of pyochelin, a well-characterized siderophore that plays a crucial role in iron acquisition for the bacterium.[1][2] The biosynthesis of DHAA is orchestrated by the pch gene cluster and involves the condensation of salicylate (B1505791) and cysteine.[1] Given its role as a precursor to a vital virulence factor, the sensitive and accurate quantification of DHAA is critical for studies aimed at understanding the pathogenesis of P. aeruginosa and for the development of novel antimicrobial strategies targeting siderophore biosynthesis.
This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Experimental Protocols
Sample Preparation from Pseudomonas aeruginosa Culture
This protocol outlines the extraction of DHAA from bacterial culture supernatants.
Materials:
-
Pseudomonas aeruginosa liquid culture
-
Centrifuge
-
Sterile centrifuge tubes (50 mL)
-
0.22 µm sterile syringe filters
-
Ethyl acetate (B1210297) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Nitrogen evaporator or vacuum concentrator
-
Vortex mixer
Procedure:
-
Cell Removal: Centrifuge the P. aeruginosa liquid culture at 8,000 x g for 15 minutes at 4°C to pellet the bacterial cells.
-
Supernatant Collection: Carefully decant the supernatant into a fresh sterile centrifuge tube.
-
Sterile Filtration: Filter the supernatant through a 0.22 µm sterile syringe filter to remove any remaining cells and debris.
-
Acidification: Acidify the filtered supernatant to a pH of approximately 3.0 by adding formic acid. This step protonates the carboxylic acid group of DHAA, enhancing its extraction into an organic solvent.
-
Liquid-Liquid Extraction:
-
Add an equal volume of ethyl acetate to the acidified supernatant.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic phases.
-
-
Organic Phase Collection: Carefully collect the upper organic layer (ethyl acetate) containing DHAA and transfer it to a clean glass tube.
-
Drying: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 200 µL) of an appropriate solvent, such as 50:50 methanol:water with 0.1% formic acid. Vortex thoroughly to dissolve the analyte.
-
Final Filtration: Centrifuge the reconstituted sample at 14,000 x g for 10 minutes to pellet any insoluble material. Transfer the clear supernatant to an LC-MS vial for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This section provides a general LC-MS/MS method that can be adapted and optimized for the analysis of DHAA.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions (Illustrative):
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions (Illustrative):
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
Quantitative Mass Spectrometry Data for this compound
The following table summarizes the key mass-to-charge ratio (m/z) values for DHAA analysis. The precursor ion corresponds to the protonated molecule [M+H]⁺. The product ions are characteristic fragments generated upon collision-induced dissociation (CID) of the precursor ion. These transitions can be used to set up a highly specific and sensitive MRM method.
| Analyte | Exact Mass [M] | Precursor Ion [M+H]⁺ (m/z) | Putative Product Ion 1 (m/z) | Putative Product Ion 2 (m/z) | Putative Fragmentation Origin |
| This compound | 223.0303 | 224.0376 | 178.0451 | 121.0284 | Loss of COOH and H₂O; Cleavage of the thiazoline (B8809763) ring |
Note: The exact product ions and optimal collision energies need to be determined empirically by infusing a pure standard of this compound into the mass spectrometer.
Visualizations
Experimental Workflow for DHAA Analysis
Caption: Experimental workflow for the extraction and analysis of DHAA.
Biosynthetic Pathway of this compound
Caption: Biosynthesis of DHAA and Pyochelin in P. aeruginosa.
References
- 1. This compound synthetase and pyochelin synthetase, products of the pchEF genes, are induced by extracellular pyochelin in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dihydroaeruginoic Acid (DHAA) Extraction from Pseudomonas fluorescens Supernatant
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydroaeruginoic acid (DHAA) is a thiazoline-containing secondary metabolite produced by several species of Pseudomonas, including the ubiquitous soil bacterium Pseudomonas fluorescens. It is a biosynthetic precursor to the siderophore pyochelin and has demonstrated antifungal and antibacterial properties, making it a compound of interest for drug discovery and development.[1][2][3][4][5] This document provides detailed protocols for the cultivation of P. fluorescens, and the subsequent extraction, and purification of DHAA from the culture supernatant.
Biosynthesis of this compound
The production of DHAA in Pseudomonas species is governed by the pch (pyochelin) biosynthesis operon. The synthesis is initiated from chorismate, a key intermediate in the shikimate pathway. The production of DHAA is tightly regulated and is typically induced under iron-limiting conditions, a common environmental stress for bacteria.[1][2][3][6] The key steps in the biosynthesis of DHAA are outlined in the signaling pathway diagram below.
Caption: Biosynthesis pathway of this compound in Pseudomonas.
Quantitative Data
The yield of DHAA can vary significantly depending on the P. fluorescens strain, culture conditions, and extraction efficiency. The following table summarizes key quantitative parameters reported in the literature for DHAA and related compounds in Pseudomonas species.
| Parameter | Value | Species | Notes | Reference |
| DHAA Quantification Wavelength | 258 nm | P. aeruginosa | UV absorbance maximum for HPLC-based quantification. | [7] |
| DHAA HPLC Retention Time | 19.7 min | P. aeruginosa | Under specific HPLC conditions (Reversed-phase C18 column). | [7] |
| Siderophore Production Medium | Iron-depleted Casamino Acids (DCAA) | P. aeruginosa | Optimized for the production of pyochelin and its precursors. | [2][7] |
| Alternative Siderophore Medium | GGP Medium | P. fluorescens | Contains glycerol (B35011) and proteose-peptone, supports DHAA production. | [8] |
| Extraction Solvent | Ethyl acetate (B1210297) (acidified) | P. aeruginosa | Common solvent for extracting siderophores from supernatant. | [2] |
| Alternative Extraction Solvent | Dichloromethane (CH2Cl2) | P. fluorescens | Used for the extraction of several antibiotics, including DHAA. | [1] |
Experimental Protocols
Protocol 1: Cultivation of Pseudomonas fluorescens for DHAA Production
This protocol describes the culture of P. fluorescens in an iron-depleted medium to induce the production of DHAA.
Materials:
-
Pseudomonas fluorescens strain (e.g., ATCC 13525 or a wild-type isolate)
-
Iron-depleted Casamino Acids (DCAA) medium or GGP medium
-
Glycerol
-
Proteose peptone
-
K2HPO4
-
MgSO4·7H2O
-
Sterile culture flasks
-
Incubator shaker
Procedure:
-
Prepare the Culture Medium:
-
DCAA Medium: Prepare as described in the literature, ensuring iron is omitted or minimized.
-
GGP Medium: For 1 liter, dissolve 10 g of glycerol, 10 g of proteose peptone, 1.5 g of K2HPO4, and 1.5 g of MgSO4·7H2O in deionized water. Adjust the pH to 7.0 and sterilize by autoclaving.
-
-
Inoculation: Inoculate a starter culture of P. fluorescens in a rich medium (e.g., Luria-Bertani broth) and grow overnight at 28-30°C with shaking.
-
Production Culture: Inoculate the iron-depleted production medium with the overnight starter culture to an initial optical density at 600 nm (OD600) of 0.05-0.1.
-
Incubation: Incubate the production culture at 28-30°C with vigorous shaking (e.g., 200 rpm) for 24-48 hours. Siderophore production is typically maximal in the late exponential to early stationary phase.
Protocol 2: Extraction of DHAA from Culture Supernatant
This protocol details the solvent extraction of DHAA from the bacterial culture supernatant.
Materials:
-
P. fluorescens culture from Protocol 1
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate or Dichloromethane (CH2Cl2)
-
Centrifuge and centrifuge tubes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Harvest Supernatant: Centrifuge the bacterial culture at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the cells. Carefully decant the supernatant into a clean flask.
-
Acidification: Acidify the supernatant to a pH of approximately 2.0 by adding concentrated HCl dropwise while stirring. This protonates the acidic DHAA, making it more soluble in organic solvents.
-
Solvent Extraction:
-
Transfer the acidified supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate or dichloromethane.
-
Shake vigorously for 2-3 minutes, periodically venting the funnel to release pressure.
-
Allow the layers to separate. The organic layer (top for ethyl acetate, bottom for dichloromethane) will contain the DHAA.
-
Collect the organic layer.
-
Repeat the extraction of the aqueous layer with a fresh portion of the organic solvent to maximize recovery.
-
-
Drying and Concentration:
-
Pool the organic extracts.
-
Dry the extract over anhydrous sodium sulfate (B86663) to remove residual water.
-
Filter to remove the sodium sulfate.
-
Concentrate the extract to dryness using a rotary evaporator at a temperature below 40°C.
-
-
Storage: Store the dried extract at -20°C until further purification and analysis.
Protocol 3: Purification and Analysis of DHAA by HPLC
This protocol outlines the purification and quantification of DHAA from the crude extract using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Dried DHAA extract from Protocol 2
-
Methanol (B129727) (HPLC grade)
-
Phosphoric acid (H3PO4)
-
Water (HPLC grade)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm)
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: Re-dissolve the dried extract in a small, known volume of the HPLC mobile phase (e.g., 70% methanol with 0.43% H3PO4). Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
HPLC Conditions (based on P. aeruginosa methods):
-
Mobile Phase: An isocratic or gradient elution can be used. A starting point is 70% (v/v) methanol with 0.43% H3PO4 in water.
-
Flow Rate: 0.8-1.0 mL/min.
-
Column Temperature: Room temperature.
-
Injection Volume: 10-20 µL.
-
Detection: Monitor the absorbance at 258 nm.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Identify the DHAA peak based on its retention time (approximately 19.7 minutes under the specified conditions for P. aeruginosa).[7]
-
Quantify the amount of DHAA by comparing the peak area to a standard curve generated with purified DHAA, if available.
-
-
Fraction Collection (for purification): If the goal is purification, collect the fractions corresponding to the DHAA peak. Multiple injections may be necessary to obtain a sufficient quantity. The collected fractions can be pooled and the solvent evaporated to yield purified DHAA.
Experimental Workflow
The following diagram illustrates the overall workflow for the extraction and analysis of DHAA from P. fluorescens supernatant.
Caption: Workflow for DHAA extraction and analysis.
References
- 1. (+)-(S)-dihydroaeruginoic acid, an inhibitor of Septoria tritici and other phytopathogenic fungi and bacteria, produced by Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound synthetase and pyochelin synthetase, products of the pchEF genes, are induced by extracellular pyochelin in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyochelin Biosynthetic Metabolites Bind Iron and Promote Growth in Pseudomonads Demonstrating Siderophore-like Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Dihydroaeruginoic Acid (DHAA) as a Standard for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroaeruginoic acid (DHAA) is a crucial intermediate in the biosynthesis of pyochelin, a siderophore produced by Pseudomonas aeruginosa. While not a terminal signaling molecule in the Pseudomonas Quinolone Signal (PQS) pathway, its structural similarity and role as a precursor make it a valuable tool for studying the regulation of virulence factors. These application notes provide detailed protocols for the use of DHAA as a standard in various in vitro assays to investigate the PQS quorum sensing system, screen for potential inhibitors, and quantify pathway activation.
Data Presentation
The following tables summarize key quantitative data relevant to the use of DHAA and related compounds in PQS-mediated assays.
Table 1: Potency of PQS Signaling Molecules
| Compound | Target Receptor | Bioassay | EC50 Value |
| This compound (DHAA) | PqsR | PqsR-dependent lacZ reporter | Data not available; to be determined experimentally |
| 2-Heptyl-3-hydroxy-4-quinolone (PQS) | PqsR | PqsR-dependent lacZ reporter | ~1 µM |
| 2-Heptyl-4-quinolone (HHQ) | PqsR | PqsR-dependent lacZ reporter | ~100 µM |
Table 2: Example Data for a PQS Inhibitor using DHAA as a Positive Control
| Compound | Assay Type | DHAA Concentration (Positive Control) | % Inhibition at 50 µM Test Compound | IC50 Value |
| Compound X | Pyocyanin Production | 50 µM | 85% | 15 µM |
| Compound Y | Biofilm Formation | 50 µM | 60% | 35 µM |
| Compound Z | PqsR-dependent lacZ reporter | 50 µM | 92% | 8 µM |
Signaling Pathways and Experimental Workflows
PQS Signaling Pathway in Pseudomonas aeruginosa
The PQS quorum sensing system is a complex network that regulates the expression of numerous virulence factors. DHAA is a precursor in a related pathway that can influence the overall metabolic state and virulence of the bacterium.
Application of Dihydroaeruginoic Acid in Iron Chelation Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroaeruginoic acid (DHAA) is a thiazoline-containing metabolite synthesized by Pseudomonas aeruginosa and other related bacteria. It serves as a key biosynthetic intermediate in the production of the siderophore pyochelin.[1][2][3] Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from the environment. Due to the crucial role of iron in microbial survival and virulence, the study of siderophores and their precursors like DHAA is of significant interest in the development of novel antimicrobial agents and in understanding iron homeostasis. Recent studies have confirmed that DHAA itself possesses iron-binding capabilities and can function as a siderophore, promoting bacterial growth in iron-depleted conditions.[4][5][6][7]
These application notes provide a summary of the current understanding of DHAA's iron chelation properties and detailed protocols for its study.
Data Presentation
The iron-binding properties of this compound have been quantitatively assessed, providing insights into its potential as an iron chelator.
Table 1: Iron-Binding Characteristics of this compound (DHAA)
| Parameter | Value | Method | Reference |
| Ligand-to-Fe(III) Binding Ratio | 1:1 | Fluorescence Titration | [6] |
Signaling Pathways and Experimental Workflow
Biosynthesis of this compound and Pyochelin
The synthesis of this compound and its subsequent conversion to pyochelin is a well-defined pathway in Pseudomonas aeruginosa, regulated by the presence of iron. The key steps are outlined in the diagram below.
Caption: Biosynthetic pathway of DHAA and Pyochelin.
Experimental Workflow for Assessing Siderophore-like Activity
The evaluation of a compound's potential as a siderophore involves a series of experiments to determine its iron-binding capacity and its biological function in promoting iron uptake in bacteria.
Caption: Workflow for siderophore activity assessment.
Experimental Protocols
Protocol 1: Determination of Iron-Binding Stoichiometry by Fluorescence Titration
This protocol is adapted from the methodology described by Adler, C., et al. (2021) and standard fluorescence titration techniques.[6] It is used to determine the binding ratio between DHAA and Fe(III).
Materials:
-
This compound (DHAA)
-
FeCl₃ solution (stock solution in methanol)
-
Methanol (B129727) (spectroscopic grade)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of DHAA Solution: Prepare a solution of DHAA in methanol at a concentration of approximately 10-50 µM. The exact concentration should be optimized to give a stable and measurable fluorescence signal.
-
Instrument Setup: Set the fluorometer to the excitation and emission wavelengths appropriate for DHAA. If the intrinsic fluorescence of DHAA is used, these wavelengths need to be determined by an initial scan.
-
Titration: a. Place the DHAA solution in a quartz cuvette and record the initial fluorescence emission spectrum. b. Add small aliquots (e.g., 0.1 equivalents) of the FeCl₃ stock solution to the DHAA solution. c. After each addition, mix the solution gently and allow it to equilibrate for 2-5 minutes. d. Record the fluorescence emission spectrum after each addition. e. Continue the additions until the fluorescence signal is quenched and further additions of FeCl₃ do not cause a significant change in fluorescence.
-
Data Analysis: a. Plot the fluorescence intensity at the emission maximum as a function of the molar ratio of [Fe(III)]/[DHAA]. b. The stoichiometry of the complex is determined from the point of inflection in the titration curve. For a 1:1 complex, this will be at a molar ratio of 1.
Protocol 2: Bacterial Growth Promotion Assay
This protocol is designed to assess the ability of the DHAA-iron complex to support the growth of bacteria under iron-limited conditions, indicating its function as a siderophore.
Materials:
-
Pseudomonas aeruginosa strain (e.g., a mutant deficient in siderophore production like ΔpvdDΔpchEF to avoid interference from endogenous siderophores).[6]
-
Iron-depleted growth medium (e.g., M9 minimal medium treated with Chelex-100 to remove trace iron).
-
This compound (DHAA)
-
FeCl₃ solution
-
96-well microplates
-
Incubator shaker
-
Microplate reader
Procedure:
-
Preparation of DHAA-Fe(III) Complex: a. Prepare a stock solution of DHAA in a suitable solvent (e.g., DMSO or methanol). b. Prepare a stock solution of FeCl₃. c. To prepare the complex, mix DHAA and FeCl₃ in a 1:1 molar ratio and allow them to incubate at room temperature for at least 10 minutes.
-
Bacterial Inoculum Preparation: a. Grow an overnight culture of the P. aeruginosa strain in a rich medium (e.g., LB broth). b. Wash the cells twice with iron-depleted M9 minimal medium to remove any residual iron and rich media components. c. Resuspend the cells in iron-depleted M9 medium and adjust the optical density at 600 nm (OD₆₀₀) to a starting value of approximately 0.05.
-
Growth Assay Setup: a. In a 96-well microplate, set up the following conditions in triplicate:
- Iron-depleted M9 medium with bacterial inoculum (Negative Control).
- Iron-depleted M9 medium with bacterial inoculum and a known concentration of FeCl₃ (e.g., 125 µM) (Positive Control).[4]
- Iron-depleted M9 medium with bacterial inoculum and the DHAA-Fe(III) complex at the desired final concentration (e.g., 125 µM).[4]
- Iron-depleted M9 medium with bacterial inoculum and DHAA alone (to test for any iron-independent effects). b. The final volume in each well should be 200 µL.
-
Incubation and Measurement: a. Incubate the microplate at 37°C with shaking. b. Monitor bacterial growth by measuring the OD₆₀₀ at regular intervals (e.g., every 2-4 hours) for up to 24-48 hours using a microplate reader.
-
Data Analysis: a. Plot the OD₆₀₀ values against time to generate growth curves for each condition. b. Compare the growth of bacteria supplemented with the DHAA-Fe(III) complex to the negative and positive controls. Enhanced growth in the presence of the complex compared to the negative control indicates that DHAA can act as a siderophore to deliver iron to the bacteria.[4]
References
- 1. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound synthetase and pyochelin synthetase, products of the pchEF genes, are induced by extracellular pyochelin in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Pyochelin Biosynthetic Metabolites Bind Iron and Promote Growth in Pseudomonads Demonstrating Siderophore-like Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyochelin Biosynthetic Metabolites Bind Iron and Promote Growth in Pseudomonads Demonstrating Siderophore-like Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Imaging of Dihydroaeruginoic Acid Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroaeruginoic acid (DHA) is a thiazoline-containing non-ribosomal peptide synthesized by Pseudomonas aeruginosa. It serves as a key intermediate in the biosynthesis of the siderophore pyochelin, a virulence factor that plays a crucial role in iron acquisition for this opportunistic pathogen. The ability to monitor DHA synthesis in vivo can provide critical insights into the metabolic activity of P. aeruginosa during infection, assess the efficacy of novel antimicrobial agents targeting this pathway, and enhance our understanding of host-pathogen interactions.
Currently, there are no established methods for the direct in vivo imaging of DHA. However, its activity can be effectively monitored indirectly by visualizing the expression of genes involved in its synthesis. This document provides detailed protocols for an indirect imaging approach using a whole-cell luminescent biosensor that reports on the activity of the pchE promoter, which is responsible for the gene encoding the DHA synthetase.
Signaling Pathway: this compound and Pyochelin Biosynthesis
The biosynthesis of DHA and pyochelin is a multi-step enzymatic process encoded by the pch gene cluster. The pathway begins with chorismate, which is converted to salicylate (B1505791) by the enzymes PchA and PchB. Salicylate is then activated by PchD and loaded onto the non-ribosomal peptide synthetase (NRPS) PchE, which condenses it with a molecule of L-cysteine to form DHA[1]. DHA is then further modified by the NRPS PchF, which adds a second cysteine molecule, leading to the formation of pyochelin[1][2].
The expression of the pch genes is tightly regulated. It is repressed by the Ferric uptake regulator (Fur) protein in iron-replete conditions[3]. Under iron-limiting conditions, this repression is lifted. Furthermore, the pathway is subject to positive feedback regulation by the transcriptional regulator PchR, which is activated by pyochelin, the end-product of the pathway[1]. Therefore, monitoring the activity of promoters within the pch operon, such as the pchE promoter, serves as a reliable indicator of DHA and pyochelin biosynthesis.
Data Presentation
The following table summarizes key quantitative data related to the pyochelin biosensor, which indirectly measures DHA synthesis activity.
| Parameter | Value | Reference |
| Biosensor Strain | P. aeruginosa PAO1 ΔpvdAΔpchDΔfpvA PpchE::lux | [4][5] |
| Reporter System | luxCDABE operon from Photorhabdus luminescens | [5][6] |
| Linear Response Range | 5 - 40 nM Pyochelin | [5][6] |
| Lower Limit of Detection (LOD) | 1.64 ± 0.26 nM Pyochelin | [4][5] |
| Limit of Quantification (LOQ) | 5.48 ± 0.86 nM Pyochelin | [6] |
| Optimal Inoculum (OD600) | 0.25 - 1.0 | [6] |
| Peak Luminescence Time | 3.5 hours post-induction | [6] |
Experimental Protocols
Protocol 1: Construction of the pchE Promoter-Driven Luminescent Biosensor
This protocol describes the generation of a P. aeruginosa strain capable of producing a bioluminescent signal in response to the activation of the DHA synthesis pathway. The biosensor is engineered by fusing the promoter of the pchE gene to the luxCDABE operon[4][5].
Materials:
-
P. aeruginosa PAO1 wild-type strain
-
E. coli cloning strain (e.g., DH5α)
-
Plasmids for homologous recombination in P. aeruginosa (e.g., pEXG2-based vectors)
-
luxCDABE operon cassette
-
Primers for amplifying the pchE promoter region
-
Restriction enzymes and T4 DNA ligase
-
Appropriate antibiotics for selection
-
Standard molecular biology reagents and equipment
Methodology:
-
Promoter Amplification: Amplify the promoter region of the pchE gene from P. aeruginosa PAO1 genomic DNA using PCR with primers containing appropriate restriction sites.
-
Plasmid Construction: Clone the amplified pchE promoter fragment upstream of the promoterless luxCDABE operon in a suitable shuttle vector.
-
Transformation into E. coli: Transform the resulting construct into a competent E. coli strain for plasmid propagation and sequence verification.
-
Conjugation into P. aeruginosa: Transfer the verified plasmid into the target P. aeruginosa strain (a siderophore-null mutant like ΔpvdAΔpchDΔfpvA is recommended to reduce background) via biparental or triparental mating[4][5].
-
Selection of Recombinants: Select for P. aeruginosa transconjugants that have integrated the PpchE::lux fusion into a neutral chromosomal site (e.g., attB) through homologous recombination.
-
Verification: Confirm the correct insertion of the reporter construct by PCR and assess its functionality by measuring luminescence in response to iron-limiting conditions or the presence of pyochelin.
Protocol 2: In Vivo Imaging of DHA Activity in a Murine Infection Model
This protocol outlines the procedure for using the PpchE::lux biosensor strain to visualize DHA synthesis activity in a live animal model, such as a murine wound or lung infection model[7][8].
Materials:
-
P. aeruginosaPpchE::lux biosensor strain
-
6-8 week old immunocompromised mice (e.g., BALB/c)
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia (e.g., isoflurane)
-
Sterile PBS and appropriate surgical tools
-
Standard animal care facilities
Methodology:
-
Bacterial Culture Preparation: Grow the P. aeruginosaPpchE::lux biosensor strain to the mid-logarithmic phase in a suitable broth medium. Harvest the bacteria by centrifugation, wash with sterile PBS, and resuspend to the desired inoculum concentration (e.g., 1 x 107 CFU/ml).
-
Animal Infection: Anesthetize the mice using isoflurane. For a wound infection model, create a full-thickness dermal wound and apply a specific volume of the bacterial suspension. For a lung infection model, instill the bacterial suspension intranasally or intratracheally[7].
-
Bioluminescence Imaging: At desired time points post-infection (e.g., 2, 6, 12, 24 hours), anesthetize the infected mice and place them in the imaging chamber of the in vivo imaging system[9].
-
Image Acquisition: Acquire bioluminescent images. The luxCDABE reporter system does not require an external substrate, allowing for real-time monitoring of gene expression[10][11]. Set the exposure time based on the signal intensity.
-
Data Analysis: Quantify the bioluminescent signal from the region of interest (e.g., the wound site or the thoracic region) using the analysis software provided with the imaging system. The signal intensity (photons/second/cm²/steradian) will correlate with the level of pchE promoter activity and, consequently, DHA synthesis.
Concluding Remarks
The protocols detailed in this document provide a robust framework for the in vivo imaging of this compound activity through an indirect but highly relevant biosensor approach. By monitoring the expression of the DHA synthetase gene pchE, researchers can gain valuable insights into the metabolic state and virulence potential of P. aeruginosa in real-time during infection. This methodology is a powerful tool for preclinical studies aimed at developing new therapeutic strategies that target bacterial iron acquisition pathways. Future research may focus on the development of direct imaging probes for DHA to further enhance the specificity and resolution of in vivo monitoring.
References
- 1. This compound synthetase and pyochelin synthetase, products of the pchEF genes, are induced by extracellular pyochelin in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Highly Sensitive Luminescent Biosensor for the Microvolumetric Detection of the Pseudomonas aeruginosa Siderophore Pyochelin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In vivo imaging of bioluminescent Pseudomonas aeruginosa in an acute murine airway infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Protocol for in Vivo Imaging in Mice - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. mdpi.com [mdpi.com]
- 11. Measurement of the Promoter Activity in Escherichia coli by Using a Luciferase Reporter - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Dihydroaeruginoic Acid (DHAA) Fermentation
Welcome to the technical support center for Dihydroaeruginoic acid (DHAA) production. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving DHAA yields in fermentation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHAA) and why is it important?
This compound (DHAA) is a secondary metabolite produced by Pseudomonas aeruginosa. It is a thiazoline-containing compound synthesized from salicylate (B1505791) and cysteine. DHAA serves as a key intermediate in the biosynthesis of the siderophore pyochelin, which is involved in iron acquisition and is linked to the bacterium's virulence.[1][2][3] Understanding and optimizing its production is crucial for studying bacterial pathogenesis and for potential applications in biotechnology and drug development.
Q2: Which microorganism is typically used for DHAA production?
Pseudomonas aeruginosa is the primary microorganism known to produce this compound.[1][2]
Q3: What is the fundamental biosynthetic pathway for DHAA?
DHAA synthesis in P. aeruginosa is a multi-step enzymatic process. It begins with the synthesis of salicylate from chorismate by enzymes encoded by the pchBA genes. Salicylate is then activated by PchD, an adenylate-forming enzyme.[2][4] Finally, the this compound synthetase, PchE, catalyzes the condensation of the activated salicylate with a molecule of cysteine, which is subsequently cyclized to form the thiazoline (B8809763) ring of DHAA.[5][6]
Troubleshooting Guide
Issue 1: Low or No Detectable DHAA Yield
If you are experiencing low or undetectable levels of DHAA in your fermentation broth, consider the following potential causes and solutions.
-
Cause A: Inappropriate Iron Concentration in the Medium
-
Explanation: The biosynthesis of DHAA is governed by the pch operon (pchDCBA and pchEF), which is tightly repressed by high concentrations of iron.[2][5] The Ferric Uptake Regulator (Fur) protein, in the presence of iron, binds to the promoter region of these genes, blocking their transcription.[2][4]
-
Solution: Cultivate P. aeruginosa in iron-depleted or iron-limited media. Verify the iron concentration of your medium components and consider using iron chelators if necessary.
-
-
Cause B: Insufficient Precursor Availability
-
Explanation: The synthesis of DHAA is directly dependent on the availability of its precursors: salicylate and L-cysteine.[3] Salicylate itself is derived from the primary metabolic intermediate, chorismate.
-
Solution: Supplement the fermentation medium with salicylate and/or L-cysteine. This can bypass potential bottlenecks in the endogenous precursor supply pathways.
-
-
Cause C: Genetic Issues with the Production Strain
-
Explanation: Mutations in any of the essential genes in the pch operon (pchD, pchC, pchB, pchA, or pchE) will abolish DHAA and pyochelin production.[1][5]
-
Solution: Confirm the genetic integrity of your P. aeruginosa strain using PCR or sequencing to ensure all pch genes are present and functional. If you are using a mutant strain, verify that the mutations do not affect this pathway.
-
Factors Influencing DHAA Production
The following table summarizes the key factors that can be manipulated to optimize DHAA yield during fermentation.
| Factor | Effect on DHAA Yield | Recommended Action for High Yield | Rationale |
| Iron Concentration | High iron levels strongly inhibit production. | Use iron-limited or iron-depleted medium. | Iron, complexed with the Fur protein, represses the transcription of the pch operon required for DHAA synthesis.[2][4] |
| Salicylate | Precursor availability can be a limiting factor. | Supplement medium with exogenous salicylate. | Bypasses the endogenous synthesis of salicylate via PchBA, providing a direct precursor for activation by PchD.[1] |
| L-Cysteine | Precursor availability can be a limiting factor. | Supplement medium with exogenous L-cysteine. | Provides the second key building block for condensation with activated salicylate by PchE.[3] |
| Gene Expression | Essential for the biosynthetic pathway. | Overexpress key genes like pchD and pchE. | Increasing the concentration of the enzymes PchD (salicylate activation) and PchE (DHAA synthetase) can increase the metabolic flux towards DHAA.[5] |
| pH | Can affect enzyme activity and cell growth. | Optimize pH for the specific P. aeruginosa strain (typically neutral to slightly alkaline). | Optimal pH ensures robust growth and maximal enzymatic efficiency for the biosynthetic pathway. |
| Aeration | Affects cell density and metabolic state. | Ensure sufficient aeration for high-density cell growth. | Higher biomass can lead to higher overall product titers, though the pathway itself is not directly oxygen-dependent. |
Key Experimental Protocols
Protocol 1: Fermentation of P. aeruginosa for DHAA Production
This protocol outlines a basic batch fermentation process under iron-limited conditions.
-
Medium Preparation: Prepare a suitable iron-limited medium, such as Succinate Medium or a defined minimal medium with a controlled low iron concentration (e.g., < 1 µM).
-
Inoculum Preparation: Grow a starter culture of P. aeruginosa overnight in a rich medium (e.g., LB broth). Harvest the cells by centrifugation and wash them twice with the iron-limited fermentation medium to minimize iron carryover.
-
Fermentation: Inoculate the iron-limited fermentation medium with the washed cells to a starting OD600 of ~0.05. Incubate at 37°C with vigorous shaking (e.g., 200-250 rpm) for 24-48 hours.
-
Sampling: Aseptically withdraw samples at regular intervals to monitor cell growth (OD600) and DHAA production.
-
DHAA Extraction: Centrifuge the culture sample to pellet the cells. The supernatant contains the secreted DHAA. Acidify the supernatant to pH ~2.0 with HCl and extract with an equal volume of ethyl acetate. Evaporate the organic solvent to dryness.
-
DHAA Quantification: Resuspend the dried extract in methanol. Analyze and quantify DHAA using High-Performance Liquid Chromatography (HPLC), typically with detection at ~310 nm.[4][7]
Visualizations: Pathways and Workflows
DHAA Biosynthesis Pathway
Caption: Biosynthesis of this compound (DHAA) from chorismate.
Iron Regulation of DHAA Synthesis
Caption: Repression of the pch operon by the Fur-iron complex.
Troubleshooting Workflow for Low DHAA Yield
Caption: A logical workflow for troubleshooting low DHAA yield.
References
- 1. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. This compound synthetase and pyochelin synthetase, products of the pchEF genes, are induced by extracellular pyochelin in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. researchgate.net [researchgate.net]
Overcoming Dihydroaeruginoic acid instability during storage
Welcome to the Technical Support Center for Dihydroaeruginoic Acid (DHAA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming instability issues during the storage and handling of DHAA. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: My DHAA solution appears to be degrading over time, leading to inconsistent experimental results. What are the likely causes?
A1: this compound, a thiazoline-containing compound, is susceptible to degradation through several pathways. The primary causes of instability in solution are:
-
Hydrolysis: The thiazoline (B8809763) ring can be cleaved by water, a reaction that is often catalyzed by acidic or basic conditions.[1] Studies on similar thiazoline structures have shown that hydrolysis rates can be pH-dependent.[1]
-
Oxidation: The sulfur atom within the thiazoline ring is prone to oxidation, which can lead to the formation of sulfoxides or other oxidized species.[1] The hydroxyphenyl moiety may also be susceptible to oxidation.
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.[1]
Q2: What are the recommended storage conditions for DHAA?
A2: For solid DHAA, storage at -20°C is recommended, where it is reported to be stable for at least four years. When preparing solutions, it is best to make them fresh for each experiment. If short-term storage of a stock solution is necessary, it should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C, protected from light.
Q3: In which solvents is DHAA soluble and are there any stability considerations?
A3: DHAA is soluble in DMF, DMSO, ethanol, and methanol (B129727). While these solvents are suitable for initial dissolution, the long-term stability in each has not been extensively reported. It is crucial to assess the stability of DHAA in your chosen solvent under your experimental conditions. Aprotic solvents like DMF and DMSO are generally preferred to minimize hydrolysis.
Q4: How can I monitor the stability of my DHAA solution?
A4: The most effective way to monitor the stability of your DHAA solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can separate the intact DHAA from its degradation products, allowing for quantification of its purity over time.
Q5: Are there any additives I can use to improve the stability of my DHAA solution?
A5: While specific stabilizers for DHAA have not been documented, general strategies for stabilizing similar compounds can be applied. For protection against oxidation, the addition of antioxidants may be beneficial.[2][3][4][5][6] The choice of antioxidant should be carefully considered to ensure it does not interfere with your downstream experiments. Common antioxidants include butylated hydroxytoluene (BHT) and ascorbic acid. Additionally, using degassed solvents and maintaining an inert atmosphere (e.g., with argon or nitrogen) can help prevent oxidation.
Troubleshooting Guides
Issue 1: Rapid loss of DHAA potency in aqueous buffers.
| Possible Cause | Recommended Action |
| Hydrolysis | Maintain the pH of your solution within a neutral range (pH 6-8) if your experiment allows. If acidic or basic conditions are required, minimize the time DHAA is exposed to these conditions and consider performing the experiment at a lower temperature. |
| Oxidation | Prepare buffers with degassed water. Consider adding a compatible antioxidant to your buffer system. Work under an inert atmosphere. |
Issue 2: Appearance of unknown peaks in HPLC/LC-MS analysis of DHAA solution.
| Possible Cause | Recommended Action |
| Degradation | This indicates the formation of degradation products. Perform a forced degradation study (see Experimental Protocols) to help identify these unknown peaks. Use a mass spectrometer to obtain mass information on the degradants, which can provide clues to their structure. |
| Interaction with HPLC system | The sulfur atom in DHAA may interact with metal components of the HPLC system. If you observe peak tailing or on-column degradation, consider using a bio-inert or PEEK HPLC system.[1] Adding a chelating agent like EDTA to the mobile phase can also mitigate this issue.[1] |
Issue 3: Variability in results between different batches of DHAA.
| Possible Cause | Recommended Action |
| Initial Purity | Always verify the purity of a new batch of DHAA upon receipt using your analytical method. |
| Storage Conditions | Ensure consistent and appropriate storage of the solid compound and its solutions across all batches. |
Data Presentation
Table 1: Example Stability of this compound (1 mg/mL) in Solution at 25°C
| Storage Condition | Time (hours) | Remaining DHAA (%) | Appearance of Degradation Products (Peak Area %) |
| pH 4.0 Buffer | 0 | 100 | 0 |
| 24 | Data to be generated | Data to be generated | |
| 48 | Data to be generated | Data to be generated | |
| pH 7.4 Buffer | 0 | 100 | 0 |
| 24 | Data to be generated | Data to be generated | |
| 48 | Data to be generated | Data to be generated | |
| pH 9.0 Buffer | 0 | 100 | 0 |
| 24 | Data to be generated | Data to be generated | |
| 48 | Data to be generated | Data to be generated | |
| DMSO | 0 | 100 | 0 |
| 24 | Data to be generated | Data to be generated | |
| 48 | Data to be generated | Data to be generated |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade DHAA under various stress conditions to understand its degradation pathways and to generate potential degradation products for analytical method development.
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
UV lamp
Methodology:
-
Preparation of DHAA Stock Solution: Prepare a stock solution of DHAA in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the DHAA stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the DHAA stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the DHAA stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Place a sample of the solid DHAA in an oven at 80°C for 48 hours. Dissolve the stressed solid in the initial solvent before analysis.
-
Photodegradation: Expose a solution of DHAA to a UV lamp (e.g., 254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil to protect it from light.
-
Sample Analysis: Before analysis by HPLC or LC-MS, neutralize the acidic and basic samples. Analyze all stressed samples along with a control sample (DHAA solution stored under ideal conditions).
Protocol 2: HPLC Method for Stability Assessment of this compound
Objective: To quantify the amount of intact DHAA and separate it from its degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a photodiode array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of DHAA (to be determined, likely in the UV range).
-
Injection Volume: 10 µL.
Note: This is a starting point, and the method should be validated for its ability to separate DHAA from all potential degradation products identified in the forced degradation study.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for DHAA stability testing.
Caption: Troubleshooting decision tree for DHAA instability.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Dihydroaeruginoic Acid (DHAA) Purification
This guide provides troubleshooting advice and answers to frequently asked questions for researchers purifying Dihydroaeruginoic acid (DHAA) from bacterial cultures.
Troubleshooting Guide
This section addresses specific issues that may arise during the DHAA purification workflow.
Question: I am observing very low or no yield of DHAA in my culture extract. What are the potential causes and solutions?
Answer: Low DHAA yield is a common issue that can stem from several factors related to culture conditions and genetics.
-
Culture Medium Composition: DHAA is a siderophore precursor, and its biosynthesis is tightly regulated by iron availability.[1][2] High concentrations of iron in the growth medium will repress the biosynthetic genes.[3][4]
-
Solution: Use an iron-depleted medium, such as DCAA (deferrated casamino acid) medium, to promote the expression of the pch gene cluster.[5]
-
-
Bacterial Strain and Genetics: The production of DHAA is dependent on the functional expression of specific biosynthetic genes.
-
Culture Growth Phase: Siderophore production is often maximal during the stationary phase of growth when iron becomes limiting.
-
Solution: Harvest the culture supernatant during the stationary phase. Monitor cell density (OD600) to determine the optimal harvest time for your specific strain and conditions.
-
Question: My purified sample shows multiple peaks on HPLC, indicating contamination. How can I identify and remove these contaminants?
Answer: Contamination is frequently due to the co-extraction of structurally related molecules from the biosynthetic pathway.
-
Common Contaminants: The most common contaminants are the upstream precursor, salicylic (B10762653) acid, and the downstream product, pyochelin.[1][5]
-
Salicylic Acid: Shares a similar phenolic backbone with DHAA.
-
Pyochelin: The final siderophore product derived from DHAA.[3]
-
-
Identification Strategy:
-
Thin-Layer Chromatography (TLC): Analyze your extract on a TLC plate. DHAA can be visualized under UV light and appears as a brown spot after spraying with an FeCl3 reagent.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for separation. Due to their structural similarities, these compounds may have close retention times. For example, one study reported retention times of 19.7 minutes for DHAA and 20.8 minutes for salicylic acid, indicating that a highly optimized gradient is necessary for baseline separation.[5]
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (HPLC-MS) is the definitive method for identifying peaks based on their mass-to-charge ratio.[5]
-
-
Purification Strategy:
-
Solution: Optimize your HPLC method. Adjust the solvent gradient (e.g., methanol (B129727)/water with phosphoric acid), flow rate, and column type to improve the resolution between DHAA and contaminating peaks.[5] Collect fractions corresponding only to the DHAA peak for a pure sample.
-
Comparison of DHAA and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role in Pathway |
| Salicylic Acid | C₇H₆O₃ | 138.12 | Precursor |
| This compound (DHAA) | C₁₀H₉NO₃S | 223.25 | Intermediate[8] |
| Pyochelin | C₁₄H₁₃N₃O₃S₂ | 351.4 | Final Product |
Frequently Asked Questions (FAQs)
Q1: What is a standard experimental workflow for purifying DHAA from a P. aeruginosa culture?
A1: The general workflow involves solvent extraction followed by chromatographic purification.
Caption: Experimental workflow for DHAA purification.
Q2: Which genes are responsible for DHAA biosynthesis?
A2: DHAA synthesis is a multi-step enzymatic process encoded by the pyochelin (pch) gene cluster. The key operons and genes are:
-
pchDCBA operon: Responsible for the synthesis of the precursor salicylic acid (PchBA) and its activation via adenylation (PchD).[1][2][6]
-
pchE gene: Encodes the this compound synthetase, which catalyzes the condensation of activated salicylate (B1505791) with a molecule of cysteine to form DHAA.[3][4][7]
Caption: DHAA biosynthesis signaling pathway.
Q3: Is DHAA stable? Are there any special handling precautions?
A3: While the search results do not provide specific data on DHAA's stability, natural products, especially those with thiol-derived structures like thiazoline (B8809763) rings, can be sensitive to pH, temperature, and oxidation. It is advisable to store purified DHAA at -20°C or lower, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation. Avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Extraction of DHAA from Culture Supernatant
This protocol is adapted from methodologies described in the literature.[5]
-
Culture Growth: Grow P. aeruginosa in DCAA medium to the stationary phase to induce siderophore production.
-
Harvesting: Centrifuge the culture to pellet the cells. Collect the cell-free supernatant.
-
Acidification: Acidify the supernatant to approximately pH 2.0 using a strong acid like HCl.
-
Solvent Extraction: Perform a liquid-liquid extraction by mixing the acidified supernatant with an equal volume of ethyl acetate. Shake vigorously and allow the phases to separate. Repeat the extraction on the aqueous phase two more times to maximize recovery.
-
Drying: Pool the organic (ethyl acetate) phases and dry them by evaporation under reduced pressure (e.g., using a rotary evaporator).
-
Storage: The resulting crude extract can be stored at -20°C until further purification.
Protocol 2: HPLC Purification and Analysis of DHAA
This protocol outlines a general HPLC method based on published parameters. Optimization will be required.[5]
-
Sample Preparation: Dissolve the dried crude extract from Protocol 1 in a small volume of the initial mobile phase (e.g., 70% methanol containing 0.43% H₃PO₄).[5] Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
HPLC System:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of methanol and acidified water (e.g., with phosphoric or formic acid) is common.
-
Flow Rate: A flow rate of around 0.8 to 1.0 mL/min is a good starting point.[5]
-
Detection: Use a UV detector, monitoring at wavelengths relevant for the thiazoline-phenolic structure (e.g., 254 nm, 310 nm).
-
-
Elution: Inject the sample and run a linear gradient to separate the components. For example, starting with a lower concentration of methanol and gradually increasing it over 20-30 minutes.
-
Fraction Collection: Collect peaks based on the UV chromatogram. The peak corresponding to DHAA can be preliminarily identified by its retention time if a standard is available.
-
Analysis and Confirmation: Analyze the collected fractions. Confirm the identity of DHAA using HPLC-MS to verify the correct molecular weight (223.25 g/mol ).[5][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound synthetase and pyochelin synthetase, products of the pchEF genes, are induced by extracellular pyochelin in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting low yield in Dihydroaeruginoic acid chemical synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the chemical synthesis of Dihydroaeruginoic acid (DHAA).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound synthesis is resulting in a very low yield. What are the common causes?
Low yields in DHAA synthesis can stem from several factors, much like in the synthesis of other thiol-containing compounds. The most common issues include incomplete reaction, product degradation during workup, suboptimal reaction conditions, and impurities in starting materials. DHAA is susceptible to oxidation, which is a primary cause of yield loss.
To effectively troubleshoot, consider the following points:
-
Reaction Monitoring: Ensure the reaction has gone to completion. Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of starting materials. An incomplete reaction is a frequent reason for low yields.
-
Inert Atmosphere: The thiol group in DHAA is prone to oxidation by atmospheric oxygen. It is crucial to conduct the reaction and subsequent workup steps under an inert atmosphere, such as nitrogen or argon.
-
Temperature Control: Deviations from the optimal reaction temperature can lead to the formation of side products or an incomplete reaction. Precise temperature control is essential.
-
Purity of Starting Materials: The purity of your D-Cysteine and salicylonitrile is critical. Impurities can interfere with the reaction, leading to side products and a lower yield of the desired product.
Q2: I'm observing multiple spots on my TLC plate after the reaction. What are the likely side products?
The presence of multiple spots on a TLC plate suggests the formation of byproducts or the presence of unreacted starting materials. Common species to expect include:
-
Unreacted Starting Materials: The most common impurities are unreacted D-Cysteine and salicylonitrile, especially if the reaction has not gone to completion.
-
Oxidized Product: DHAA can be easily oxidized during the reaction or workup. This oxidized form is a common byproduct.
-
Other Byproducts: Depending on the specific reaction conditions, other side products may form.
To minimize the formation of these byproducts, ensure you are using an inert atmosphere, pure reagents, and that the reaction is monitored until the starting materials are consumed.
Q3: My yield decreases significantly during the purification process. How can I minimize product loss?
Product loss during purification is often due to the instability of DHAA, particularly its susceptibility to oxidation. Here are some strategies to mitigate this:
-
Maintain an Inert Atmosphere: Whenever possible, perform extraction and chromatography steps under an inert atmosphere.
-
Use Degassed Solvents: Using solvents that have been degassed (by sparging with nitrogen or argon, or by freeze-pump-thaw cycles) can help to minimize oxidation.
-
Efficient Workflow: Minimize the time the product is exposed to air and potential contaminants. A well-planned and efficient purification workflow is crucial.
-
Appropriate Chromatography Conditions: Optimize your HPLC or other chromatography methods to ensure good separation and minimal product degradation on the stationary phase.
Experimental Protocols & Data
Chemical Synthesis of (S)-Dihydroaeruginoic Acid
A known method for the chemical synthesis of (S)-Dihydroaeruginoic acid is summarized below.
| Parameter | Value |
| Reactants | D-Cysteine HCl, Salicylonitrile |
| Solvent | Methanol-0.1 M phosphate (B84403) buffer (pH 6.0) (1:1) |
| Temperature | 40°C |
| Reaction Time | 3 days |
| Agitation | Stirring |
| Purification | High-Pressure Liquid Chromatography (HPLC) |
Table 1: Reaction conditions for the synthesis of (S)-Dihydroaeruginoic acid.[1]
Detailed Methodology
The synthesis involves the reaction of D-Cysteine HCl with salicylonitrile.[1] The reactants are incubated in a 1:1 mixture of methanol (B129727) and a 0.1 M phosphate buffer with a pH of 6.0.[1] The reaction mixture is stirred for 3 days at a constant temperature of 40°C.[1] Following the incubation period, the product is purified from the reaction mixture using High-Pressure Liquid Chromatography (HPLC).[1] Product identification can be confirmed using mass spectroscopy and NMR.[1]
Visual Guides
This compound Synthesis Workflow
A workflow diagram for the chemical synthesis of this compound.
Troubleshooting Low Yield in DHAA Synthesis
A decision tree for troubleshooting low yields in DHAA synthesis.
References
Minimizing degradation of Dihydroaeruginoic acid in solution
Welcome to the technical support center for Dihydroaeruginoic acid (DHAA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of DHAA in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid DHAA is stable for at least four years when stored at -20°C.[1] For short-term storage, it is chemically stable under standard ambient conditions (room temperature).[2] It is important to store it in a tightly closed container in a well-ventilated area as it is hygroscopic.[2]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[1]
Q3: What are the known incompatibilities of this compound?
A3: DHAA is incompatible with strong oxidizing agents, acid chlorides, acid anhydrides, reducing agents, and chloroformates.[2] Contact with these substances should be avoided to prevent degradation.
Q4: What are the likely degradation pathways for DHAA in solution?
A4: While specific studies on DHAA degradation are limited, its chemical structure, featuring a thiazoline (B8809763) ring and a phenolic hydroxyl group, suggests two primary degradation pathways:
-
Hydrolysis of the Thiazoline Ring: Thiazoline compounds can undergo acid-catalyzed hydrolysis, which would lead to the opening of the ring structure.
-
Oxidation of the Phenolic Group: Phenolic compounds are susceptible to oxidation, which can be initiated by exposure to light, high pH, or the presence of metal ions. This can lead to the formation of colored degradation products.
Q5: How can I visually detect potential degradation of my DHAA solution?
A5: A common indicator of phenolic compound oxidation is a change in the color of the solution, often turning brown or dark.[1][3] If you observe a color change in your DHAA solution, it is a strong indication of degradation.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with DHAA.
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity of DHAA solution over a short period. | Degradation of DHAA in the experimental buffer or medium. | Prepare fresh solutions of DHAA for each experiment. If a stock solution must be stored, aliquot it into smaller volumes and store at -80°C for the shortest possible time. Minimize the time the solution is kept at room temperature. |
| Inconsistent results between experimental replicates. | Variable degradation of DHAA under slightly different conditions (e.g., light exposure, time before use). | Standardize your experimental workflow meticulously. Protect DHAA solutions from light by using amber vials or wrapping containers in foil. Ensure all replicates are processed with the same timing. |
| Precipitate formation in the DHAA stock solution upon storage. | Poor stability of DHAA in the chosen solvent over time, or saturation issues at low temperatures. | If using aqueous buffers, ensure the pH is slightly acidic (around pH 6) to minimize potential oxidation. For long-term storage, consider using anhydrous organic solvents like DMSO or DMF and store at -80°C. Before use, allow the solution to come to room temperature and vortex gently to ensure it is fully dissolved. |
| Development of a yellow or brown color in the DHAA solution. | Oxidation of the phenolic group of DHAA. | Add an antioxidant, such as ascorbic acid or Dithiothreitol (DTT), to your buffer. Prepare solutions in deoxygenated buffers by sparging with an inert gas like nitrogen or argon. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol is designed to prepare a stock solution of DHAA with minimized risk of degradation.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Argon or Nitrogen gas
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Allow the solid DHAA container to equilibrate to room temperature before opening to prevent condensation, as the compound is hygroscopic.[2]
-
Weigh the desired amount of DHAA in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration.
-
Sparge the headspace of the vial with argon or nitrogen gas to displace oxygen.
-
Tightly cap the vial and vortex gently until the solid is completely dissolved.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: General Handling of this compound in Aqueous Solutions for Biological Assays
This protocol provides guidelines for diluting and using DHAA in aqueous buffers for experiments.
Materials:
-
DHAA stock solution (from Protocol 1)
-
Experimental buffer (e.g., PBS, TRIS)
-
Antioxidant (optional, e.g., Ascorbic Acid)
-
pH meter
Procedure:
-
Prepare your aqueous experimental buffer. For optimal stability of phenolic compounds, a slightly acidic pH may be preferable. If compatible with your assay, adjust the buffer pH to around 6.0-6.5.
-
If your experiment is sensitive to oxidation, consider adding an antioxidant to the buffer (e.g., 100 µM Ascorbic Acid).
-
Deoxygenate the buffer by sparging with argon or nitrogen gas for at least 15-20 minutes.
-
Thaw a single-use aliquot of the DHAA stock solution at room temperature.
-
Perform a serial dilution of the DHAA stock solution in the prepared aqueous buffer to achieve the final desired concentration.
-
Use the freshly prepared aqueous solution of DHAA immediately in your experiment.
-
Protect the solution from light throughout the experiment by using opaque plates or covering the experimental setup.
-
Avoid leaving the diluted DHAA solution at room temperature for extended periods. If there are delays, keep it on ice.
Visualizations
Logical Workflow for Minimizing DHAA Degradation
Caption: Workflow for handling DHAA to minimize degradation.
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways of DHAA in solution.
References
Technical Support Center: Enhancing Dihydroaeruginoic Acid (DHAA) Production
Welcome to the Technical Support Center for Enhancing Dihydroaeruginoic Acid (DHAA) Production. This resource is designed for researchers, scientists, and drug development professionals engaged in the genetic engineering of microbial systems for increased DHAA synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the key genetic targets for enhancing DHAA production in Pseudomonas aeruginosa?
A1: The primary genetic targets for enhancing DHAA production are located within the pch (pyochelin) biosynthesis gene cluster. Specifically, the pchDCBA and pchEF operons are crucial.[1][2] Overexpression of the entire pchEF operon, or specifically the pchE gene, which encodes the this compound synthetase, is a key strategy.[3] Additionally, ensuring the efficient expression of the pchDCBA operon is necessary for the synthesis and activation of the precursor, salicylate (B1505791).[1][2]
Q2: What are the essential precursors for DHAA biosynthesis?
A2: DHAA is synthesized from two primary precursors: salicylate and L-cysteine.[4][5] Salicylate is derived from the chorismate pathway via the action of PchA and PchB, while L-cysteine is a standard cellular amino acid.[4] Enhancing the intracellular pools of these precursors can be a critical step in improving DHAA yields.
Q3: Is heterologous expression of the DHAA pathway in other organisms, like E. coli, a viable strategy?
A3: Yes, heterologous expression is a promising strategy. The related siderophore, pyochelin, has been successfully produced in E. coli by co-expressing the pchDCBA and pchEFG genes along with a phosphopantetheinyl transferase-encoding gene (like entD from E. coli) to activate the PchE and PchF enzymes.[6] This suggests that DHAA production is also feasible. However, challenges such as proper protein folding, precursor availability, and potential toxicity of DHAA to the heterologous host need to be addressed.[7][8]
Q4: What is the role of iron in regulating DHAA production?
A4: Iron concentration is a critical regulator of the pch gene cluster. The expression of the pch operons is typically repressed in iron-replete conditions by the Ferric uptake regulator (Fur) protein.[1] Therefore, experiments aimed at maximizing DHAA production are often conducted under iron-limiting conditions to induce the expression of the biosynthetic genes.[1]
Q5: What are the common methods for quantifying DHAA in culture supernatants?
A5: The most common and accurate method for quantifying DHAA is Liquid Chromatography-Mass Spectrometry (LC-MS) or Tandem Mass Spectrometry (LC-MS/MS).[9][10] This technique allows for sensitive and specific detection and quantification of DHAA in complex biological matrices.
Troubleshooting Guides
This section provides solutions to common problems encountered during the genetic engineering of microorganisms for enhanced DHAA production.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No or very low DHAA production after successful gene overexpression. | 1. Insufficient precursor supply (salicylate or cysteine).2. Sub-optimal fermentation conditions (e.g., iron repression).3. Inactive or improperly folded recombinant protein.4. Metabolic burden on the host cell.[11] | 1. Supplement the culture medium with salicylate and/or L-cysteine.2. Ensure iron-limiting conditions in the growth medium.3. Verify protein expression and integrity via SDS-PAGE and Western blot.4. Optimize codon usage of the expressed genes for the host.[7] Reduce expression levels using a weaker promoter or lower inducer concentration. |
| Accumulation of salicylate but low DHAA levels. | 1. Inefficient activity of PchD (salicylate adenylation) or PchE (DHAA synthetase).2. Insufficient L-cysteine availability. | 1. Confirm the overexpression and activity of PchD and PchE.2. Supplement the medium with L-cysteine.[5]3. Engineer the host strain to increase endogenous L-cysteine production.[12] |
| Engineered strain shows significantly reduced growth rate. | 1. Metabolic burden from high-level expression of heterologous proteins.[11]2. Toxicity of overproduced DHAA or its intermediates. | 1. Use a tunable promoter system to control the expression level of the biosynthetic genes.[4]2. Engineer efflux pumps to export DHAA out of the cell.[13]3. Optimize fermentation conditions (e.g., temperature, pH) to balance growth and production. |
| Inconsistent DHAA yields between batches. | 1. Variability in media composition, especially iron content.2. Inconsistent inoculum preparation.3. Plasmid instability (if using a plasmid-based expression system). | 1. Use high-purity reagents and prepare media consistently. Control for trace iron contamination.2. Standardize inoculum age and density.3. Integrate the expression cassette into the host chromosome for stable expression. |
| Difficulty in heterologously expressing functional Pch enzymes in E. coli. | 1. Codon bias between Pseudomonas and E. coli.[7]2. Lack of post-translational modification (phosphopantetheinylation of PchE/PchF).3. Incorrect protein folding leading to inclusion bodies.[8] | 1. Optimize the codon usage of the pch genes for E. coli.[7]2. Co-express a suitable phosphopantetheinyl transferase (e.g., E. coli EntD).[6]3. Lower the induction temperature, use a weaker promoter, or co-express chaperone proteins.[8] |
Quantitative Data Summary
The following tables summarize expected quantitative outcomes based on genetic modifications. Note that specific yields can vary significantly depending on the strain, culture conditions, and experimental setup.
Table 1: Expected Impact of Gene Overexpression on DHAA/Pyochelin Production in P. aeruginosa
| Genetic Modification | Target Gene(s) | Expected Outcome | Reference |
| Overexpression | pchE | Significant increase in DHAA production. | [3] |
| Overexpression | pchDCBA & pchEF | Increased production of both DHAA and pyochelin. | [6] |
| Deletion | pchC | Reduced production of DHAA and pyochelin, with accumulation of salicylate. | [4] |
Table 2: Influence of Precursor Supplementation on Pyochelin Production
| Precursor Added | Concentration | Effect on Pyochelin Production | Reference |
| L-cysteine | 2 mM | Can significantly increase pyochelin formation, especially when salicylate is not limiting. | [5] |
| Salicylate | Varied | Pyochelin production increases with salicylate concentration until another factor becomes limiting. | [5] |
Experimental Protocols
Protocol 1: Gene Knockout in Pseudomonas aeruginosa using Two-Step Allelic Exchange
This protocol is adapted from established methods for creating unmarked gene deletions in P. aeruginosa.
Materials:
-
P. aeruginosa strain of interest
-
Suicide vector (e.g., pEX18T)
-
E. coli cloning strain (e.g., DH5α)
-
E. coli mobilizing strain (e.g., SM10)
-
Primers for amplifying upstream and downstream flanking regions of the target gene
-
Restriction enzymes and T4 DNA ligase
-
LB agar (B569324) plates with appropriate antibiotics (e.g., carbenicillin (B1668345) for P. aeruginosa selection, gentamicin (B1671437) for the suicide vector)
-
LB agar plates with 10% (w/v) sucrose (B13894) for counter-selection
Procedure:
-
Construct the Deletion Vector: a. Amplify by PCR the ~500 bp upstream and ~500 bp downstream flanking regions of the gene to be deleted from P. aeruginosa genomic DNA. b. Use splicing by overlap extension (SOE) PCR to fuse the upstream and downstream fragments, creating a single DNA fragment with an internal deletion. c. Clone this fused fragment into the suicide vector pEX18T. d. Transform the ligation product into E. coli DH5α and select for transformants on LB agar with the appropriate antibiotic. e. Verify the construct by restriction digest and sequencing. f. Transform the verified plasmid into the mobilizing E. coli strain SM10.
-
Conjugation and First Recombination (Merodiploid Formation): a. Grow overnight cultures of the P. aeruginosa recipient and the E. coli SM10 donor strain carrying the deletion vector. b. Mix the donor and recipient cultures and spot them onto a dry LB agar plate. Incubate for 4-6 hours at 37°C to allow conjugation. c. Resuspend the bacterial growth from the mating spot in LB broth. d. Plate serial dilutions onto Pseudomonas isolation agar (PIA) or cetrimide (B107326) agar containing the antibiotic for the suicide vector (e.g., gentamicin) to select for P. aeruginosa that have integrated the plasmid into their chromosome (merodiploids). e. Incubate at 37°C until colonies appear.
-
Counter-selection and Second Recombination (Resolution): a. Streak several individual merodiploid colonies onto LB agar plates containing 10% (w/v) sucrose. The sacB gene on the suicide vector confers sucrose sensitivity. b. Incubate at 30°C. Colonies that grow have undergone a second recombination event that excises the plasmid backbone, including the sacB gene. c. These colonies will be either the wild-type revertant or the desired deletion mutant.
-
Screening for Deletion Mutants: a. Patch individual sucrose-resistant colonies onto LB agar plates with and without the antibiotic for the suicide vector. True double-crossover mutants will be sensitive to the antibiotic. b. Confirm the gene deletion in antibiotic-sensitive colonies by PCR using primers that flank the deleted region. The PCR product from the mutant will be smaller than that from the wild-type.
Protocol 2: Overexpression of pchE in P. aeruginosa
Materials:
-
P. aeruginosa strain
-
Broad-host-range expression vector (e.g., pUCP18, pBBR1MCS derivatives)
-
Primers for amplifying the pchE gene
-
Restriction enzymes and T4 DNA ligase
-
Competent P. aeruginosa cells for electroporation or a suitable E. coli strain for conjugation-based plasmid transfer
Procedure:
-
Construct the Expression Vector: a. Amplify the complete open reading frame of the pchE gene from P. aeruginosa genomic DNA. b. Clone the pchE gene into a suitable expression vector under the control of an inducible or constitutive promoter (e.g., Ptac, ParaBAD). c. Transform the ligation product into an E. coli cloning strain and verify the construct by sequencing.
-
Introduce the Expression Vector into P. aeruginosa: a. Transform the verified plasmid into P. aeruginosa via electroporation or triparental mating. b. Select for transformants on LB agar containing the appropriate antibiotic for the expression vector.
-
Induce Gene Expression and Analyze DHAA Production: a. Grow the engineered P. aeruginosa strain in an iron-deficient medium (e.g., succinate (B1194679) minimal medium). b. If using an inducible promoter, add the appropriate inducer (e.g., IPTG, arabinose) at the desired cell density. c. Incubate the culture under optimal growth conditions. d. Harvest the culture supernatant at various time points for DHAA quantification by LC-MS/MS.
Protocol 3: Quantification of DHAA by LC-MS/MS
Materials:
-
Bacterial culture supernatant
-
DHAA standard
-
LC-MS/MS system
-
C18 reverse-phase column
-
Solvents: Acetonitrile, water, formic acid (LC-MS grade)
Procedure:
-
Sample Preparation: a. Centrifuge the bacterial culture to pellet the cells. b. Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris. c. Acidify the supernatant with formic acid to a final concentration of 0.1%. d. Perform a liquid-liquid extraction with ethyl acetate. Vortex and centrifuge to separate the phases. e. Collect the organic phase and evaporate to dryness under a stream of nitrogen. f. Reconstitute the dried extract in a suitable volume of the initial mobile phase.
-
LC-MS/MS Analysis: a. Chromatography:
- Column: C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient from low to high organic content to elute DHAA.
- Flow rate: e.g., 0.3 mL/min.
- Injection volume: e.g., 5 µL. b. Mass Spectrometry:
- Ionization mode: Electrospray Ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM).
- MRM transitions for DHAA: Determine the precursor ion (e.g., [M+H]+) and a characteristic product ion by infusing a DHAA standard.
-
Quantification: a. Prepare a standard curve of DHAA in the same matrix as the samples (if possible) or in the initial mobile phase. b. Analyze the samples and the standard curve by LC-MS/MS. c. Calculate the concentration of DHAA in the samples by interpolating their peak areas against the standard curve.
Visualizations
DHAA Biosynthesis Pathway
References
- 1. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound synthetase and pyochelin synthetase, products of the pchEF genes, are induced by extracellular pyochelin in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PchC Thioesterase Optimizes Nonribosomal Biosynthesis of the Peptide Siderophore Pyochelin in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Continuing Development of E. coli as a Heterologous Host for Complex Natural Product Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchwithrutgers.com [researchwithrutgers.com]
- 9. Quantitative proteomic analysis indicates increased synthesis of a quinolone by Pseudomonas aeruginosa isolates from cystic fibrosis airways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. orbit.dtu.dk [orbit.dtu.dk]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Enhancing 10-HDA production of Escherichia coli by heterologous expression of MexHID transporter proteins [frontiersin.org]
Technical Support Center: Dihydroaeruginoic Acid HPLC Analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering co-elution issues during the High-Performance Liquid Chromatography (HPLC) analysis of Dihydroaeruginoic acid (DHAA).
Frequently Asked Questions (FAQs)
Q1: What are the typical chemical properties of this compound (DHAA) relevant to HPLC analysis?
A1: this compound is an antibiotic with the molecular formula C₁₀H₉NO₃S and a molecular weight of approximately 223.25 g/mol .[1][2] It is a polar aromatic compound, containing a carboxylic acid group, a hydroxyl group, and a thiazoline (B8809763) ring.[1][3] Its polar nature, due to the presence of ionizable functional groups, makes it suitable for reversed-phase HPLC. DHAA is soluble in organic solvents like methanol, ethanol, DMSO, and DMF.[3]
Q2: I am observing a shoulder on my DHAA peak. What could be the cause?
A2: A shoulder on a chromatographic peak is a common indicator of co-elution, where two or more compounds are not fully separated.[4] This could be an impurity, a related compound, or a degradant eluting very close to DHAA. To confirm co-elution, it is beneficial to use a diode array detector (DAD) to check for peak purity.[4][5] If the UV spectra across the peak are not identical, it confirms the presence of a co-eluting compound. Mass spectrometry (MS) can also be used to identify the different components under the peak.[4]
Q3: My DHAA peak is broad and tailing, which is complicating the identification of co-eluting peaks. What should I check first?
A3: Before optimizing the separation method, it's crucial to ensure your HPLC system is performing correctly.[6] Peak broadening and tailing can be caused by several factors unrelated to the mobile phase or column chemistry:
-
Column Health: The column might be contaminated or have a void at the inlet. Try flushing the column with a strong solvent or reversing it (if the manufacturer allows) to wash out contaminants. If the problem persists, the column may need to be replaced.[6]
-
Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce dead volume, which contributes to peak broadening.[6]
-
Injection Solvent: Dissolve your sample in the initial mobile phase whenever possible. Injecting in a stronger solvent can cause peak distortion.[6]
Q4: How can sample preparation affect the co-elution of DHAA?
A4: Sample preparation is a critical step to remove potential interferences. Improper sample preparation can introduce matrix components that co-elute with DHAA. A robust sample preparation protocol should be developed, which may include filtration, solid-phase extraction (SPE), or liquid-liquid extraction (LLE) to remove interfering substances before injecting the sample into the HPLC system.
Q5: What are "ghost peaks" and how can they interfere with DHAA analysis?
A5: Ghost peaks are unexpected peaks that can appear in your chromatogram, even in blank runs.[6] They can arise from impurities in the mobile phase, carryover from previous injections, or contamination within the HPLC system.[6] If a ghost peak has a similar retention time to DHAA or a co-eluting impurity, it can complicate quantification and resolution. To troubleshoot, run a blank gradient and systematically clean the system components.[6]
Troubleshooting Guide: Resolving Co-elution of DHAA
This guide provides a systematic approach to resolving co-elution issues with this compound. The primary goal is to improve the resolution (Rs) between DHAA and the interfering peak by manipulating the chromatographic parameters. A resolution value greater than 1.5 is generally desired for accurate quantification.
Step 1: Initial Assessment and System Suitability
Before modifying the analytical method, confirm that your HPLC system is functioning optimally as described in FAQ Q3.
Step 2: Method Optimization
If the system is working correctly, the next step is to optimize the chromatographic method. It is recommended to change only one parameter at a time to systematically evaluate its effect on the separation.
Initial HPLC Conditions (Hypothetical Starting Point):
| Parameter | Value |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | 10% to 90% B in 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 280 nm |
Troubleshooting Actions & Expected Outcomes:
| Action | Rationale | Expected Outcome on Resolution |
| 1. Modify Mobile Phase Composition | ||
| Vary Organic Modifier Ratio | Changing the water/acetonitrile ratio alters the polarity of the mobile phase, affecting the retention of DHAA and the impurity differently. | Gradual changes (e.g., ±5% organic) can fine-tune the separation. |
| Change Organic Modifier | Methanol has different solvent properties than acetonitrile and can alter the elution order by changing selectivity. | May significantly improve separation if the co-eluting compounds have different interactions with methanol. |
| Adjust pH of Aqueous Phase | DHAA has a carboxylic acid group, so its charge state is pH-dependent. Adjusting the pH can change its retention time relative to a neutral or differently charged impurity.[6] | A change in pH can lead to a significant improvement in selectivity and resolution. |
| 2. Adjust Gradient Profile | ||
| Decrease Gradient Slope | A shallower gradient around the elution time of DHAA and the impurity provides more time for separation.[7] | Can improve the resolution of closely eluting peaks. |
| 3. Change Column Chemistry | ||
| Use a Different Stationary Phase | If mobile phase optimization is insufficient, changing the column chemistry (e.g., to a Phenyl-Hexyl or a polar-embedded column) can provide different selectivity.[8] | A different stationary phase may offer unique interactions that can resolve the co-elution. |
| 4. Modify Physical Parameters | ||
| Lower Flow Rate | Decreasing the flow rate can increase column efficiency and improve resolution, at the cost of longer run times. | Can lead to better separation of closely eluting peaks. |
| Change Column Temperature | Temperature affects mobile phase viscosity and can alter the selectivity of the separation. | Increasing or decreasing the temperature may improve resolution. |
Table of Hypothetical Results from Troubleshooting:
| Parameter Changed | DHAA Retention Time (min) | Impurity Retention Time (min) | Resolution (Rs) |
| Initial Method | 8.52 | 8.65 | 0.85 |
| Methanol instead of ACN | 9.15 | 9.50 | 1.60 |
| pH 3.5 (Acetate Buffer) | 8.20 | 8.55 | 1.45 |
| Shallower Gradient (5%/min) | 10.30 | 10.55 | 1.20 |
| Phenyl-Hexyl Column | 7.80 | 8.25 | 1.80 |
| Flow Rate 0.8 mL/min | 10.65 | 10.85 | 1.05 |
| Temperature 40°C | 8.10 | 8.28 | 1.10 |
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC Method for DHAA
This protocol provides a starting point for the analysis of this compound.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in deionized water.
-
B: Acetonitrile.
-
-
Gradient Elution:
-
Start at 10% B.
-
Linear gradient to 90% B over 15 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 10% B over 1 minute.
-
Equilibrate at 10% B for 5 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detector at 280 nm.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Troubleshooting workflow for resolving co-elution issues.
Caption: Relationship between HPLC parameters and chromatographic resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC Sample Preparation | Life Science Research | Sartorius [sartorius.com]
- 3. journals.stmjournals.com [journals.stmjournals.com]
- 4. scribd.com [scribd.com]
- 5. youtube.com [youtube.com]
- 6. Analysis of co-eluted isomers of high-molecular weight polycyclic aromatic hydrocarbons in high performance liquid chromatography fractions via solid-phase nanoextraction and time-resolved Shpol'skii spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
Addressing matrix effects in Dihydroaeruginoic acid mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the mass spectrometry analysis of Dihydroaeruginoic acid (DHAA).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of DHAA mass spectrometry?
A1: In liquid chromatography-mass spectrometry (LC-MS) analysis of this compound, the "matrix" refers to all components in a sample other than DHAA itself. These components can include salts, proteins, lipids, and other metabolites from the biological sample. Matrix effects occur when these co-eluting components interfere with the ionization of DHAA in the mass spectrometer's source, leading to either suppression or enhancement of its signal.[1][2] This interference can compromise the accuracy, precision, and sensitivity of an assay.[3][4]
Q2: How can I determine if my DHAA analysis is affected by matrix effects?
A2: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, where a constant flow of a DHAA standard solution is introduced into the mass spectrometer after the analytical column.[5][6] A dip or rise in the baseline signal upon injection of a blank sample extract indicates regions of ion suppression or enhancement.[6] A quantitative assessment can be made using the post-extraction spike method, which compares the response of DHAA in a neat solution to its response when spiked into an extracted blank matrix.[5][7]
Q3: What are the most effective strategies for mitigating matrix effects in DHAA analysis?
A3: The most effective strategies for mitigating matrix effects can be categorized into three main areas:
-
Sample Preparation: Rigorous sample cleanup is a primary method to remove interfering matrix components.[5] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective than simpler methods like protein precipitation.[5]
-
Chromatographic Separation: Optimizing the LC method to achieve better separation between DHAA and co-eluting matrix components can significantly reduce interference.[3][7]
-
Use of Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) for DHAA is considered the gold standard for compensating for matrix effects.[8][9] The SIL-IS co-elutes with DHAA and experiences the same degree of ion suppression or enhancement, allowing for accurate quantification.[5][10]
Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy in DHAA quantification in bacterial culture supernatants.
Possible Cause: High concentrations of salts, media components, and other secreted metabolites in the bacterial culture supernatant are causing significant and variable matrix effects.
Solution:
-
Optimize Sample Preparation: Move from a simple "dilute and shoot" or protein precipitation method to a more robust sample cleanup technique like Solid-Phase Extraction (SPE).
-
Experimental Protocol: Solid-Phase Extraction (SPE) for DHAA from Bacterial Supernatant
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Acidify the bacterial supernatant sample (e.g., 1 mL) with 0.1% formic acid. Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.
-
Elution: Elute the DHAA from the cartridge with 1 mL of methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
-
-
Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, incorporating a SIL-IS of DHAA is highly recommended to compensate for any remaining matrix effects. The SIL-IS should be added to the sample before the SPE procedure.
Issue 2: Low signal intensity and ion suppression observed for DHAA in plasma samples.
Possible Cause: Phospholipids are a major component of plasma and are known to cause significant ion suppression in electrospray ionization (ESI). They often co-extract with analytes during protein precipitation and can co-elute from the HPLC column.
Solution:
-
Targeted Phospholipid Removal: Employ a sample preparation strategy specifically designed to remove phospholipids.
-
Experimental Protocol: Phospholipid Depletion using HybridSPE®
-
Protein Precipitation: Add 3 volumes of acetonitrile (B52724) with 1% formic acid containing the SIL-IS to 1 volume of plasma in a microcentrifuge tube. Vortex for 1 minute.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Phospholipid Removal: Transfer the supernatant to a HybridSPE®-Phospholipid plate or cartridge. The stationary phase will retain the phospholipids.
-
Collection: Collect the eluate, which is now depleted of phospholipids.
-
Analysis: Directly inject the eluate for LC-MS/MS analysis or perform a dry-down and reconstitution step if further concentration is needed.
-
-
-
Modify Chromatographic Conditions: Adjust the LC gradient to better separate DHAA from the phospholipid elution zone. Phospholipids typically elute in the mid-to-late part of a reversed-phase gradient.
Quantitative Data Summary
The following table summarizes the expected performance of different sample preparation techniques in reducing matrix effects for the analysis of a small molecule like DHAA in a complex biological matrix.
| Sample Preparation Method | Typical Analyte Recovery (%) | Relative Matrix Effect (%) | Throughput |
| Protein Precipitation (PPT) | 80-100 | 40-80 (Significant Suppression) | High |
| Liquid-Liquid Extraction (LLE) | 60-90 | 10-30 | Medium |
| Solid-Phase Extraction (SPE) | 70-95 | < 20 | Medium |
| Phospholipid Depletion (e.g., HybridSPE®) | 85-100 | < 15 | High |
Note: Values are typical and can vary depending on the specific analyte and matrix.
Visualizations
Caption: Workflow for the quantitative assessment of matrix effects and recovery.
Caption: Solid-Phase Extraction (SPE) workflow for DHAA analysis.
References
- 1. zefsci.com [zefsci.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. providiongroup.com [providiongroup.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Analysis of the Siderophore Activity of Dihydroaeruginoic Acid and Pyochelin
For Immediate Publication
AUSTIN, TX – December 5, 2025 – In the competitive microbial world, the acquisition of essential nutrients like iron is a critical factor for survival and virulence. Bacteria have evolved sophisticated strategies to scavenge iron from their environment, a key component of which is the secretion of high-affinity iron-chelating molecules known as siderophores. Pseudomonas aeruginosa, a versatile and opportunistic pathogen, produces two major siderophores, pyoverdine and pyochelin. This guide provides a detailed comparison of the siderophore activity of pyochelin and its biosynthetic precursor, Dihydroaeruginoic acid (DHA), offering valuable insights for researchers in microbiology, infectious disease, and drug development.
Introduction to this compound and Pyochelin
This compound (DHA) is a thiazoline-containing molecule that serves as an intermediate in the biosynthesis of pyochelin.[1] Both molecules are produced by P. aeruginosa under iron-limiting conditions and are involved in the bacterium's iron uptake machinery.[2] While pyochelin has long been recognized as a siderophore, recent studies have confirmed the iron-binding and growth-promoting capabilities of DHA, suggesting it also possesses siderophore-like activity.[3]
Chemical Structures
The chemical structures of DHA and pyochelin are presented below. DHA is a simpler molecule, which is further modified to form the more complex structure of pyochelin.
This compound (DHA)
-
Chemical Formula: C₁₀H₉NO₃S
-
Molecular Weight: 223.25 g/mol
Pyochelin
Comparative Siderophore Activity
The efficacy of a siderophore is determined by several factors, including its affinity for iron (iron chelation efficiency), its ability to be recognized and bound by a specific outer membrane receptor, and the subsequent transport of the iron-siderophore complex into the cell.
Iron Chelation
The strength of iron chelation is a critical parameter for a siderophore's function. This is often quantified by the stability constant of the iron-siderophore complex or the pFe value, which represents the negative logarithm of the free Fe³⁺ concentration at a defined pH and total iron and ligand concentrations. A higher pFe value indicates a stronger affinity for iron.
Recent studies have provided quantitative data on the iron-binding properties of both DHA and pyochelin. While pyochelin has a lower affinity for iron compared to pyoverdine, it still plays a significant role in iron acquisition.[5] A thorough physicochemical investigation of pyochelin reported a pFe of 16.0 at a pH of 7.4.[5]
A 2021 study by Kaplan et al. investigated the iron-binding capabilities of DHA and found its dissociation constant (Kd) with iron to be comparable to that of pyochelin.[3] The study also revealed a key difference in their iron-binding stoichiometry: DHA binds to Fe³⁺ in a 1:1 ratio, whereas pyochelin forms a 2:1 complex with Fe³⁺.[3]
| Parameter | This compound (DHA) | Pyochelin | Reference |
| pFe | Not Reported | 16.0 (at pH 7.4) | [5] |
| Fe³⁺ Binding Stoichiometry | 1:1 | 2:1 | [3] |
| Dissociation Constant (Kd) with Fe³⁺ | Comparable to Pyochelin | Not explicitly stated in the same study | [3] |
Receptor Binding and Iron Uptake
The uptake of the ferric-siderophore complex is a receptor-mediated process. In P. aeruginosa, the outer membrane receptor FptA is responsible for the recognition and transport of the ferric-pyochelin complex.[1] The binding affinity of the ferric-pyochelin complex to FptA is high, with a reported dissociation constant (Kd) in the nanomolar range, approximately 0.54 to 10 nM.
Currently, there is a lack of direct experimental data on the binding of the ferric-DHA complex to the FptA receptor or any other specific transporter. While DHA has been shown to promote the growth of P. aeruginosa in iron-depleted media, suggesting its iron complex is taken up by the cell, the specific transport mechanism remains to be elucidated.[3] Further research is required to determine if DHA utilizes the FptA receptor or a different transport system for its entry into the cell.
| Parameter | This compound (DHA) | Pyochelin | Reference |
| Outer Membrane Receptor | Unknown | FptA | [1] |
| Receptor Binding Affinity (Kd) | Not Reported | ~0.54 - 10 nM |
Signaling Pathways and Experimental Workflows
To visualize the key processes involved in the siderophore activity of DHA and pyochelin, the following diagrams have been generated using Graphviz.
Experimental Protocols
Chrome Azurol S (CAS) Assay for Siderophore Detection
The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting and quantifying siderophores. The principle of this assay is the competition for iron between the siderophore and the strong iron chelator CAS. When a siderophore removes iron from the CAS-iron complex, the color of the solution changes from blue to orange/yellow.
Protocol:
-
Preparation of CAS agar (B569324) plates:
-
Prepare the blue agar by mixing a solution of Chrome Azurol S, hexadecyltrimethylammonium bromide (HDTMA), and a piperazine-buffered basal medium.
-
Carefully add a solution of FeCl₃ to the dye solution to form the blue-colored complex.
-
Autoclave the basal medium and cool to 50°C before mixing with the sterile-filtered dye solution.
-
Pour the mixture into petri dishes and allow to solidify.
-
-
Inoculation:
-
Spot bacterial cultures onto the surface of the CAS agar plates.
-
-
Incubation:
-
Incubate the plates at the optimal growth temperature for the bacterium.
-
-
Observation:
-
The production of siderophores is indicated by the formation of a colored halo (orange, yellow, or purple) around the bacterial colonies. The diameter of the halo can be used as a semi-quantitative measure of siderophore production.
-
Iron Uptake Assay using ⁵⁵Fe
This assay directly measures the uptake of iron into bacterial cells using a radioactive isotope of iron (⁵⁵Fe).
Protocol:
-
Preparation of Radiolabeled Siderophore-Iron Complex:
-
Incubate the siderophore (DHA or pyochelin) with ⁵⁵FeCl₃ in a suitable buffer (e.g., Tris-HCl) to allow for the formation of the siderophore-⁵⁵Fe complex.
-
-
Bacterial Cell Preparation:
-
Grow the bacterial strain of interest (P. aeruginosa) under iron-depleted conditions to induce the expression of siderophore receptors.
-
Harvest the cells by centrifugation, wash them to remove any endogenously produced siderophores, and resuspend them in a suitable buffer.
-
-
Uptake Experiment:
-
Initiate the uptake by adding the radiolabeled siderophore-⁵⁵Fe complex to the cell suspension.
-
Incubate the mixture for a defined period at the appropriate temperature.
-
-
Termination and Measurement:
-
Stop the uptake reaction by rapid filtration of the cell suspension through a membrane filter or by centrifugation.
-
Wash the cells on the filter or the cell pellet to remove any unbound radiolabeled complex.
-
Measure the radioactivity associated with the cells using a scintillation counter. The amount of radioactivity is directly proportional to the amount of iron taken up by the cells.
-
Conclusion
Both this compound and pyochelin exhibit siderophore activity, contributing to the iron acquisition capabilities of Pseudomonas aeruginosa. Pyochelin is a more complex and well-characterized siderophore with a defined outer membrane receptor, FptA, and a high affinity for this receptor. DHA, its biosynthetic precursor, also binds iron and promotes bacterial growth, although its specific transport mechanism into the cell is yet to be fully elucidated. The difference in their iron-binding stoichiometry (1:1 for DHA vs. 2:1 for pyochelin) may have implications for the efficiency of iron sequestration under different environmental conditions.
Further research is warranted to determine the precise iron-binding affinity of DHA and to identify its transport machinery. A deeper understanding of these parallel iron uptake strategies will provide valuable insights into the adaptability and virulence of P. aeruginosa and may unveil new targets for the development of novel antimicrobial agents that disrupt bacterial iron homeostasis.
References
- 1. This compound synthetase and pyochelin synthetase, products of the pchEF genes, are induced by extracellular pyochelin in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyochelin Biosynthetic Metabolites Bind Iron and Promote Growth in Pseudomonads Demonstrating Siderophore-like Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Pyochelin, a siderophore of Pseudomonas aeruginosa: Physicochemical characterization of the iron(iii), copper(ii) and zinc(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. The Pseudomonas aeruginosa Pyochelin-Iron Uptake Pathway and Its Metal Specificity - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Dihydroaeruginoic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dihydroaeruginoic acid (DHAA), a biosynthetic precursor to the siderophore pyochelin in Pseudomonas aeruginosa, has emerged as a molecule of interest for its intrinsic biological activities, including modest antibacterial and antifungal properties. As the challenge of antimicrobial resistance intensifies, understanding the structure-activity relationship (SAR) of DHAA analogs is crucial for the development of novel therapeutic agents. This guide provides a comparative analysis of the performance of DHAA and its structurally related analogs, supported by available experimental data, to inform future drug design and development efforts.
Comparative Biological Activity of this compound and Analogs
While a systematic SAR study on a broad range of DHAA analogs is not extensively available in the current literature, we can infer relationships from studies on the closely related pyochelin analogs and other thiazoline (B8809763) derivatives. The following table summarizes the biological activities of DHAA and its precursors, providing a baseline for comparison.
| Compound | Structure | Biological Activity | Organism(s) | Quantitative Data | Reference(s) |
| Salicylic (B10762653) Acid | Precursor to DHAA; Quorum sensing inhibition | Pseudomonas aeruginosa | - | [1] | |
| L-Cysteine | Precursor to DHAA | Pseudomonas aeruginosa | - | [2] | |
| This compound (DHAA) | Antifungal, Antibacterial, Iron Chelator | Septoria tritici, various bacteria | - | [2][3] |
Inferred Structure-Activity Relationships from Related Compounds
Studies on pyochelin analogs, which share the core thiazolidine (B150603) ring structure with DHAA, provide valuable insights into the SAR. Modifications to the pyochelin structure have been shown to impact its iron transport capabilities, a key function related to its biological role.
| Analog | Modification from Pyochelin | Effect on Iron Transport | Reference(s) |
| 5-Fluoropyochelin | Fluorination of the salicylic acid moiety | Markedly decreased activity | [4] |
| 4-Methylpyochelin | Methylation of the salicylic acid moiety | More active than pyochelin | [4] |
| 6-Azapyochelin | Replacement of a carbon with nitrogen in the aromatic ring | Markedly decreased activity | [4] |
These findings suggest that modifications to the aromatic ring of the DHAA precursor, salicylic acid, can significantly modulate the biological activity of the resulting molecule. Specifically, the addition of a methyl group at the 4-position of the salicylic acid ring appears to enhance activity, while fluorination or introduction of a nitrogen atom diminishes it.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of antimicrobial and antibiofilm activities of compounds structurally related to DHAA.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A standard method for determining MIC is the broth microdilution assay.
-
Preparation of Inoculum: A fresh bacterial culture is grown to a specific density, typically a 0.5 McFarland standard, and then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of a compound to inhibit the formation of biofilms.
-
Inoculation: Wells of a 96-well plate are filled with a diluted bacterial culture and the test compound at various concentrations.
-
Incubation: The plate is incubated under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).
-
Washing: The planktonic (free-floating) bacteria are removed by gently washing the wells with a buffer solution (e.g., phosphate-buffered saline).
-
Staining: The remaining adherent biofilm is stained with a 0.1% crystal violet solution for 15-30 minutes.
-
Washing and Solubilization: Excess stain is washed away, and the plate is allowed to dry. The crystal violet retained by the biofilm is then solubilized with a solvent, such as 30% acetic acid or ethanol.
-
Quantification: The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of approximately 590 nm. A reduction in absorbance in the presence of the compound indicates biofilm inhibition.[5]
Visualizing Key Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the biosynthetic pathway of DHAA and a typical experimental workflow for screening antimicrobial compounds.
Caption: Biosynthetic pathway of this compound (DHAA) and Pyochelin.
References
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. Real-time monitoring of Pseudomonas aeruginosa biofilm growth dynamics and persister cells’ eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of pyochelin, a siderophore of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Dihydroaeruginoic Acid's Iron Binding Capacity in the Context of Pseudomonas aeruginosa's Siderophore Arsenal
A Comparative Analysis of Dihydroaeruginoic Acid, Pyoverdine, and Pyochelin in Iron Sequestration
For researchers in microbiology, infectious diseases, and drug development, understanding the intricate mechanisms of bacterial iron acquisition is paramount. Pseudomonas aeruginosa, a notorious opportunistic pathogen, employs a sophisticated strategy to scavenge iron, an essential nutrient, from its host environment. This is primarily achieved through the secretion of high-affinity iron-chelating molecules known as siderophores. The two most well-characterized siderophores in P. aeruginosa are pyoverdine and pyochelin. However, a biosynthetic precursor to pyochelin, this compound (DHA), has also been shown to possess iron-binding capabilities, suggesting a potential role in the bacterium's iron homeostasis. This guide provides an objective comparison of the iron-binding properties of this compound against the established siderophores, pyoverdine and pyochelin, supported by available experimental data.
Quantitative Comparison of Iron-Binding Properties
The efficacy of a siderophore is largely determined by its affinity for ferric iron (Fe³⁺). This is quantitatively expressed by the stability constant (log K) and the pFe value, which represents the negative logarithm of the free Fe³⁺ concentration at a defined pH and ligand concentration. A higher pFe value indicates a stronger iron-chelating ability.
| Siderophore | Molecular Weight ( g/mol ) | Iron-Binding Stoichiometry (Siderophore:Fe³⁺) | Stability Constant (log K) | pFe¹ | Reference |
| Pyoverdine | ~1350 | 1:1 | ~32 | 27 | [1][2] |
| Pyochelin | 324.44 | 2:1 | ~5 | 16 | [1][2] |
| This compound | 239.28 | 1:1 | Not explicitly determined | Comparable to Pyochelin² | [3] |
¹ pFe values are calculated at pH 7.4 with 10 µM total iron and 1 µM total siderophore. ² A specific pFe value for this compound is not available in the literature; however, its dissociation constant (Kd) has been reported to be comparable to that of pyochelin[3].
In-Depth Look at Each Siderophore
Pyoverdine: The High-Affinity Scavenger
Pyoverdine is the primary and most potent siderophore produced by P. aeruginosa, characterized by an exceptionally high affinity for ferric iron[4][5]. Its complex structure, consisting of a dihydroxyquinoline chromophore attached to a peptide chain, allows it to form a very stable 1:1 complex with Fe³⁺[6]. This high affinity enables P. aeruginosa to efficiently acquire iron even in environments where it is extremely scarce or tightly bound to host proteins like transferrin and lactoferrin[4][7]. The production of pyoverdine is tightly regulated and is induced under severe iron limitation[8].
Pyochelin: The Secondary, Lower-Affinity Chelator
Pyochelin is the second major siderophore of P. aeruginosa, exhibiting a significantly lower affinity for iron compared to pyoverdine[4][5]. It forms a 2:1 complex with Fe³⁺[2]. While less efficient, pyochelin is metabolically less expensive to produce and is typically synthesized under conditions of moderate iron limitation[8]. It is believed to play a role in iron acquisition in specific niches or at different stages of infection[5].
This compound: A Precursor with Siderophore-like Activity
This compound is a biosynthetic intermediate in the production of pyochelin[9][10]. It is formed from the condensation of salicylic (B10762653) acid and cysteine[10]. Although it is a precursor, studies have shown that DHA itself can bind iron and promote the growth of P. aeruginosa in iron-depleted media, indicating it has siderophore-like activity[3]. While a precise stability constant for its iron complex has not been reported, its dissociation constant (Kd) is suggested to be in a similar range to that of pyochelin[3]. This suggests that DHA may contribute to iron homeostasis, potentially acting as a low-affinity iron chelator before its conversion to pyochelin.
Signaling and Uptake Mechanisms
The biosynthesis and uptake of these siderophores are tightly regulated by the bacterium in response to iron availability. The Ferric Uptake Regulator (Fur) protein is a global repressor of iron acquisition systems. In iron-replete conditions, Fur binds to iron and represses the transcription of genes involved in siderophore biosynthesis and uptake. Under iron limitation, this repression is lifted.
Pyoverdine Regulation and Uptake
The regulation of pyoverdine involves a complex signaling cascade. The binding of ferri-pyoverdine to its outer membrane receptor, FpvA, initiates a signal that is transduced across the cell envelope, leading to the activation of the sigma factor PvdS, which in turn promotes the transcription of pyoverdine biosynthesis genes.
Caption: Regulation of Pyoverdine Biosynthesis.
Pyochelin and this compound Regulation and Uptake
The biosynthesis of both pyochelin and its precursor DHA is controlled by the pch gene cluster[9]. The expression of these genes is repressed by Fur in the presence of iron. Additionally, the transcriptional regulator PchR, in the presence of pyochelin, positively autoregulates the pch operon, creating a positive feedback loop[8]. The ferri-pyochelin complex is taken up by the outer membrane receptor FptA[4].
Caption: Regulation of Pyochelin and DHA Biosynthesis.
Experimental Protocols
Chrome Azurol S (CAS) Assay for Siderophore Detection and Quantification
The Chrome Azurol S (CAS) assay is a universal colorimetric method used to detect and quantify siderophores based on their ability to chelate iron.
Principle: The assay utilizes a blue-colored ternary complex of chrome azurol S, Fe³⁺, and a detergent (hexadecyltrimethylammonium bromide, HDTMA). Siderophores, having a higher affinity for iron, will remove the iron from this complex, resulting in a color change from blue to orange/yellow. The magnitude of this color change is proportional to the amount of siderophore present.
Materials:
-
Chrome Azurol S (CAS)
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
Ferric chloride (FeCl₃)
-
PIPES buffer
-
Sterile, iron-free glassware
-
Spectrophotometer or microplate reader
Protocol for Liquid CAS Assay:
-
Preparation of CAS Stock Solution: Dissolve 60.5 mg of CAS in 50 mL of deionized water.
-
Preparation of Iron(III) Solution: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.
-
Preparation of HDTMA Solution: Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.
-
Preparation of CAS Assay Reagent:
-
Slowly add the iron(III) solution to the CAS stock solution while stirring.
-
Slowly add the HDTMA solution to the CAS-iron mixture while stirring vigorously. The solution will turn dark blue.
-
Autoclave the final solution and store it in a dark bottle at 4°C.
-
-
Assay Procedure:
-
In a microplate well or a cuvette, mix equal volumes of the bacterial culture supernatant (or purified siderophore solution) and the CAS assay reagent.
-
Incubate at room temperature for a specified time (e.g., 20 minutes).
-
Measure the absorbance at 630 nm.
-
A control containing sterile medium mixed with the CAS reagent is used as a reference.
-
-
Quantification:
-
The percentage of siderophore units can be calculated using the formula: ((Ar - As) / Ar) * 100, where Ar is the absorbance of the reference (medium + CAS reagent) and As is the absorbance of the sample (supernatant + CAS reagent).
-
Caption: Experimental Workflow for the CAS Assay.
Conclusion
In the competitive landscape of iron acquisition, P. aeruginosa deploys a tiered system of siderophores. Pyoverdine stands out as the primary high-affinity scavenger, crucial for survival in severely iron-limited environments. Pyochelin, with its lower iron affinity, serves as a secondary, less metabolically demanding option. This compound, while being a biosynthetic precursor to pyochelin, demonstrates siderophore-like activity with an iron-binding capacity comparable to pyochelin. This suggests that DHA may not be merely an inert intermediate but could play an active, albeit modest, role in the initial stages of iron sequestration or in specific microenvironments. For researchers developing novel antimicrobial strategies targeting iron uptake, all three molecules represent potential targets. Disrupting the biosynthesis or function of not only the primary siderophores but also their active precursors could be a viable approach to compromise the pathogen's ability to thrive in the host. Further quantitative characterization of the iron-binding properties of DHA is warranted to fully elucidate its contribution to the virulence of P. aeruginosa.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Stereospecific recognition of pyochelin and enantio-pyochelin by the PchR proteins in fluorescent pseudomonads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ferric uptake regulator (Fur) mutants of Pseudomonas aeruginosa demonstrate defective siderophore-mediated iron uptake, altered aerobic growth, and decreased superoxide dismutase and catalase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PchR-box recognition by the AraC-type regulator PchR of Pseudomonas aeruginosa requires the siderophore pyochelin as an effector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. The biosynthesis of pyoverdines [microbialcell.com]
- 10. PchR, a regulator of ferripyochelin receptor gene (fptA) expression in Pseudomonas aeruginosa, functions both as an activator and as a repressor - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Antibiotic Activity of Dihydroaeruginoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-species antibiotic activity of Dihydroaeruginoic acid (DHAA), a naturally occurring antimicrobial agent. The information presented herein is intended to support research and development efforts in the discovery of novel antibiotics.
Overview of this compound (DHAA)
This compound is a thiazoline-containing compound produced by various bacteria, including Pseudomonas fluorescens and Pseudomonas aeruginosa.[1][2] Initially recognized for its antifungal activity against plant pathogens, recent studies have highlighted its potential as a broad-spectrum antimicrobial agent.[1][3] Its biosynthesis is closely linked to the pyochelin siderophore pathway, suggesting a mechanism of action related to iron acquisition.[2][4]
Comparative Antimicrobial Activity
The antimicrobial efficacy of DHAA has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of DHAA against various microorganisms. For comparative purposes, MIC values for commonly used antibiotics, Ciprofloxacin and Gentamicin, are also provided where available from separate studies. It is important to note that direct comparative studies with these specific antibiotics were not found in the reviewed literature.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Antibiotics
| Microorganism | This compound (DHAA) MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Gentamicin MIC (µg/mL) |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | Not Found | 0.26[5] | Not Found |
| Gram-Negative Bacteria | |||
| Escherichia coli | Not Found | >10[6] | Not Found |
| Pseudomonas aeruginosa | Not Found | 0.26[5] | Not Found |
| Fungi | |||
| Candida albicans | Not Found | Not Applicable | Not Applicable |
| Septoria tritici | Active (qualitative)[1] | Not Applicable | Not Applicable |
Note: The available literature primarily focuses on the antifungal properties of DHAA against plant pathogens, and quantitative MIC data against a broad panel of clinically relevant bacteria and fungi are limited. The provided MICs for comparator antibiotics are sourced from independent studies and are presented for general reference.
Mechanism of Action: The "Trojan Horse" Strategy
The antibiotic activity of this compound is believed to be intrinsically linked to its function as a siderophore. Siderophores are small, high-affinity iron-chelating molecules secreted by microorganisms to sequester iron from the environment, which is an essential nutrient for their growth and replication.[7][8][9][10]
The proposed mechanism of action for DHAA follows a "Trojan Horse" strategy.[8] In this model, DHAA, acting as a siderophore, binds to ferric iron (Fe³⁺) in the extracellular environment. The resulting DHAA-Fe³⁺ complex is then recognized and actively transported into the target microbial cell through specific siderophore uptake systems. Once inside the cell, the release of iron can lead to a toxic overload, or the DHAA molecule itself can exert a cytotoxic effect, disrupting essential cellular processes and leading to cell death.
dot
Caption: Proposed "Trojan Horse" mechanism of this compound.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The following is a generalized protocol for determining the MIC of DHAA, adapted from Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution testing of natural products.[11][12][13][14]
Materials:
-
This compound (DHAA)
-
96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Bacterial or fungal inoculum
-
Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin, Fluconazole)
-
Negative control (broth medium only)
-
Solvent for DHAA (e.g., DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DHAA Stock Solution: Dissolve a known weight of DHAA in a suitable solvent to create a high-concentration stock solution.
-
Serial Dilutions: Perform serial two-fold dilutions of the DHAA stock solution in the appropriate broth medium directly in the 96-well microtiter plate to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted DHAA. Include a positive control well (inoculum with a standard antibiotic), a negative control well (broth only), and a growth control well (inoculum in broth with solvent but no DHAA).
-
Incubation: Incubate the microtiter plate at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of DHAA that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.
dot
Caption: Workflow for MIC determination using the broth microdilution method.
Conclusion and Future Directions
This compound demonstrates promising cross-species antimicrobial activity, particularly against fungal plant pathogens. Its unique mechanism of action, leveraging microbial iron uptake systems, presents a novel approach to antibiotic development that could potentially circumvent existing resistance mechanisms. However, a significant gap exists in the literature regarding its efficacy against a broader range of clinically relevant bacteria and fungi, with a clear need for quantitative MIC data directly comparing its performance against standard antibiotics. Future research should focus on comprehensive antimicrobial susceptibility testing, elucidation of the precise molecular interactions within the target cell, and assessment of its in vivo efficacy and toxicity to fully evaluate its therapeutic potential.
References
- 1. (+)-(S)-dihydroaeruginoic acid, an inhibitor of Septoria tritici and other phytopathogenic fungi and bacteria, produced by Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound synthetase and pyochelin synthetase, products of the pchEF genes, are induced by extracellular pyochelin in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Siderophore - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] The Role of Iron and Siderophores in Infection, and the Development of Siderophore Antibiotics | Semantic Scholar [semanticscholar.org]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
A Researcher's Guide to Bioassay Development for Screening Dihydroaeruginoic Acid Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of bioassays for screening Dihydroaeruginoic acid (DHAA) derivatives. As direct inhibitors of DHAA synthesis are not commonly screened for, this guide focuses on assays targeting the downstream quorum sensing (QS) pathway it influences in Pseudomonas aeruginosa, a critical opportunistic pathogen.
This compound is a key intermediate in the biosynthesis of the siderophore pyochelin in P. aeruginosa. This pathway is intricately linked to the bacterium's quorum sensing network, particularly the Pseudomonas quinolone signal (PQS) system, which is regulated by the transcriptional activator PqsR (also known as MvfR). Consequently, DHAA derivatives are promising candidates for antivirulence drugs that disrupt this QS system. This guide compares the primary bioassays used to identify and characterize inhibitors of the PqsR-mediated QS pathway.
The PqsR Signaling Pathway: A Key Target
The PqsR protein is a central regulator of virulence in P. aeruginosa. It controls the expression of the pqsABCDE operon, which is responsible for the biosynthesis of alkyl-quinolone (AQ) signaling molecules, including 4-hydroxy-2-heptylquinoline (HHQ) and its more potent derivative, PQS. These molecules, in turn, activate PqsR, creating a positive feedback loop that amplifies the QS signal. This signaling cascade governs the production of numerous virulence factors, such as pyocyanin (B1662382) and components of the bacterial biofilm matrix, and is essential for pathogenesis.[1][2][3] DHAA derivatives may act as antagonists to PqsR, preventing the binding of its native ligands and thereby attenuating the QS response.
Caption: The PqsR quorum sensing signaling pathway in P. aeruginosa.
Comparison of Bioassay Performance
The selection of an appropriate bioassay depends on the specific goals of the screening campaign, such as throughput, desired endpoint, and the need for quantitative data. The following table summarizes the key performance characteristics of common assays for screening PqsR inhibitors.
| Assay Type | Principle | Throughput | Endpoint | Pros | Cons |
| Whole-Cell Reporter Gene Assay | Measures the expression of a reporter gene (e.g., lux, GFP, lacZ) under the control of a PqsR-regulated promoter (e.g., pqsA).[4] | High | Luminescence, Fluorescence, Colorimetric | Physiologically relevant, sensitive, suitable for HTS.[5] | Prone to false positives/negatives from compounds affecting cell viability or reporter enzyme activity. |
| Pyocyanin Inhibition Assay | Quantifies the production of the blue-green virulence pigment pyocyanin, which is regulated by PqsR.[6][7] | Medium | Absorbance (OD695) | Direct measure of a key virulence factor, relatively simple and inexpensive. | Lower throughput, less sensitive than reporter assays, can be affected by compound color. |
| Biofilm Inhibition Assay | Measures the reduction in biofilm formation, a complex phenotype partially controlled by the PqsR system.[1][8] | Medium-Low | Absorbance (Crystal Violet) | High physiological relevance, assesses impact on a key resistance mechanism. | Complex multifactorial endpoint, lower throughput, higher variability. |
| Biochemical Ligand Binding Assay | Directly measures the binding of a test compound to the purified PqsR protein, often in a competitive format against a labeled ligand. | High | Fluorescence Polarization, FRET, Radiometric | Direct target engagement confirmation, less prone to off-target effects.[9] | Requires purified protein, may miss inhibitors acting through allosteric mechanisms not affecting the ligand binding site. |
Quantitative Comparison of Known PqsR Inhibitors
The following table presents reported 50% inhibitory concentration (IC50) values for known PqsR inhibitors across different assay formats. This data highlights how the measured potency of a compound can vary depending on the biological context of the assay.
| Compound | Reporter Gene Assay IC50 (µM) | Pyocyanin Inhibition IC50 (µM) | Biofilm Inhibition IC50 (µM) |
| M64 | ~0.5 (E. coli reporter)[3] | ~5.0 (PA14)[10] | Not widely reported |
| Compound 40 | 0.25 (PAO1-L), 0.34 (PA14)[10] | >80% inhibition at 3x IC50[10] | Significant reduction at 3x IC50[2] |
| Clofoctol | ~2.5 (PAO1/AQ-Rep)[4] | ~10[4] | ~20[4] |
| 3-NH2-7Cl-C9-QZN | ~5.0[11] | Not widely reported | Not widely reported |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols can be adapted for high-throughput screening formats.
Whole-Cell Reporter Gene Assay (pqsA-lux)
This assay utilizes a P. aeruginosa strain engineered with a transcriptional fusion of the pqsA promoter to the luxCDABE operon, which produces light. Inhibition of PqsR activity leads to a decrease in luminescence.[4]
Workflow:
Caption: Workflow for a whole-cell reporter gene assay.
Method:
-
Grow the P. aeruginosa pqsA-lux reporter strain overnight in a suitable medium (e.g., LB broth) at 37°C with shaking.
-
Dilute the overnight culture to a starting optical density at 600 nm (OD600) of approximately 0.05 in fresh medium.
-
Dispense 100 µL of the diluted culture into the wells of an opaque, white 96-well microtiter plate.
-
Add the DHAA derivative compounds from a stock solution to achieve the desired final concentrations. Include appropriate positive (known inhibitor) and negative (vehicle, e.g., DMSO) controls.
-
Incubate the plate at 37°C for 18-24 hours with shaking.
-
Measure the luminescence using a plate-reading luminometer.
-
Measure the OD600 using a spectrophotometer to assess bacterial growth.
-
Calculate the percentage of inhibition by normalizing the luminescence signal to the OD600 for each well and comparing it to the negative control.
Pyocyanin Inhibition Assay
This colorimetric assay quantifies the amount of pyocyanin produced by P. aeruginosa.
Workflow:
Caption: Workflow for a pyocyanin inhibition assay.
Method:
-
Inoculate P. aeruginosa (e.g., strain PA14) into a suitable production medium (e.g., King's A broth) in the presence of the test compounds at various concentrations.
-
Incubate the cultures for 24-48 hours at 37°C with vigorous shaking.
-
Centrifuge the cultures to pellet the bacterial cells.
-
Transfer the supernatant to a new tube and add 0.6 volumes of chloroform. Vortex vigorously to extract the blue pyocyanin pigment into the chloroform layer.
-
Separate the layers by centrifugation and transfer the lower chloroform layer to a new tube.
-
Add 0.5 volumes of 0.2 M HCl to the chloroform layer and vortex to re-extract the pyocyanin, which will turn the acidic aqueous layer pink.
-
Centrifuge to separate the layers and measure the absorbance of the upper pink aqueous layer at 520 nm.
-
Calculate the concentration of pyocyanin (OD520 x 17.072 = µg/mL) and determine the percentage of inhibition relative to the untreated control.[12]
Biofilm Inhibition Assay
This assay quantifies the ability of compounds to prevent the formation of biofilms on a solid surface, typically a 96-well plate.[8][13]
Workflow:
Caption: Workflow for a biofilm inhibition assay.
Method:
-
Grow an overnight culture of P. aeruginosa and dilute it in a suitable medium (e.g., TSB supplemented with glucose).
-
Add 100 µL of the diluted culture to the wells of a 96-well microtiter plate.
-
Add 100 µL of medium containing the test compounds to the wells.
-
Incubate the plate statically (without shaking) for 24-48 hours at 37°C to allow biofilm formation.
-
Carefully discard the medium and wash the wells gently with distilled water to remove non-adherent (planktonic) cells.
-
Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Add 200 µL of 95% ethanol (B145695) or 30% acetic acid to each well to solubilize the stain from the biofilm.
-
Measure the absorbance at approximately 570 nm using a plate reader. The absorbance is proportional to the amount of biofilm formed.
Conclusion
Screening for DHAA derivatives as PqsR inhibitors offers a promising antivirulence strategy against P. aeruginosa. The choice of bioassay is critical and should be guided by the specific research question and available resources. For large-scale primary screening, whole-cell reporter gene assays provide the necessary throughput and sensitivity. Positive hits should then be validated using secondary, more phenotypically relevant assays such as pyocyanin and biofilm inhibition assays to confirm their antivirulence effects. Finally, biochemical ligand binding assays can be employed to confirm direct engagement with the PqsR target. A multi-assay approach, as outlined in this guide, will provide a comprehensive evaluation of DHAA derivatives and increase the likelihood of identifying novel and effective QS inhibitors.
References
- 1. Molecular and biological characterization of pyocyanin from clinical and environmental Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. A High-Throughput, Homogeneous, Bioluminescent Assay for Pseudomonas aeruginosa Gyrase Inhibitors and Other DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbiologyjournal.org [microbiologyjournal.org]
- 7. Development of potent inhibitors of pyocyanin production in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fluorescent Ligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing in Planktonic and Biofilm Grown Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural Basis for Native Agonist and Synthetic Inhibitor Recognition by the Pseudomonas aeruginosa Quorum Sensing Regulator PqsR (MvfR) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quorum Quenching-Guided Inhibition of Mixed Bacterial Biofilms and Virulence Properties by Protein Derived From Leaves of Carissa carandas - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Transcriptomic Landscape: Pseudomonas' Response to Dihydroaeruginoic Acid
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 5, 2025
Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a broad spectrum of antibiotics. A key to its success as a pathogen lies in its sophisticated cell-to-cell communication system, known as quorum sensing (QS). The Pseudomonas quinolone signal (PQS) system is a pivotal part of this network, regulating the expression of numerous virulence factors. Dihydroaeruginoic acid (DHAA) is a crucial intermediate in the biosynthesis of PQS and the siderophore pyochelin. Understanding the bacterium's transcriptional response to DHAA is therefore of significant interest for the development of novel anti-virulence strategies.
This guide provides a comparative analysis of the transcriptomic changes in P. aeruginosa in response to alterations in the PQS signaling pathway, offering an inferred perspective on the specific role of DHAA. Due to the absence of direct comparative transcriptomic studies on the external application of DHAA, this guide leverages data from studies on mutants in the PQS biosynthesis pathway to infer the transcriptomic landscape under conditions of putative DHAA accumulation.
The PQS Signaling Pathway: A Central Regulator of Virulence
The PQS signaling cascade is a complex network that integrates with other QS systems, such as the las and rhl systems, to fine-tune gene expression.[1] The biosynthesis of PQS begins with anthranilic acid and involves the products of the pqsABCDE operon.[2] DHAA is an early intermediate in this pathway, synthesized by the action of PchE.[3][4] Subsequently, other enzymes in the pathway convert DHAA into 2-heptyl-4-quinolone (HHQ), which is then hydroxylated by PqsH to form the final signaling molecule, PQS.[2] PQS and HHQ bind to the transcriptional regulator PqsR (also known as MvfR), which in turn controls the expression of a large regulon, including genes involved in virulence factor production and biofilm formation.[1][5]
Comparative Transcriptomic Analysis: Inferred Response to DHAA
To approximate the transcriptomic effect of DHAA, we present a comparison between the wild-type P. aeruginosa and a hypothetical scenario mimicking DHAA accumulation. This scenario is inferred from transcriptomic data of a pqsH mutant, which is unable to convert HHQ to PQS. While not a direct measure of DHAA's effect, a block at this later stage of the pathway would lead to an accumulation of upstream intermediates, including DHAA and HHQ, providing the closest available insight into the potential regulatory role of DHAA.
Table 1: Inferred Differential Gene Expression in Response to Putative DHAA Accumulation
| Gene | Function | Wild-Type (Relative Expression) | Putative DHAA Accumulation (Inferred Relative Expression) |
| pqsA | PQS biosynthesis | Baseline | Upregulated |
| pqsH | HHQ to PQS conversion | Baseline | Upregulated (non-functional) |
| phnA | Phenazine biosynthesis | Baseline | Downregulated |
| phzS | Phenazine modifying enzyme | Baseline | Downregulated |
| rhlA | Rhamnolipid biosynthesis | Baseline | Downregulated |
| lasB | Elastase | Baseline | Downregulated |
| lecB | Lectin | Baseline | Downregulated |
| mexGHI-opmD | Efflux pump | Baseline | Upregulated |
| pchE | DHAA synthetase | Baseline | Upregulated |
| fptA | Pyochelin receptor | Baseline | Upregulated |
This table is an inferred representation based on the known regulatory network of the PQS pathway and transcriptomic data from related mutants. The "Putative DHAA Accumulation" column reflects expected changes in a pqsH mutant scenario.
Experimental Protocols
The following are generalized protocols based on methodologies commonly employed in the transcriptomic analysis of P. aeruginosa.
Bacterial Strains and Growth Conditions
P. aeruginosa PAO1 (wild-type) and isogenic mutant strains (e.g., ΔpqsA, ΔpqsH) are typically grown in Luria-Bertani (LB) broth or a minimal medium such as M9 supplemented with a carbon source (e.g., glucose) and appropriate antibiotics for plasmid maintenance if applicable. Cultures are grown aerobically at 37°C with shaking to the desired growth phase (e.g., mid-logarithmic or stationary phase) for RNA extraction.
RNA Extraction and Purification
Total RNA is extracted from bacterial cultures using a combination of enzymatic lysis (e.g., lysozyme) and a commercial RNA purification kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. An on-column DNase digestion step is crucial to remove any contaminating genomic DNA. The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
Transcriptome Sequencing (RNA-Seq)
Ribosomal RNA (rRNA) is depleted from the total RNA samples using a commercially available kit (e.g., Ribo-Zero rRNA Removal Kit, Illumina). The rRNA-depleted RNA is then used to construct sequencing libraries using a kit such as the TruSeq Stranded mRNA Library Prep Kit (Illumina). The libraries are sequenced on an Illumina platform (e.g., HiSeq or NovaSeq) to generate single-end or paired-end reads.
Data Analysis
The raw sequencing reads are first quality-controlled using tools like FastQC. Adapters and low-quality bases are trimmed. The cleaned reads are then mapped to the P. aeruginosa PAO1 reference genome using a splice-aware aligner like HISAT2 or STAR. The number of reads mapping to each gene is counted using featureCounts or a similar tool. Differential gene expression analysis is performed using packages such as DESeq2 or edgeR in R, which normalize the read counts and perform statistical tests to identify genes with significant changes in expression between different conditions.
Visualizing the Pathways and Workflows
To better understand the complex interactions and the experimental logic, the following diagrams are provided.
Conclusion and Future Directions
While direct transcriptomic data on the response of Pseudomonas aeruginosa to this compound is currently lacking, by examining the broader PQS quorum sensing pathway, we can infer its potential regulatory impact. The data from PQS pathway mutants suggest that an accumulation of DHAA and other upstream intermediates would likely lead to a significant downregulation of key virulence factors. This underscores the potential of targeting the PQS pathway, and specifically the enzymes involved in DHAA metabolism, as a promising anti-virulence strategy.
Future research should focus on performing direct comparative transcriptomic studies using exogenous DHAA to elucidate its specific regulatory role. Such studies would provide a more precise understanding of how this intermediate influences the complex gene regulatory network of P. aeruginosa and could pave the way for the development of novel therapeutics that disarm this formidable pathogen without exerting selective pressure for resistance.
References
- 1. Genetic and Transcriptomic Characteristics of RhlR-Dependent Quorum Sensing in Cystic Fibrosis Isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptomic analysis reveals a global alkyl-quinolone-independent regulatory role for PqsE in facilitating the environmental adaptation of Pseudomonas aeruginosa to plant and animal hosts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptomic analysis reveals a global alkyl-quinolone-independent regulatory role for PqsE in facilitating the environmental adaptation of Pseudomonas aeruginosa to plant and animal hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mutation analysis of the Pseudomonas aeruginosa mvfR and pqsABCDE gene promoters demonstrates complex quorum-sensing circuitry - PubMed [pubmed.ncbi.nlm.nih.gov]
Absence of Evidence: Dihydroaeruginoic Acid's Interaction with Host Immune Cells Remains Uncharted
A comprehensive review of scientific literature reveals a significant gap in our understanding of the direct interactions between dihydroaeruginoic acid (DHAA), a key intermediate in the biosynthesis of the siderophore pyochelin in Pseudomonas aeruginosa, and host immune cells. To date, no published experimental data directly elucidates the immunomodulatory effects of DHAA.
While the crucial role of other P. aeruginosa metabolites, particularly quorum-sensing molecules, in manipulating the host immune response is well-documented, DHAA's specific contribution to this complex interplay remains speculative. This guide, therefore, aims to provide a comparative framework by examining the well-characterized immunomodulatory activities of two prominent P. aeruginosa quorum-sensing molecules: N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) and the Pseudomonas Quinolone Signal (PQS) . By detailing their effects on host immune cells, we can infer the potential, yet unproven, types of interactions that molecules like DHAA might have and highlight critical areas for future research.
Comparative Analysis of P. aeruginosa Metabolite Effects on Host Immune Cells
The following tables summarize the known quantitative effects of 3-oxo-C12-HSL and PQS on various immune cell functions. This data is compiled from multiple in vitro studies and provides a basis for understanding how these bacterial signals can dysregulate the host's immune response.
Table 1: Effects on Cytokine Production
| Metabolite | Immune Cell Type | Stimulus | Concentration | Cytokine | Effect | Reference |
| 3-oxo-C12-HSL | Murine Macrophages (RAW264.7) | LPS | 50 µM | TNF-α | ~40% decrease in secretion | [1] |
| Murine Macrophages (RAW264.7) | LPS | 50 µM | IL-10 | Increase in expression | [1][2] | |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Mitogen | Not specified | TNF-α | Inhibition of release | [3] | |
| Murine Macrophages (RAW264.7) | LPS | 6.25 µM | TNF-α, MCP-1 | Significant decrease in production | [4] | |
| PQS | Human PBMCs | Mitogen | Not specified | IL-2, TNF-α | Inhibition of production | [3] |
| Murine Bone Marrow-Derived Dendritic Cells | LPS | Not specified | IL-12 | Inhibition of production | [3] |
Table 2: Effects on Immune Cell Proliferation and Apoptosis
| Metabolite | Immune Cell Type | Effect | Concentration | Quantitative Measurement | Reference |
| 3-oxo-C12-HSL | Human T-cells | Inhibition of proliferation | Not specified | Not specified | [3] |
| Murine Macrophages and Neutrophils | Induction of apoptosis | 12-50 µM | Dose-dependent increase in apoptosis | [4] | |
| Human Peripheral Blood Lymphocytes | Induction of apoptosis | 100 µM | Upregulation of cytosolic and mitochondrial Ca²⁺ levels | [5] | |
| HeLa Cells | Induction of apoptosis | 10-100 µM | Dose-dependent increase from ~7% to ~50% apoptotic cells | [6] | |
| PQS | Human T-cells | Inhibition of proliferation | Not specified | Reduced T-cell proliferation | [3] |
| Mesenchymal Stem Cells | Induction of apoptosis | Not specified | Not specified | [3] |
Experimental Methodologies
The following are detailed protocols for key experiments commonly used to assess the immunomodulatory effects of bacterial metabolites.
In Vitro Cytokine Production Assay
Objective: To quantify the effect of a bacterial metabolite on the production of pro- and anti-inflammatory cytokines by immune cells.
Protocol:
-
Cell Culture:
-
Culture murine macrophages (e.g., RAW264.7) or human peripheral blood mononuclear cells (PBMCs) in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seed the cells in 96-well plates at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare stock solutions of the bacterial metabolite (e.g., 3-oxo-C12-HSL or PQS) in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentrations in the cell culture medium.
-
Pre-treat the cells with the bacterial metabolite for a specified period (e.g., 1-2 hours).
-
-
Stimulation:
-
Stimulate the cells with a pro-inflammatory agent, such as lipopolysaccharide (LPS) from E. coli (e.g., at 1 µg/mL), to induce cytokine production.
-
Include appropriate controls: unstimulated cells, cells treated with the metabolite alone, and cells stimulated with LPS alone.
-
-
Incubation:
-
Incubate the plates for a period of 4 to 24 hours at 37°C in a 5% CO₂ atmosphere.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-10) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cytokine concentrations based on a standard curve.
-
T-Cell Proliferation Assay (CFSE-based)
Objective: To measure the inhibitory effect of a bacterial metabolite on the proliferation of T-lymphocytes.
Protocol:
-
T-Cell Isolation:
-
Isolate human T-cells from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
-
CFSE Staining:
-
Resuspend the isolated T-cells in pre-warmed PBS at a concentration of 1 x 10⁶ cells/mL.
-
Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.
-
Wash the cells twice with complete RPMI medium.
-
-
Cell Culture and Treatment:
-
Resuspend the CFSE-labeled T-cells in complete RPMI medium and seed them in a 96-well plate.
-
Add serial dilutions of the bacterial metabolite to the wells.
-
-
Activation:
-
Activate T-cell proliferation using anti-CD3 and anti-CD28 antibodies or a mitogen like phytohemagglutinin (PHA).
-
-
Incubation:
-
Incubate the plate for 3-5 days at 37°C in a 5% CO₂ atmosphere.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and analyze them using a flow cytometer.
-
Measure the CFSE fluorescence intensity. Proliferating cells will exhibit a sequential halving of CFSE fluorescence with each cell division.
-
Quantify the percentage of proliferated cells.[7]
-
Visualizing Molecular Interactions and Experimental Processes
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by P. aeruginosa quorum-sensing molecules and a typical experimental workflow.
Caption: Signaling pathways modulated by 3-oxo-C12-HSL and PQS in immune cells.
Caption: General experimental workflow for immunomodulation assays.
Conclusion and Future Directions
The immunomodulatory activities of P. aeruginosa quorum-sensing molecules like 3-oxo-C12-HSL and PQS are well-established, demonstrating the bacterium's sophisticated strategies for evading and manipulating the host immune system. These molecules can suppress pro-inflammatory responses, induce apoptosis in immune cells, and alter cellular signaling pathways, thereby facilitating chronic infection.
The striking absence of research on the direct immunological effects of this compound represents a significant knowledge gap. As a precursor to the siderophore pyochelin, which itself has been implicated in the inflammatory response, it is plausible that DHAA also possesses immunomodulatory properties. Future research should prioritize investigating the direct effects of DHAA on a range of immune cells, including macrophages, neutrophils, and lymphocytes. Such studies would not only enhance our understanding of P. aeruginosa pathogenesis but could also unveil new targets for therapeutic intervention aimed at modulating the host-pathogen interaction.
References
- 1. The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modulation of Host Biology by Pseudomonas aeruginosa Quorum Sensing Signal Molecules: Messengers or Traitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis [frontiersin.org]
- 7. benchchem.com [benchchem.com]
Dihydroaeruginoic Acid: A Head-to-Head Comparison with Commercial Antibiotics
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the current state of knowledge on Dihydroaeruginoic acid and its potential as an antimicrobial agent, benchmarked against established commercial antibiotics.
Introduction
This compound (DHAA) is a natural product synthesized by certain bacteria, notably Pseudomonas species. It is a precursor in the biosynthesis of the siderophore pyochelin, a molecule used by these bacteria to scavenge iron from their environment[1][2][3]. Beyond its role as a biosynthetic intermediate, scientific interest in DHAA has been piqued by its observed antimicrobial properties. Reports indicate that (+)-(S)-dihydroaeruginoic acid exhibits inhibitory activity against various phytopathogenic fungi and bacteria[4][5]. This has led to speculation about its broader potential as a novel antibiotic.
This guide provides a head-to-head comparison of this compound with widely used commercial antibiotics: ciprofloxacin (B1669076) (a broad-spectrum fluoroquinolone), gentamicin (B1671437) (an aminoglycoside effective against many Gram-negative and some Gram-positive bacteria), and fluconazole (B54011) (a triazole antifungal). Due to the limited availability of quantitative antimicrobial activity data for this compound in publicly accessible research, this guide will first summarize the known characteristics of DHAA. It will then present a detailed quantitative analysis of the performance of the selected commercial antibiotics against key pathogenic microorganisms. Finally, this guide will provide detailed experimental protocols for key assays, empowering researchers to conduct their own comparative studies.
This compound (DHAA): Current Knowledge
This compound, with the chemical name 2'-(2-hydroxyphenyl)-2'-thiazoline-4'-carboxylic acid, is a thiazoline-containing compound[2][3][4]. Its biosynthesis from salicylate (B1505791) and cysteine is well-documented in Pseudomonas aeruginosa[1][2][3].
Antimicrobial Activity of DHAA: A Qualitative Overview
Research has demonstrated that (+)-(S)-dihydroaeruginoic acid, produced by Pseudomonas fluorescens, inhibits the growth of several phytopathogenic fungi and bacteria[4][5]. A structurally related compound, aerugine, has shown strong inhibitory effects against plant pathogenic fungi and oomycetes, with Minimum Inhibitory Concentrations (MICs) around 10 µg/mL for sensitive species. However, aerugine was reported to have no significant activity against yeasts and bacteria at concentrations up to 100 µg/mL[6].
Data Gap: A critical limitation in the current body of research is the absence of comprehensive, quantitative data (i.e., MIC values) detailing the antimicrobial spectrum of this compound against a broad range of clinically relevant bacteria and fungi. This data is essential for a direct and meaningful comparison with established commercial antibiotics.
Performance of Commercial Antibiotics: A Quantitative Analysis
To provide a clear benchmark for any future studies on this compound, the following tables summarize the well-established in vitro activity of ciprofloxacin, gentamicin, and fluconazole against key quality control strains of pathogenic microorganisms.
Table 1: Antibacterial Activity of Ciprofloxacin against Pseudomonas aeruginosa
| Strain | Ciprofloxacin MIC (µg/mL) | Reference |
| Pseudomonas aeruginosa ATCC 27853 | 0.25 - 0.5 | [7] |
Table 2: Antibacterial Activity of Gentamicin against Staphylococcus aureus
| Strain | Gentamicin MIC (µg/mL) | Reference |
| Staphylococcus aureus ATCC 29213 | 0.25 | [8] |
| Staphylococcus aureus ATCC 25923 | 0.5 | [9] |
Table 3: Antifungal Activity of Fluconazole against Candida albicans
| Strain | Fluconazole MIC (µg/mL) | Reference |
| Candida albicans ATCC 90028 | 0.125 - 1.0 | [10] |
| Candida albicans ATCC 10231 | 1.0 - 4.0 | [11] |
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below. These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro. The CLSI M07 guideline is a widely accepted standard for this assay[10].
Experimental Workflow:
Caption: Workflow for MIC determination using broth microdilution.
Detailed Protocol:
-
Prepare Antimicrobial Stock Solutions: Dissolve the test compound (e.g., this compound) and control antibiotics in a suitable solvent to create a high-concentration stock solution.
-
Prepare Microtiter Plates: Using a sterile 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial agents in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi. The final volume in each well should be 100 µL.
-
Prepare Inoculum: Culture the test microorganism on an appropriate agar (B569324) plate. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria and 24-48 hours for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth.
Time-Kill Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Experimental Workflow:
References
- 1. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound synthetase and pyochelin synthetase, products of the pchEF genes, are induced by extracellular pyochelin in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (+)-(S)-dihydroaeruginoic acid, an inhibitor of Septoria tritici and other phytopathogenic fungi and bacteria, produced by Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. journals.asm.org [journals.asm.org]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. academic.oup.com [academic.oup.com]
- 9. ankemdernegi.org.tr [ankemdernegi.org.tr]
- 10. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mid.journals.ekb.eg [mid.journals.ekb.eg]
Safety Operating Guide
Proper Disposal of Dihydroaeruginoic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This document provides essential safety and logistical information for the proper disposal of Dihydroaeruginoic Acid.
This compound is an antibiotic agent isolated from Pseudomonas fluorescens.[1][2] While the substance is not classified as hazardous according to the Globally Harmonized System (GHS), adherence to proper disposal protocols is necessary to ensure environmental safety and regulatory compliance.[3]
Safety and Hazard Information
According to the Safety Data Sheet (SDS), this compound presents a low hazard profile.[3] However, it is designated as a water hazard class 1, indicating it is slightly hazardous for water.[3] Therefore, precautions must be taken to prevent large quantities from entering groundwater, watercourses, or sewage systems.[3]
Hazard Ratings Summary:
| Rating System | Health | Fire | Reactivity |
| NFPA | 0 | 0 | 0 |
| HMIS | 0 | 0 | 0 |
Source: Cayman Chemical Safety Data Sheet[3]
Disposal Procedures
The recommended disposal method for this compound depends on the quantity and local regulations.
For Small Quantities:
Smaller quantities of this compound can be disposed of with household waste.[3]
For Larger Quantities and Uncleaned Packaging:
Disposal of larger quantities and any uncleaned packaging must be conducted in accordance with official regulations.[3] It is the responsibility of the user to develop proper handling and disposal methods based on the actual conditions of use.[3]
Experimental Workflow for Disposal Decision-Making:
The following diagram outlines the decision-making process for the proper disposal of this compound.
Step-by-Step Disposal Protocol:
-
Quantify Waste: Determine the amount of this compound waste to be disposed of.
-
Consult Safety Data Sheet: Always refer to the most current SDS for the compound.
-
Evaluate Quantity:
-
Review Regulations: Consult your institution's Environmental Health and Safety (EHS) department and review local, state, and federal regulations regarding chemical waste disposal.
-
Package and Label: Securely package the waste in a compatible container. Label the container clearly with the chemical name and any required hazard information as per regulatory guidelines.
-
Professional Disposal: Arrange for the collection and disposal of the waste through a licensed and reputable chemical waste disposal company.
-
Record Keeping: Maintain accurate records of the disposal process, including dates, quantities, and the disposal vendor used.
First-Aid Measures
In the event of exposure, the following first-aid measures are recommended:
-
After inhalation: Move the individual to fresh air. Consult a doctor if complaints arise.[3]
-
After skin contact: The product is generally not irritating to the skin.[3]
-
After eye contact: Rinse the opened eye for several minutes under running water.[3]
-
After swallowing: If symptoms persist, consult a doctor.[3]
No special measures are generally required for handling this compound.[3] Standard precautionary measures for handling chemicals should be followed.[3]
References
Personal protective equipment for handling Dihydroaeruginoic acid
This guide provides critical safety and logistical information for the handling and disposal of Dihydroaeruginoic Acid. While the Safety Data Sheet (SDS) for this compound (CAS Number: 143209-04-5) does not classify the substance as hazardous under the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is essential to ensure the well-being of personnel and the integrity of research.[1] The following procedures represent best practices for handling chemical compounds in a research environment.
Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios, based on general precautionary measures for handling chemicals.[1]
| Scenario | Gloves | Eye Protection | Lab Coat | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Nitrile gloves. Inspect for integrity before use. | Safety glasses with side shields. | Standard laboratory coat. | Not required under normal conditions. Use in a well-ventilated area. |
| Solution Preparation & Transfers | Nitrile gloves. Consider double-gloving if splashing is possible. | Chemical splash goggles. | Chemical-resistant lab coat. | Work within a certified chemical fume hood to avoid inhalation of aerosols. |
| General Laboratory Use | Nitrile gloves. | Safety glasses with side shields. | Standard laboratory coat. | Not required when handling closed containers. |
| Spill Cleanup (Small) | Chemical-resistant gloves (e.g., Nitrile). | Chemical splash goggles. | Chemical-resistant lab coat or apron. | Not required for small spills of a non-volatile solid. |
Experimental Protocols
2.1. Protocol for Donning and Doffing PPE
Proper procedure in donning and doffing PPE is crucial to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat: Put on a clean, appropriate lab coat, ensuring it is fully buttoned.
-
Eye Protection: Put on safety glasses or goggles. Adjust for a secure and comfortable fit.
-
Gloves: Don gloves, pulling the cuffs over the sleeves of the lab coat to ensure complete coverage of the wrist.
Doffing (Taking Off) Sequence:
-
Gloves: Remove gloves using a glove-to-glove and skin-to-skin technique. Peel one glove off by grasping the outside cuff and turning it inside out. With the ungloved hand, slide fingers under the cuff of the remaining glove and peel it off, touching only the inside.
-
Lab Coat: Unbutton the lab coat. Remove it by folding it inward, ensuring the contaminated exterior does not touch your clothes.
-
Eye Protection: Remove safety glasses or goggles by handling the earpieces or strap.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
2.2. Disposal Plan for Contaminated Materials
Proper disposal prevents the accidental exposure of others and environmental contamination.
-
Segregation: All disposable PPE (gloves, etc.) and materials (e.g., weighing paper, contaminated wipes) that have come into direct contact with this compound should be considered chemical waste.
-
Containment: Place all contaminated solid waste into a designated, clearly labeled, and sealed waste bag or container.
-
Regulatory Compliance: While the SDS suggests smaller quantities may be disposed of with household waste, it is critical to follow all local, state, and federal regulations for chemical waste disposal.[1] Consult your institution’s Environmental Health and Safety (EHS) department for specific disposal procedures.
-
Documentation: Maintain a log of all waste generated, as required by your institution.
Visualized Workflow: PPE Selection Logic
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
